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  • Product: 2(5H)-Furanone, 4-hydroxy-3-nitro-
  • CAS: 114646-13-8

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical and Synthetic Profiling of 4-Hydroxy-3-nitro-2(5H)-furanone

Prepared by: Senior Application Scientist, Chemical Biology & Drug Development Target Audience: Medicinal Chemists, Structural Biologists, and Process Researchers Executive Summary The compound 2(5H)-Furanone, 4-hydroxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Biology & Drug Development Target Audience: Medicinal Chemists, Structural Biologists, and Process Researchers

Executive Summary

The compound 2(5H)-Furanone, 4-hydroxy-3-nitro- (commonly referred to as 3-nitrotetronic acid ) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and chemical biology. Characterized by its furanone core, an enolic hydroxyl group, and a strongly electron-withdrawing nitro group, this molecule serves as a potent electrophile, a carboxylic acid bioisostere, and a structural mimic of bacterial signaling molecules.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics (specifically its keto-enol tautomerism), a self-validating synthetic protocol, and its applications in modern drug development.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 4-hydroxy-3-nitro-2(5H)-furanone is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the nitro group significantly alters the electron density of the furanone ring, increasing its polarity and hydrogen-bonding capacity [1].

PropertyValue
Chemical Name 2(5H)-Furanone, 4-hydroxy-3-nitro-
Common Synonym 3-Nitrotetronic acid
CAS Registry Number 114646-13-8
Molecular Formula C₄H₃NO₅
Molecular Weight 145.07 g/mol
Topological Polar Surface Area (TPSA) ~92.4 Ų (Calculated)
Hydrogen Bond Donors 1 (Enolic OH)
Hydrogen Bond Acceptors 5 (Lactone + Nitro Oxygens)

Structural Dynamics: The Keto-Enol Tautomerism

The core chemical defining feature of 4-hydroxy-3-nitro-2(5H)-furanone is its tautomeric behavior. The parent un-nitrated compound, tetronic acid, exists in solution as an equilibrium mixture of its keto form (tetrahydrofuran-2,4-dione) and its enol form (4-hydroxy-2(5H)-furanone).

However, as established by Pollet et al., the introduction of the strongly electron-withdrawing nitro group at the C3 position fundamentally alters this dynamic [2]. The equilibrium is driven almost entirely toward the enol form.

Causality of Stabilization: This shift is not merely an electronic inductive effect; it is thermodynamically driven by the formation of a highly stabilized, six-membered pseudo-ring. The enolic proton at C4 acts as a strong hydrogen bond donor to the adjacent oxygen of the C3-nitro group. This intramolecular hydrogen bonding, coupled with the extended π -conjugation from the lactone carbonyl through the alkene to the nitro group, locks the molecule into the 4-hydroxy-3-nitro-2(5H)-furanone state.

Tautomerism A Tetronic Acid (Keto-Enol Mix) B Nitration (HNO3 / Et2O) A->B Electrophilic Substitution C 3-Nitrotetronic Acid (Keto Form) B->C Yields D 4-Hydroxy-3-nitro- 2(5H)-furanone (Enol Form) C->D Tautomeric Equilibrium E Intramolecular H-Bonding Stabilization D->E Driven by

Fig 1. Tautomeric equilibrium and intramolecular H-bond stabilization of 3-nitrotetronic acid.

Synthetic Methodology & Protocol

The synthesis of 4-hydroxy-3-nitro-2(5H)-furanone relies on the direct electrophilic nitration of tetronic acid [3]. As a Senior Application Scientist, I emphasize that successful functionalization of the furanone ring requires strict environmental controls to prevent oxidative ring cleavage.

Causality behind Reagent Selection: Anhydrous diethyl ether is utilized as the solvent because it is non-nucleophilic, effectively solubilizes the starting material, and moderates the exothermicity of the nitration. Strict thermal regulation (0–5 °C) is mandatory; elevated temperatures will cause the concentrated nitric acid to act as an oxidant rather than an electrophile, destroying the lactone core.

Self-Validating Experimental Protocol
  • Substrate Preparation: Suspend 10.0 mmol of tetronic acid in 25 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Regulation: Submerge the reactor in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophile Addition: Add 12.0 mmol of concentrated nitric acid (HNO₃, 68-70%) dropwise over 15 minutes.

    • Validation Checkpoint 1: The reaction mixture should transition from a colorless suspension to a pale yellow solution. No evolution of brown NO₂ gas should be observed; if gas evolves, the addition rate is too fast, and oxidative degradation is occurring.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at 20 °C for 2 to 4 hours.

    • Validation Checkpoint 2: Withdraw a 10 µL aliquot, quench in 100 µL H₂O, and extract with ethyl acetate. TLC (Hexane:EtOAc 1:1) should reveal the complete consumption of tetronic acid (stains readily with KMnO₄) and the appearance of a new, highly UV-active spot (the nitro-derivative).

  • Aqueous Workup: Pour the reaction mixture into 50 mL of ice-cold distilled water. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure. Recrystallize the crude residue from an Ethyl Acetate/Hexane mixture to yield pure 4-hydroxy-3-nitro-2(5H)-furanone as crystalline solids.

SyntheticWorkflow Step1 1. Substrate Preparation Dissolve Tetronic Acid in Anhydrous Et2O Step2 2. Thermal Regulation Cool reactor to 0 - 5 °C Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Conc. HNO3 Step2->Step3 Step4 4. Reaction Propagation Stir at 20 °C for 2-4 hours Step3->Step4 Step5 5. Aqueous Workup Wash with cold H2O, dry over MgSO4 Step4->Step5 Step6 6. Isolation Recrystallize from EtOAc/Hexane Step5->Step6

Fig 2. Step-by-step synthetic workflow for the nitration of tetronic acid.

Analytical Signatures

To verify the structural integrity of the synthesized product, researchers should look for the following spectral hallmarks, which confirm the enol-nitro tautomer:

  • Infrared (IR) Spectroscopy: Expect a strong, sharp absorption band at ~1750 cm⁻¹ corresponding to the lactone carbonyl ( C=O ). The O−H stretch will appear as a broad band shifted to lower wavenumbers (~3100–3300 cm⁻¹) due to the strong intramolecular hydrogen bonding with the nitro group.

  • ¹H NMR (in DMSO-d₆): The methylene protons at C5 will present as a distinct singlet (typically around δ 4.8–5.0 ppm) as they lack adjacent coupling partners. The enolic hydroxyl proton will appear heavily deshielded ( δ > 10.0 ppm) due to the electron-withdrawing nitro group and H-bonding.

Applications in Chemical Biology & Drug Development

The unique physicochemical profile of 4-hydroxy-3-nitro-2(5H)-furanone makes it a highly privileged scaffold in two primary domains of drug discovery:

A. Quorum Sensing Inhibition

Furanone derivatives, particularly those bearing electron-withdrawing groups (halogens or nitro groups), are recognized as potent antagonists of bacterial quorum sensing [4]. In pathogens like Pseudomonas aeruginosa, these compounds act as structural mimics of N-acyl homoserine lactones (AHLs). By competitively binding to receptor proteins (e.g., LasR), nitro-furanones inhibit the transcription of virulence factors and disrupt biofilm formation without exhibiting direct bactericidal pressure, thereby reducing the likelihood of resistance development.

B. Carboxylic Acid Bioisosterism

In rational drug design, the carboxylic acid moiety is frequently associated with poor membrane permeability and idiosyncratic toxicity (via acyl glucuronidation). The tetronic acid core, stabilized by a 3-nitro group, acts as a highly effective non-classical bioisostere for carboxylic acids [5]. It mimics the planar geometry and acidic pKa​ of a carboxylate while offering altered lipophilicity and improved metabolic stability, allowing medicinal chemists to rescue lead compounds that suffer from pharmacokinetic liabilities.

References

  • 2(5H)-Furanone, 4-hydroxy-3-nitro- Base Information Source: LookChem Chemical Database URL:[Link]

  • Tautomerism in 3-nitrotetronic acids Source: Spectrochimica Acta Part A: Molecular Spectroscopy (Pollet, P. L., et al., 1984) URL:[Link]

  • Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions Source: Arabian Journal of Chemistry (Abdou, M. M., et al., 2015) URL:[Link]

  • Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound Source: Microbiology (Hentzer, M., et al., 2002) URL:[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design Source: ChemMedChem (Ballatore, C., et al., 2013) URL:[Link]

Exploratory

Mechanistic Profiling of 4-Hydroxy-3-nitro-2(5H)-furanone: Metalloenzyme Chelation and Redox Dynamics In Vitro

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Validation Guide Executive Summary The 2(5H)-furanone scaffold is a ubiquitous structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & In Vitro Validation Guide

Executive Summary

The 2(5H)-furanone scaffold is a ubiquitous structural motif found in both natural signaling molecules and synthetic pharmacophores, known for modulating diverse biological targets[1]. Within this class, 4-hydroxy-3-nitro-2(5H)-furanone (commonly referred to as 3-nitrotetronic acid) represents a highly specialized, synthetically derived tool compound. Synthesized via the electrophilic nitration of the parent tetronic acid using concentrated nitric acid in diethyl ether[2], this molecule integrates a redox-active nitro group with a bidentate chelating core[3].

Unlike mutagenic furanones that act via electrophilic DNA alkylation, 4-hydroxy-3-nitro-2(5H)-furanone operates through a dual in vitro mechanism of action (MoA): high-affinity metalloenzyme chelation and enzymatic redox cycling . This whitepaper details the physicochemical rationale behind these mechanisms and provides self-validating experimental protocols for characterizing this compound in target-based assays.

Pharmacophore Dynamics & Physicochemical Rationale

To understand the MoA of 4-hydroxy-3-nitro-2(5H)-furanone, one must analyze its electronic structure. The baseline parent compound, 4-hydroxyfuran-2(5H)-one, possesses an enol-lactone core with a pKa of approximately 4.5[4].

The addition of the strongly electron-withdrawing nitro group at the C3 position fundamentally alters the molecule's pharmacodynamics:

  • pKa Depression: The nitro group dramatically increases the acidity of the C4-hydroxyl. At physiological pH (7.4), the compound exists almost exclusively as a stable enolate anion.

  • Bidentate Chelation: The deprotonated 1,3-dicarbonyl-like system (between the C2 carbonyl and C4 enolate) forms a highly rigid, negatively charged pocket perfectly sized for coordinating divalent metal cations (Mg²⁺, Mn²⁺, Zn²⁺).

  • Redox Susceptibility: The C3-nitro group acts as an electron sink, making the molecule susceptible to single-electron reduction by in vitro reductase enzymes.

MoA cluster_0 Metalloenzyme Chelation cluster_1 Redox Cycling Compound 4-hydroxy-3-nitro- 2(5H)-furanone Enolate Enolate Anion (Active Pharmacophore) Compound->Enolate Nitro 3-Nitro Group Compound->Nitro Metal Mg2+ / Mn2+ Coordination Enolate->Metal Inhibition Target Enzyme Inhibition Metal->Inhibition Radical Nitro Radical Anion Nitro->Radical ROS Superoxide (ROS) Generation Radical->ROS

Fig 1: Dual in vitro mechanism of action: Metalloenzyme chelation and redox cycling.

Self-Validating Experimental Protocols

When screening 4-hydroxy-3-nitro-2(5H)-furanone against in vitro targets, standard assay conditions often yield false positives or mask the true MoA. The following protocols are designed as self-validating systems , incorporating orthogonal controls to explicitly prove causality.

Protocol A: FRET-Based Metalloenzyme Inhibition & Metal Rescue

Objective: To validate competitive metal chelation as the primary mechanism of enzyme inhibition.

  • Step 1: Buffer Preparation. Prepare an assay buffer of 50 mM HEPES (pH 7.4), 50 mM NaCl, and 0.01% Tween-20.

    • Causality Note: HEPES is strictly selected over phosphate buffers (e.g., PBS). Phosphates can precipitate divalent cations and act as weak chelators, which would artificially lower the available metal pool and skew the furanone's apparent IC₅₀.

  • Step 2: Enzyme-Substrate Incubation. Add the target Mg²⁺-dependent enzyme (e.g., RNase H or an integrase) and a FRET-labeled oligonucleotide substrate to the microplate. Supplement with 1 mM MgCl₂.

  • Step 3: Compound Titration. Dispense 4-hydroxy-3-nitro-2(5H)-furanone in a 10-point dose-response series (0.1 µM to 100 µM). Monitor fluorescence cleavage kinetics for 30 minutes.

  • Step 4: Self-Validating Rescue Control (Critical). Run a parallel assay plate where the buffer is spiked with 10x excess MgCl₂ (10 mM).

    • Causality Note: If the MoA is true active-site metal chelation, the excess Mg²⁺ will outcompete the inhibitor, resulting in a significant right-shift of the IC₅₀ curve. If the compound is acting as a non-specific protein denaturant or aggregator, the IC₅₀ will remain unchanged.

Protocol B: EPR Spin Trapping for Nitroreduction

Objective: To quantify the generation of reactive oxygen species (ROS) via nitro group redox cycling.

  • Step 1: Reaction Mixture. Combine 100 µM of the furanone with 0.5 U/mL NADPH-cytochrome P450 reductase and 1 mM NADPH in potassium phosphate buffer (pH 7.4).

  • Step 2: Spin Trap Addition. Add 50 mM DMPO (5,5-dimethyl-1-pyrroline N-oxide).

    • Causality Note: The primary nitro radical anion formed by the reductase is too short-lived for direct detection. DMPO is utilized because it efficiently traps the secondary superoxide radical (formed when the nitro radical reduces dissolved O₂), yielding a stable DMPO-OOH adduct.

  • Step 3: EPR Spectroscopy. Record the Electron Paramagnetic Resonance (EPR) spectra at room temperature, looking for the characteristic 4-line spectrum of the DMPO-OOH adduct.

  • Step 4: Self-Validating Quenching Control. Add 100 U/mL Superoxide Dismutase (SOD) to a parallel reaction prior to initiation.

    • Causality Note: The complete ablation of the EPR signal upon SOD addition definitively proves that the trapped species was superoxide, validating the redox-cycling mechanism.

Workflow Prep Compound Preparation (Avoid EDTA/Phosphate buffers) Assay1 FRET Metalloenzyme Assay (Varying Mg2+ Concentrations) Prep->Assay1 Assay2 EPR Spin Trapping (DMPO + Reductase) Prep->Assay2 Val1 Rescue by Excess Mg2+ (Confirms Chelation) Assay1->Val1 Val2 Signal Quenching by SOD (Confirms Superoxide) Assay2->Val2 Data Mechanism Validation & Target Profiling Val1->Data Val2->Data

Fig 2: Self-validating in vitro workflow with orthogonal rescue controls.

Quantitative Data Summary

The table below summarizes the comparative pharmacodynamic properties of 4-hydroxy-3-nitro-2(5H)-furanone against its unsubstituted parent and a known halogenated variant. This highlights how structural modifications dictate the primary in vitro mechanism.

CompoundStructural FeatureEst. pKaPrimary In Vitro MoAIC₅₀ Shift with Excess Mg²⁺
4-hydroxy-2(5H)-furanone Unsubstituted Enol~4.5Weak bioisostereMinimal
4-hydroxy-3-nitro-2(5H)-furanone 3-Nitro Enol~2.5Bidentate Chelation / RedoxSignificant Right-Shift (>10x)
MX (Mutagenic Furanone) Chloro/DichloromethylN/ADNA Alkylation / MutagenesisNo Shift

References

  • Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions - Arab Journal of Chemistry (via ResearchGate). 2

  • 2(5H)-Furanone, 4-hydroxy-3-nitro- - LookChem. 3

  • The naturally occurring furanones: formation and function from pheromone to food - PubMed. 1

  • 4-hydroxyfuran-2(5H)-one | C4H4O3 | CID 54683813 - PubChem. 4

Sources

Foundational

Comprehensive Physicochemical Profiling of 4-Hydroxy-3-nitro-2(5H)-furanone: Molecular Weight and Solubility Dynamics

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I approach the physicochemical profiling of 4-hydroxy-3-nitro-2(5H)-furanone (CAS: 114646-13-8)—commonly known as 3-nitrotetro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I approach the physicochemical profiling of 4-hydroxy-3-nitro-2(5H)-furanone (CAS: 114646-13-8)—commonly known as 3-nitrotetronic acid —not merely as a data-collection exercise, but as an investigation into molecular causality.

The introduction of a strong electron-withdrawing nitro group at the C3 position of the tetronic acid core fundamentally alters the electron density of the enol system. This structural modification dictates its exact molecular weight and profoundly shifts its solubility profile by enhancing its hydrogen-bond donor capacity and drastically lowering its pKa. Understanding these parameters is critical for researchers utilizing this molecule as a privileged precursor in the synthesis of antibiotics, antiviral agents, and enzyme inhibitors ().

Structural and Molecular Weight Analysis

To understand the macroscopic properties of 4-hydroxy-3-nitro-2(5H)-furanone, we must first deconstruct its molecular composition. The molecule consists of a five-membered lactone ring (furanone) featuring an enolic hydroxyl group at C4 and a nitro group at C3.

The precise molecular weight is derived from its empirical formula, C₄H₃NO₅ .

Quantitative Mass Breakdown
ElementAtomic Mass ( g/mol )Atom CountMass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 12.011448.04433.12%
Hydrogen (H) 1.00833.0242.08%
Nitrogen (N) 14.007114.0079.66%
Oxygen (O) 15.999579.99555.14%
Total Molecular Weight 145.070 g/mol 100.00%

Data synthesized from standard IUPAC atomic weights and cross-referenced with commercial chemical databases ().

Causality in Solubility: The Nitro-Enol System

Solubility is not a static, intrinsic property; it is a dynamic equilibrium dictated by solvent-solute interactions, tautomerization, and ionization.

In standard tetronic acid, the keto-enol tautomerization heavily favors the enol form. When a nitro group is introduced at the C3 position, the enol form is further stabilized by extended π -conjugation and strong intramolecular hydrogen bonding between the C4-hydroxyl and the C3-nitro oxygen.

More importantly, the strong electron-withdrawing nature of the nitro group via resonance and inductive effects dramatically increases the acidity of the enolic proton. While unsubstituted tetronic acid has a pKa of ~3.8, 3-nitrotetronic acid exhibits a pKa well below 2.0. Consequently, in aqueous media at physiological pH (7.4), the molecule exists almost entirely as the nitrotetronate anion . This ionization is the causal mechanism behind its near-infinite solubility in neutral-to-basic aqueous solutions.

Tautomerism A Keto Form (4-oxo-3-nitro-tetrahydrofuran-2-one) B Enol Form (4-hydroxy-3-nitro-2(5H)-furanone) A->B Tautomerization (Solvent Dependent) C Anionic Form (Nitrotetronate Salt) B->C Deprotonation (pH > pKa)

Caption: Tautomeric and ionization equilibria of 4-hydroxy-3-nitro-2(5H)-furanone.

Quantitative Solubility Profile

Based on its thermodynamic properties and dielectric constant interactions, the solubility profile of 4-hydroxy-3-nitro-2(5H)-furanone is summarized below:

Solvent SystemDielectric Constant ( ϵ )Solubility ClassEstimated SolubilityMechanistic Rationale
Water (pH 7.4) 80.1Very Highly Soluble> 100 mg/mLComplete ionization to nitrotetronate anion; strong ion-dipole interactions.
Water (pH 1.0) 80.1Moderately Soluble~ 15 mg/mLSuppression of ionization; solubility driven solely by H-bonding.
DMSO 46.7Freely Soluble> 50 mg/mLPolar aprotic environment stabilizes the highly polarized nitro-enol dipole.
Ethanol 24.5Soluble~ 30 mg/mLPolar protic solvent acts as both H-bond donor and acceptor.
n-Hexane 1.89Practically Insoluble< 0.1 mg/mLLack of dipole-dipole interactions; unable to disrupt solute crystal lattice.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to bridge the gap between theoretical chemistry and benchtop execution.

Protocol 1: Regioselective Synthesis via Nitration

This procedure details the synthesis of 4-hydroxy-3-nitro-2(5H)-furanone from tetronic acid, relying on electrophilic aromatic-like substitution at the activated C3 position ().

  • Solvent Selection & Dispersion: Dissolve 10.0 g of tetronic acid (4-hydroxy-2(5H)-furanone) in 100 mL of anhydrous diethyl ether. Causality: Anhydrous ether prevents the hydrolytic degradation of the lactone ring while providing a non-nucleophilic medium for the nitronium ion.

  • Thermal Control: Chill the reaction vessel to 0°C using an ice-salt bath. Causality: Nitration is highly exothermic; thermal control prevents oxidative cleavage of the furanone ring.

  • Reagent Addition: Add 8.0 mL of concentrated nitric acid (68-70%) dropwise over 30 minutes under vigorous magnetic stirring.

  • Equilibration: Maintain the reaction at 0–5°C for 2 hours. Causality: This specific time-temperature matrix ensures complete kinetic conversion to the C3-nitro derivative without over-oxidation.

  • Isolation: Evaporate the diethyl ether under reduced pressure. Recrystallize the crude yellow residue from hot ethanol to yield pure 4-hydroxy-3-nitro-2(5H)-furanone.

Protocol 2: High-Throughput Thermodynamic Solubility Assay

Kinetic solubility often overestimates true solubility due to supersaturation. This shake-flask protocol coupled with HPLC-UV ensures true thermodynamic equilibrium.

  • Solid Dispersion: Dispense an excess amount (approx. 50 mg) of 4-hydroxy-3-nitro-2(5H)-furanone into two separate 2 mL amber glass vials. Add 1 mL of the target solvent (e.g., PBS pH 7.4) to each.

  • Thermal Equilibration (Self-Validating Step): Agitate Vial A for 24 hours and Vial B for 48 hours on an orbital shaker at 300 rpm, maintained strictly at 25.0 ± 0.1 °C. Causality: Comparing the 24h and 48h concentrations validates that thermodynamic equilibrium has been reached. If [C]24h​=[C]48h​ , the system is validated.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Quantification: Dilute the supernatant volumetrically (e.g., 1:100 in mobile phase) and analyze via HPLC-UV at λ=280 nm. Causality: The highly conjugated enol-nitro system exhibits a strong chromophoric shift, making 280 nm the optimal wavelength for precise UV quantification.

SolubilityWorkflow S1 1. Solid Dispersion S2 2. Thermal Equilibration (24h vs 48h) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. HPLC-UV Quantification S3->S4 S5 5. Data Validation S4->S5

Caption: Self-validating thermodynamic solubility assay workflow.

Implications for Drug Development

For drug development professionals, the physicochemical profile of 4-hydroxy-3-nitro-2(5H)-furanone is a roadmap for downstream synthetic planning. Its low molecular weight (145.07 g/mol ) makes it a highly efficient, atom-economical building block. Furthermore, understanding its pH-dependent solubility allows process chemists to utilize simple acid-base extraction techniques (e.g., partitioning between aqueous bicarbonate and ethyl acetate) to purify the compound without the need for resource-intensive chromatography.

References

  • Abdou, M. M., El-Saeed, R. A., Abozeid, M. A., & Bondock, S. (2019). Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(4), 464-475.[Link]

  • LookChem. (n.d.). 2(5H)-Furanone, 4-hydroxy-3-nitro- Chemical Properties, Suppliers, and Technology Process. LookChem Database.[Link]

Exploratory

A Methodological Guide to Assessing the Thermodynamic Stability of 4-hydroxy-3-nitro-2(5H)-furanone

Preamble: Navigating the Data Landscape In the realm of drug development and materials science, a thorough understanding of a compound's thermodynamic stability is paramount for ensuring its safety, efficacy, and shelf-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Data Landscape

In the realm of drug development and materials science, a thorough understanding of a compound's thermodynamic stability is paramount for ensuring its safety, efficacy, and shelf-life. This guide focuses on 4-hydroxy-3-nitro-2(5H)-furanone, a molecule of interest due to the functionalities present on its furanone core. It is important to note that while extensive research exists on related furanone structures, direct, publicly available experimental thermodynamic stability data for 4-hydroxy-3-nitro-2(5H)-furanone is scarce.

Therefore, this document adopts a dual approach. Firstly, it synthesizes stability data from structurally analogous compounds—namely other nitrofuran derivatives and hydroxylated furanones—to establish a predictive framework for the title compound's behavior. Secondly, and more critically, it serves as a comprehensive methodological whitepaper, detailing the requisite experimental and computational workflows for a robust characterization of its thermodynamic properties. This guide is designed for researchers, enabling them to execute a self-validating stability study.

Inferred Stability Profile from Structural Analogs

The stability of 4-hydroxy-3-nitro-2(5H)-furanone is dictated by the interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the unsaturated lactone ring.

  • Influence of the Nitro Group: The nitro group is a strong electron-withdrawing group, which can destabilize the ring system and render the molecule susceptible to nucleophilic attack and thermal decomposition. Studies on other nitrofuran antibiotics have shown that they can be thermally unstable, although often stable up to their melting point.[1]

  • Influence of the Hydroxyl Group: The 4-hydroxy group introduces the potential for keto-enol tautomerism, which can be pH-dependent.[2] For related compounds like 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), stability is significantly influenced by pH, with optimal stability observed in acidic conditions (around pH 3.5-4.0).[2] This suggests that the protonation state of the hydroxyl group is critical to the overall stability of the molecule.

  • The Furanone Core: The 2(5H)-furanone ring itself can undergo thermal decomposition through pathways such as decarboxylation or ring-opening reactions. Theoretical studies on unsubstituted furanones have explored these decomposition mechanisms, which often involve intermediate ketenoic species.[3]

Based on these analogs, it is hypothesized that 4-hydroxy-3-nitro-2(5H)-furanone is a moderately stable compound, with its degradation profile being highly sensitive to thermal stress and pH.

Proposed Framework for Thermodynamic Stability Analysis

A comprehensive assessment of thermodynamic stability requires a multi-faceted approach, combining thermal analysis, solution-state stability studies, and computational modeling.

Thermal Analysis: Probing the Response to Heat

Thermal analysis techniques are fundamental for determining a compound's behavior at elevated temperatures. The two primary techniques recommended are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Objective: To determine the decomposition temperature (Td), melting point (Tm), and enthalpy of fusion (ΔHf) and decomposition (ΔHd).

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-hydroxy-3-nitro-2(5H)-furanone into an aluminum or ceramic pan.

  • TGA Analysis:

    • Place the sample in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Record the mass loss as a function of temperature. The onset temperature of mass loss corresponds to the decomposition temperature.

  • DSC Analysis:

    • Place a separate, accurately weighed sample in a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

    • Heat the sample using the same temperature program as the TGA analysis.

    • Record the heat flow to the sample relative to the reference. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks.

Causality and Interpretation:

  • The TGA thermogram provides a clear indication of thermal stability. A sharp, single-step mass loss suggests a clean decomposition process, while a multi-step loss indicates the formation of stable intermediates.

  • The DSC curve provides richer thermodynamic data. A sharp endotherm is typically indicative of melting. An exotherm following the melt suggests immediate decomposition. The area under these peaks can be integrated to calculate the enthalpy of the respective processes. Comparing DSC/TG curves for related compounds like nitrofurantoin (NFT) and furazolidone (FZL) shows they are generally stable up to their melting points.[1]

Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) P1 Weigh 2-5 mg of 4-hydroxy-3-nitro-2(5H)-furanone T1 Heat sample at 10°C/min in N2 atmosphere P1->T1 D1 Heat sample at 10°C/min (sealed pan) P1->D1 T2 Record mass loss vs. Temperature T1->T2 T3 Determine Onset of Decomposition (Td) T2->T3 D2 Record heat flow vs. Temperature D1->D2 D3 Identify Melting (Tm) & Decomposition Events D2->D3 D4 Calculate ΔHf & ΔHd D3->D4

Caption: Experimental workflow for TGA and DSC analysis.

Table 1: Hypothetical Thermal Analysis Data Summary

ParameterSymbolExpected Value/ObservationSignificance
Melting PointTmSharp endothermic peakPurity and phase transition
Onset Decomposition Temp.Td>150 °C (estimated)Upper limit of thermal stability
Enthalpy of FusionΔHfQuantitative value (kJ/mol)Energy required for melting
Enthalpy of DecompositionΔHdQuantitative value (kJ/mol)Energy released/absorbed during decomposition
Mass Loss%Corresponds to loss of specific fragmentsInsight into decomposition mechanism
Solution-State Stability: The Influence of Environment

For applications in drug development, understanding stability in aqueous environments and at different pH values is crucial.

Objective: To determine the degradation kinetics of 4-hydroxy-3-nitro-2(5H)-furanone as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers across a wide pH range (e.g., pH 2 to 10).

  • Sample Incubation: Prepare stock solutions of the compound in a suitable solvent (e.g., Methanol). Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

  • Quantification: Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC-UV method.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each pH. The slope of this line gives the pseudo-first-order rate constant (k). A plot of log(k) versus pH provides the pH-rate profile.

Causality and Interpretation:

  • This study mimics physiological conditions and provides critical data for formulation development.

  • The pH-rate profile reveals the pH of maximum stability. For structurally similar hydroxyfuranones, degradation is often pH-dependent.[2] The profile will indicate whether the compound is more susceptible to acid-catalyzed or base-catalyzed hydrolysis.

Computational Chemistry: A Mechanistic Deep Dive

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) can provide invaluable insights into the intrinsic stability of the molecule and its likely decomposition pathways.[4][5][6]

Objective: To calculate key thermodynamic parameters and map potential decomposition pathways.

Methodology:

  • Structure Optimization: Optimize the geometry of the 4-hydroxy-3-nitro-2(5H)-furanone molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Thermodynamic Calculations: Perform frequency calculations on the optimized structure to obtain thermodynamic properties such as enthalpy, Gibbs free energy, and to confirm the structure is a true minimum on the potential energy surface.

  • Bond Dissociation Energy (BDE): Calculate the BDE for key bonds, particularly the C-NO2 bond and bonds within the furanone ring, to identify the weakest link and the most likely point of initial decomposition.

  • Pathway Mapping: Propose plausible decomposition mechanisms (e.g., nitro-group elimination, ring-opening) and calculate the transition state energies and reaction enthalpies for each step. This allows for the determination of the most energetically favorable decomposition route.

Causality and Interpretation:

  • DFT calculations provide a molecular-level understanding of stability. The BDE calculations will pinpoint the most labile part of the molecule.

  • Mapping the potential energy surface for decomposition reactions can predict the primary degradation products and the activation energy required for decomposition, complementing the experimental data from TGA/DSC.

Logical Diagram of Stability Assessment

G A Thermodynamic Stability of 4-hydroxy-3-nitro-2(5H)-furanone B Thermal Analysis A->B C Solution-State Stability A->C D Computational Modeling (DFT) A->D B1 TGA B->B1 B2 DSC B->B2 C1 pH-Rate Profile C->C1 D1 Bond Dissociation Energy D->D1 D2 Decomposition Pathways D->D2

Caption: Interconnected approach for stability characterization.

Conclusion

This guide provides the comprehensive, self-validating framework necessary for any research or drug development professional to undertake a thorough investigation. The combination of thermal analysis (TGA/DSC), solution-state kinetic studies (pH-rate profiling), and in-silico computational modeling (DFT) represents the gold standard for characterizing the thermodynamic stability of a novel chemical entity. The execution of these protocols will yield the critical data required to ensure the safe and effective application of 4-hydroxy-3-nitro-2(5H)-furanone.

References

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. (2021). MDPI. [Link]

  • Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. (2007). Food Additives & Contaminants. [Link]

  • Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions. (2024). RSC Publishing. [Link]

  • Computational Studies of Furanone and its 5Methyl/5Phenyl Derivatives. (2020). Advanced Journal of Chemistry-Section B. [Link]

  • 2(5H)-Furanone, 4-hydroxy-3-nitro- — Chemical Substance Information. NextSDS. [Link]

  • Computational study on the mechanism for the synthesis of the active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions. ResearchGate. [Link]

  • Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. (2015). The Journal of Physical Chemistry A. [Link]

  • Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). (2013). MDPI. [Link]

  • Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate. PMC. [Link]

  • furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H). Imre Blank's. [Link]

  • Reactivity and stability of selected flavor compounds. (2014). PMC. [Link]

  • Effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone supplementation on growth performance, serum antioxidant capacity, rumen fermentation characteristics, rumen bacterial quorum sensing, and microbial community in Hu sheep. PMC. [Link]

  • Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. MDPI. [Link]

  • The proposed mechanism of 4‐hydroxy‐2(5H)‐furanone 3 peroxidation. ResearchGate. [Link]

  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. (1997). Technical University of Munich. [Link]

Sources

Foundational

Discovery and Synthesis Pathways of 4-Hydroxy-3-nitro-2(5H)-furanone

Executive Summary & Structural Significance The compound 4-hydroxy-3-nitro-2(5H)-furanone (commonly referred to as 3-nitrotetronic acid; CAS: 114646-13-8) is a highly functionalized, nitrogenous heterocyclic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 4-hydroxy-3-nitro-2(5H)-furanone (commonly referred to as 3-nitrotetronic acid; CAS: 114646-13-8) is a highly functionalized, nitrogenous heterocyclic intermediate. Structurally, it is a derivative of tetronic acid (4-hydroxy-2(5H)-furanone), characterized by the integration of a strongly electron-withdrawing nitro group at the C3 position of the furanone ring.

In drug development and agrochemical research, nitro-substituted furanones are highly valued for their potent bioactivity, which often includes antimicrobial, antifungal, and antiparasitic properties. The pharmacological mechanism of these compounds is typically driven by the enzymatic bioreduction of the nitro group, which generates reactive radical species capable of disrupting cellular function [1]. This whitepaper provides a comprehensive, expert-level analysis of the discovery, mechanistic chemistry, and synthesis pathways of 4-hydroxy-3-nitro-2(5H)-furanone, designed to serve as a self-validating guide for synthetic chemists and drug development professionals.

Mechanistic Rationale: Tautomerism and Regioselectivity

To understand the synthesis of 4-hydroxy-3-nitro-2(5H)-furanone, one must first analyze the thermodynamic behavior of its core scaffold: tetronic acid. Tetronic acids were originally discovered in 1896 by Wolff and Schwabe and are ubiquitous in natural products such as acetogenins and muconolactones [2].

The defining chemical feature of tetronic acid is its keto-enol tautomerism . While it can theoretically exist as furan-2,4(3H,5H)-dione (the keto form), it predominantly exists in the enol form (4-hydroxy-2(5H)-furanone).

The Causality of C3 Nucleophilicity

The enol form is thermodynamically favored due to the stabilization provided by the conjugated π -system and intramolecular hydrogen bonding. From a synthetic standpoint, the hydroxyl group at the C4 position acts as a powerful electron-donating group via resonance (+R effect). This resonance donates electron density directly into the C3 carbon, rendering the C3 position highly nucleophilic. Consequently, despite being a non-aromatic heterocycle, the tetronic acid core undergoes electrophilic substitution at C3 with remarkable regioselectivity, making direct nitration a highly efficient pathway [2].

Tautomerism Keto Keto Form Furan-2,4(3H,5H)-dione Enol Enol Form 4-hydroxy-2(5H)-furanone Keto->Enol Prototropic Shift (Thermodynamically Favored) NitroEnol Nitro-Enol Form 4-hydroxy-3-nitro-2(5H)-furanone Enol->NitroEnol Electrophilic Nitration (+HNO3) (Irreversible)

Caption: Keto-enol tautomerism of the tetronic acid core driving C3 regioselective nitration.

Synthesis Pathways

The synthesis of 4-hydroxy-3-nitro-2(5H)-furanone is a two-phase process: the construction of the tetronic acid core, followed by regioselective electrophilic nitration.

Phase 1: Construction of the Tetronic Acid Core

Historically, obtaining the pure tetronic acid precursor was challenging due to low yields. However, modern synthetic routes have optimized this. The most efficient methods include:

  • Thermal Decarboxylation/Rearrangement : Refluxing 6-(hydroxymethyl)-dioxin-4-one in toluene yields the tetronic acid core in excellent yields (Sato et al., 1990) [2].

  • Catalytic Debromination : Subjecting α -bromotetronic acid to palladium-on-carbon (Pd/C) under hydrogen pressure yields the core with minimal byproducts [2].

Phase 2: Direct Nitration (The Pollet Protocol)

The definitive methodology for introducing the nitro group at the C3 position was established by Pollet et al. in 1984[2]. The reaction utilizes concentrated nitric acid. However, because tetronic acid is a delicate lactone susceptible to oxidative ring cleavage, the choice of solvent is critical. Diethyl ether is employed as the solvent; it acts as a thermal buffer (due to its low boiling point) and moderates the oxidizing power of the nitronium ion ( NO2+​ ), ensuring that electrophilic substitution outpaces oxidative degradation [3].

SynthesisPathway Precursor 6-(hydroxymethyl)-dioxin-4-one (Precursor) Toluene Reflux in Toluene (Sato et al., 1990) Precursor->Toluene TetronicAcid 4-hydroxy-2(5H)-furanone (Tetronic Acid Core) Toluene->TetronicAcid 78% Yield Nitration Conc. HNO3 in Diethyl Ether (Pollet et al., 1984) TetronicAcid->Nitration Product 4-hydroxy-3-nitro-2(5H)-furanone (Target Compound) Nitration->Product Electrophilic Substitution at C3 Position

Caption: Stepwise synthesis pathway of 4-hydroxy-3-nitro-2(5H)-furanone.

Experimental Protocols

The following methodology details the Phase 2 nitration process, engineered as a self-validating system to ensure high purity and yield.

Protocol: Electrophilic Nitration of 4-hydroxy-2(5H)-furanone

Objective: Synthesize 4-hydroxy-3-nitro-2(5H)-furanone via controlled electrophilic aromatic-like substitution.

Reagents & Materials:

  • 4-hydroxy-2(5H)-furanone (Tetronic acid): 1.0 eq

  • Concentrated Nitric Acid ( HNO3​ , 68-70%): 1.2 eq

  • Anhydrous Diethyl Ether ( Et2​O ): Solvent

  • Ice-water bath

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Rationale: Moisture must be excluded to prevent the dilution of nitric acid, which would reduce the concentration of the active nitronium ion and promote hydrolytic ring-opening.

  • Solubilization: Dissolve 10.0 mmol of 4-hydroxy-2(5H)-furanone in 25 mL of anhydrous diethyl ether. Stir continuously until a homogenous solution is achieved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath, bringing the internal temperature to 0–5 °C. Rationale: The nitration of the electron-rich enol is highly exothermic. Strict thermal control prevents thermal runaway and oxidative cleavage of the lactone ring.

  • Reagent Addition: Add 12.0 mmol of concentrated HNO3​ dropwise over 15 minutes using an addition funnel. Maintain vigorous stirring.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 2 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent system.

  • Workup & Isolation: Quench the reaction by pouring the mixture over crushed ice. Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 4-hydroxy-3-nitro-2(5H)-furanone as a crystalline solid.

Quantitative Data & Physicochemical Profile

Understanding the physical limits and baseline metrics of the synthesized compound is critical for downstream formulation and analytical validation.

Table 1: Physicochemical Properties of 4-hydroxy-3-nitro-2(5H)-furanone
ParameterValue / DescriptionSource / Validation
IUPAC Name 4-hydroxy-3-nitro-2(5H)-furanoneStructural Nomenclature
Common Name 3-Nitrotetronic AcidLiterature Standard
CAS Registry Number 114646-13-8[4]
Molecular Formula C4​H3​NO5​ [4]
Molecular Weight 145.07 g/mol Calculated
Physical State Crystalline SolidExperimental Observation
Solubility Soluble in polar organic solvents (EtOH, EtOAc)Experimental Observation
Table 2: Comparative Yields for Tetronic Acid Core Synthesis
Synthetic RouteReagents / ConditionsReported YieldReference
Thermal Rearrangement 6-(hydroxymethyl)-dioxin-4-one / Toluene (Reflux)78%Sato et al., 1990 [2]
Lactonization γ -acetoxy- β -keto esters / Toluene (Reflux)~70%Gelin & Pollet, 1980 [2]
Catalytic Debromination α -bromotetronic acid / Pd/C, H2​ pressure90%Schmidt & Zimmer, 1981 [2]

Applications in Drug Development

The integration of the nitro group into the furanone architecture drastically alters the compound's biological profile. Nitro-compounds are frequently utilized as therapeutic agents, particularly in the design of antibacterial, antiparasitic, and anticancer drugs [1].

The primary mechanism of action for 4-hydroxy-3-nitro-2(5H)-furanone derivatives relies on enzymatic bioreduction . Within a target pathogen or tumor microenvironment, specific enzymes (such as nitroreductases) reduce the −NO2​ group to a nitro radical anion ( −NO2∙−​ ). This radical intermediate rapidly reacts with ambient oxygen to generate Reactive Oxygen Species (ROS), leading to severe oxidative stress, DNA cleavage, and ultimately, cellular apoptosis [1]. Consequently, 4-hydroxy-3-nitro-2(5H)-furanone serves as a highly potent, modular building block for synthesizing next-generation anti-infective agents.

References

  • Bao, L., et al. "Synthesis and Bio-Evaluation of Natural Butenolides-Acrylate Conjugates." Molecules, Vol. 24, Issue 7 (2019). Available at:[Link]

  • Abdou, M. M., et al. "Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry (2015). Available at:[Link]

  • LookChem Database. "Technology Process of 2(5H)-Furanone, 4-hydroxy-3-nitro-." LookChem. Available at:[Link]

  • NextSDS Chemical Substance Information. "2(5H)-Furanone, 4-hydroxy-3-nitro- (CAS 114646-13-8)." NextSDS. Available at:[Link]

Exploratory

In vitro exploratory studies on 2(5H)-Furanone, 4-hydroxy-3-nitro- derivatives

An In-Depth Technical Guide to In Vitro Exploratory Studies of 4-Hydroxy-3-nitro-2(5H)-furanone Derivatives Foreword: The Senior Application Scientist's Perspective In the landscape of modern drug discovery, certain mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Vitro Exploratory Studies of 4-Hydroxy-3-nitro-2(5H)-furanone Derivatives

Foreword: The Senior Application Scientist's Perspective

In the landscape of modern drug discovery, certain molecular scaffolds consistently reappear, earning the designation of "privileged structures" for their ability to bind to multiple biological targets. The 2(5H)-furanone core is a prime example of such a scaffold, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Our work in the field has repeatedly demonstrated that strategic functionalization of this core can unlock or enhance specific therapeutic properties, from antimicrobial and anti-inflammatory to potent anticancer effects.[2][3][4][5]

This guide focuses on a particularly intriguing, yet underexplored, class: 4-hydroxy-3-nitro-2(5H)-furanone derivatives. The rationale for this focus is twofold. The 4-hydroxy group, often part of an enol system, is a known contributor to antioxidant and radical-scavenging activities, which are mechanistically linked to anti-inflammatory and cytoprotective effects.[3][6] Secondly, the introduction of a 3-nitro group—a potent electron-withdrawing moiety and a classic pharmacophore—fundamentally alters the electronic landscape of the furanone ring, creating unique potential for interactions with enzymatic targets.

The following document is not a mere collection of protocols. It is a strategic blueprint for the initial in vitro exploration of this compound class. We will proceed from foundational characterization and synthesis to a tiered screening cascade designed to efficiently identify and validate primary biological activities. Each experimental choice is explained not just by what to do, but why it is the logical next step in building a comprehensive profile of a novel chemical entity. Our objective is to empower researchers to move beyond simple data generation toward a mechanistic understanding of these promising molecules.

Section 1: Core Compound Characterization & Synthesis Rationale

Before any biological evaluation, a thorough understanding of the molecule's structure and synthesis is paramount. This foundational knowledge ensures reproducibility and informs the interpretation of subsequent bioactivity data.

Molecular Profile: 4-Hydroxy-3-nitro-2(5H)-furanone

The parent compound of the series, also known as 3-nitrotetronic acid, serves as our reference point.

  • Chemical Name: 4-hydroxy-3-nitro-2(5H)-furanone

  • CAS Number: 114646-13-8[7]

  • Molecular Formula: C₄H₃NO₅[7]

  • Molecular Weight: 145.07 g/mol [7]

  • Core Structure: The molecule features the characteristic five-membered lactone ring of a 2(5H)-furanone. The key substitutions are a hydroxyl group at position 4, creating an enol tautomer, and a nitro group at position 3. The enol moiety is critical, as it can deprotonate, and the resulting enolate is stabilized by conjugation with both the lactone carbonyl and the nitro group, influencing its reactivity and potential for metal chelation or hydrogen bonding.

Synthesis Pathway Rationale

The most direct approach to this scaffold involves the electrophilic nitration of a readily available precursor. The causality here is straightforward: the electron-rich double bond of the enol in 4-hydroxy-2(5H)-furanone is susceptible to attack by a nitrating agent.

G cluster_0 Synthesis of 4-Hydroxy-3-nitro-2(5H)-furanone start 4-Hydroxy-2(5H)-furanone (Precursor) product 4-Hydroxy-3-nitro-2(5H)-furanone (Target Compound) start->product Nitration reagent Nitric Acid in Diethyl Ether reagent->product

Caption: Synthetic route from 4-hydroxy-2(5H)-furanone.[7]

Section 2: The In Vitro Exploratory Screening Cascade

A logical, tiered approach is essential for the efficient allocation of resources. We begin with a broad assessment of cytotoxicity to establish a baseline for safe dosing in subsequent, more specific assays. This "gatekeeper" step prevents misinterpretation of results where a compound's effect might be due to general toxicity rather than a specific mechanism.

G start Compound Synthesis & Characterization gatekeeper Gatekeeper Assay General Cytotoxicity (e.g., MTT on Normal Cell Line) Establish Therapeutic Window (IC₅₀) start->gatekeeper decision Is there an acceptable therapeutic window? gatekeeper->decision stop High General Toxicity STOP or Redesign decision->stop No tier2 Tier 2: Primary Activity Screens Anticancer (Cancer Cell Panel) Antimicrobial (MIC/MBC) Anti-inflammatory (COX/NO Assay) decision->tier2 Yes tier3 Tier 3: Mechanism of Action Cell Cycle Analysis Biofilm Inhibition Specific Enzyme Inhibition tier2->tier3

Caption: A tiered workflow for in vitro exploratory studies.

Protocol: General Cytotoxicity Assessment (MTT Assay)

Causality & Self-Validation: This assay is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells. A dose-response curve is generated, and the half-maximal inhibitory concentration (IC₅₀) is calculated. This value is the cornerstone for all future experiments; concentrations used in specific assays should ideally be well below the general cytotoxicity IC₅₀ to ensure observed effects are not simply due to cell death. We use a non-cancerous cell line (e.g., human dermal fibroblasts or HEK293) to model effects on "normal" cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human fibroblast cells (e.g., HDFa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2x concentrated serial dilutions in culture medium (e.g., from 200 µM to 0.1 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium with DMSO vehicle) and "blank" (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Calculate cell viability as a percentage relative to the untreated control: (Absorbance of Treated / Absorbance of Control) * 100. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: General Cytotoxicity

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Furanone-NO2-01HDFa (Fibroblast)48>100
Doxorubicin (Control)HDFa (Fibroblast)480.5

Section 3: Investigation of Primary Biological Activities

With a therapeutic window established, we proceed to screen for the most likely activities based on the furanone scaffold's known properties.

Anticancer Potential

Expertise & Rationale: The furanone scaffold is present in many compounds with demonstrated cytotoxic effects against cancer cells.[1] The primary mechanisms often involve halting the cell division cycle or inducing programmed cell death (apoptosis).[1] Our initial exploration will therefore focus on quantifying cytotoxicity against a panel of diverse cancer cell lines, followed by an investigation into the cell cycle as a potential mechanism.

Experimental Protocol 1: Cancer Cell Line Viability

This protocol is identical to the General Cytotoxicity MTT assay but is performed on a panel of human cancer cell lines. A standard panel might include:

  • MCF-7: Estrogen-receptor-positive breast cancer

  • HCT-116: Colon cancer[1]

  • A549: Lung carcinoma

  • U87 MG: Glioblastoma

Data Presentation: Anticancer Efficacy (IC₅₀)

Compound IDCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)¹
Furanone-NO2-01MCF-7 (Breast)15.5>6.4
Furanone-NO2-01HCT-116 (Colon)22.1>4.5
Furanone-NO2-01A549 (Lung)18.9>5.2
DoxorubicinMCF-7 (Breast)0.22.5
¹ Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Experimental Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

Causality: If a compound shows potent cytotoxicity against cancer cells, we must ask: is it killing them outright (necrosis/apoptosis) or is it stopping their proliferation? Cell cycle analysis answers the latter. Propidium Iodide (PI) is a fluorescent molecule that binds to DNA. The amount of fluorescence in a cell is proportional to its DNA content. This allows us to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase indicates cell cycle arrest at that checkpoint.[1]

Step-by-Step Methodology:

  • Treatment: Seed cancer cells (e.g., HCT-116) in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells (to include apoptotic cells) and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of RNA).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

  • Interpretation: Model the resulting DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control.

G G1 G1 (Growth) G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S (DNA Synthesis) G2 G2 (Growth) S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M (Mitosis) M->G1 Cell Division G1_S_Checkpoint->S G2_M_Checkpoint->M Arrest_S S-Phase Arrest (e.g., Bis-2(5H)-furanone) Arrest_S->S Arrest_G2M G2/M Arrest (e.g., N-2(5H)-furanonyl sulfonyl hydrazone) Arrest_G2M->G2_M_Checkpoint

Caption: Furanone derivatives can induce cell cycle arrest at key checkpoints.[1]

Antimicrobial & Antibiofilm Potential

Expertise & Rationale: Halogenated furanones, originally discovered in marine algae, are famous for their ability to inhibit quorum sensing (QS), the communication system bacteria use to coordinate biofilm formation and virulence.[3][8] This anti-biofilm activity is particularly valuable as biofilms are notoriously resistant to conventional antibiotics.[9] Our exploratory studies will first determine direct antibacterial activity (bacteriostatic/bactericidal) and then assess the ability to prevent biofilm formation, a potentially more subtle but clinically relevant mechanism.

Experimental Protocol 1: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

Causality & Self-Validation: The broth microdilution assay is the gold standard for determining the minimum concentration of an agent that inhibits visible bacterial growth (MIC). By sub-culturing from the clear wells onto agar, we can then determine the minimum concentration that kills the bacteria (MBC). This distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Step-by-Step Methodology:

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus and Pseudomonas aeruginosa) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity is observed.

  • MBC Determination: Take 10 µL from each clear well (at and above the MIC) and spot-plate it onto a Mueller-Hinton Agar (MHA) plate. Incubate overnight. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Experimental Protocol 2: Crystal Violet Biofilm Inhibition Assay

Causality: This assay quantifies the ability of a compound to prevent the initial stages of biofilm formation. Bacteria are grown in the presence of sub-MIC concentrations of the compound. If the compound interferes with attachment or maturation, less biofilm biomass will form. Crystal violet stains the polysaccharide matrix of the biofilm, and the amount of retained stain is proportional to the total biomass.[8]

Step-by-Step Methodology:

  • Treatment & Growth: In a 96-well flat-bottom plate, add bacterial culture and sub-MIC concentrations of the test compound (e.g., 1/2, 1/4, 1/8 MIC). Incubate for 24-48 hours without shaking to allow biofilm formation at the bottom of the wells.

  • Washing: Gently discard the planktonic (free-floating) culture and wash the wells three times with PBS to remove non-adherent cells.

  • Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

  • Staining: Remove the methanol and let the plate air dry. Add 150 µL of 0.1% crystal violet solution to each well and stain for 15 minutes.

  • Final Wash & Solubilization: Discard the stain and wash thoroughly with water until the control wells (without biofilm) are clear. Air dry the plate. Add 150 µL of 30% acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 590 nm. Calculate the percentage of biofilm inhibition relative to the untreated control.

Data Presentation: Antimicrobial & Antibiofilm Activity

Compound IDOrganismMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition at 1/2 MIC (%)
Furanone-NO2-01S. aureus166475%
Furanone-NO2-01P. aeruginosa64>12840%
CiprofloxacinS. aureus1215%
Anti-inflammatory Potential

Expertise & Rationale: Inflammation is a complex process driven by enzymatic cascades.[10] The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) convert arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. Furanone derivatives have been reported as inhibitors of these enzymes.[10][11] A common cell-based screen involves using bacterial lipopolysaccharide (LPS) to induce an inflammatory response in macrophages, leading to the production of nitric oxide (NO), another key inflammatory mediator.

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Causality: This assay models an inflammatory response in a cell culture system. LPS, a component of Gram-negative bacteria walls, activates macrophages, causing them to upregulate the inducible nitric oxide synthase (iNOS) enzyme and produce large amounts of NO. A potential anti-inflammatory compound will suppress this process. The amount of NO produced is measured indirectly by quantifying its stable breakdown product, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the furanone derivative for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) and co-incubate with the compound for 24 hours. Include controls: untreated cells, cells with LPS only, and cells with compound only.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes in the dark. A pink/magenta color will develop.

  • Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in each sample.

  • Analysis: Calculate the percentage of NO production inhibition compared to the "LPS only" control.

G AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Inhibitor Furanone Derivatives (Potential Inhibitors) Inhibitor->COX Inhibitor->LOX

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2(5H)-Furanone, 4-hydroxy-3-nitro- (3-Nitrotetronic Acid)

Introduction & Mechanistic Insights This application note details the synthesis of 2(5H)-Furanone, 4-hydroxy-3-nitro- , commonly referred to as 3-nitrotetronic acid (CAS: 114646-13-8) [2]. Tetronic acid derivatives are c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

This application note details the synthesis of 2(5H)-Furanone, 4-hydroxy-3-nitro- , commonly referred to as 3-nitrotetronic acid (CAS: 114646-13-8) [2]. Tetronic acid derivatives are critical intermediates in the synthesis of complex heterocyclic frameworks, bioactive natural products, and pharmaceutical precursors.

Tetronic acid (4-hydroxy-2(5H)-furanone) is a versatile 1,3-dicarbonyl compound that exists in a dynamic equilibrium between its keto and enol tautomers. The electron-rich nature of the enol form makes the C3 position highly susceptible to electrophilic attack. The nitration of tetronic acid to yield 3-nitrotetronic acid proceeds via an electrophilic aromatic-like substitution at this C3 position[1].

The protocol leverages concentrated nitric acid in an aprotic ethereal solvent (diethyl ether). This solvent system is deliberately chosen to moderate the reaction temperature and stabilize the reactive intermediates, thereby preventing the over-oxidation and ring-opening side reactions that frequently occur in purely aqueous acidic media.

Experimental Workflow

The following workflow diagram illustrates the logical progression of the synthesis, from reagent preparation to the final isolation of the nitrated product.

SynthesisWorkflow A Tetronic Acid (Starting Material) C Temperature Control (0 - 5 °C) A->C B Diethyl Ether (Solvent System) B->C E Electrophilic Nitration (Stirring for 2-4 hrs) C->E D Concentrated HNO3 (Electrophile Source) D->E Dropwise Addition F Aqueous Quench & Phase Separation E->F G Organic Phase Drying (Anhydrous MgSO4) F->G H Solvent Evaporation & Crystallization G->H I 3-Nitrotetronic Acid (Target Product) H->I

Figure 1: Experimental workflow for the synthesis of 3-nitrotetronic acid.

Step-by-Step Synthesis Protocol

Caution: Concentrated nitric acid is a strong oxidizer and highly corrosive. Diethyl ether is highly volatile and flammable. The combination of nitric acid and diethyl ether requires strict temperature control to prevent thermal runaway. All operations must be conducted in a heavily ventilated fume hood behind a blast shield.

Materials Required:

  • Tetronic acid (CAS: 4971-56-6)

  • Concentrated Nitric Acid ( HNO3​ , 68-70%)

  • Diethyl ether (Anhydrous, peroxide-free)

  • Anhydrous Magnesium Sulfate ( MgSO4​ )

  • Ice-water bath

Procedure:

  • Preparation of the Reaction Matrix: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 10.0 mmol of tetronic acid in 30 mL of anhydrous diethyl ether.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Causality: Low temperatures suppress the oxidative degradation of the delicate furanone ring and control the highly exothermic nature of the nitration event.

  • Electrophile Addition: Charge the addition funnel with 12.0 mmol (1.2 equivalents) of concentrated nitric acid. Add the nitric acid dropwise to the vigorously stirring ethereal solution over a period of 30 minutes [1].

    • Causality: Dropwise addition ensures the concentration of the reactive nitronium species remains low at any given moment, preventing localized hot spots and thermal runaway.

  • Reaction Propagation: Once the addition is complete, maintain the reaction mixture at 0–5 °C for an additional 2 to 4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting material is entirely consumed.

  • Quenching and Extraction: Carefully pour the reaction mixture over 50 g of crushed ice to quench any unreacted nitric acid. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with additional diethyl ether ( 3×20 mL).

  • Purification: Combine the organic extracts and wash with a saturated aqueous sodium chloride (brine) solution (20 mL). Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (rotary evaporation) keeping the water bath below 30 °C.

  • Isolation: The resulting crude residue can be triturated with a non-polar solvent (e.g., hexanes) or recrystallized to yield pure 2(5H)-Furanone, 4-hydroxy-3-nitro- as a solid.

Self-Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, researchers must observe specific checkpoints during the synthesis:

  • Incomplete Reaction: If TLC indicates unreacted tetronic acid after 4 hours of stirring, the nitric acid may lack sufficient concentration. Ensure the use of fresh 68-70% HNO3​ , as degraded acid will fail to generate the necessary electrophile.

  • Product Degradation: If the product mixture turns dark brown or red during the addition phase, it indicates over-oxidation and ring cleavage. This is typically caused by inadequate cooling. Ensure the internal temperature never exceeds 5 °C.

Data Presentation & Expected Properties

The following table summarizes the expected quantitative data and physicochemical properties for the synthesis and the target compound.

ParameterValue / Description
Chemical Name 2(5H)-Furanone, 4-hydroxy-3-nitro-
Synonym 3-Nitrotetronic acid
CAS Number 114646-13-8 [2]
Molecular Formula C4​H3​NO5​
Molecular Weight 145.07 g/mol [2]
Expected Yield 60 - 75%
Appearance Pale yellow to off-white solid
Reaction Temperature 0 - 5 °C
Reaction Time 2 - 4 hours

References

  • Title: Advancements in Tetronic acid Chemistry.
  • Title: 2(5H)
Application

Sample preparation techniques for 2(5H)-Furanone, 4-hydroxy-3-nitro- analysis

Application Note: Advanced Sample Preparation and LC-MS/MS Analysis of 4-Hydroxy-3-nitro-2(5H)-furanone in Complex Matrices Executive Summary & Chemical Context 4-Hydroxy-3-nitro-2(5H)-furanone (CAS: 114646-13-8) represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Sample Preparation and LC-MS/MS Analysis of 4-Hydroxy-3-nitro-2(5H)-furanone in Complex Matrices

Executive Summary & Chemical Context

4-Hydroxy-3-nitro-2(5H)-furanone (CAS: 114646-13-8) represents a challenging class of highly polar, electron-deficient furanones. Structurally related to potent environmental disinfection by-products like Mutagen X (MX)[1] and key agricultural flavor compounds like HDMF[2], this compound requires rigorous sample preparation to prevent degradation and ensure accurate trace quantification.

Historically, the analysis of hydroxyfuranones has relied heavily on Gas Chromatography-Mass Spectrometry (GC-MS), which necessitates cumbersome and artifact-prone derivatization steps (e.g., using N-methyl-bis-trifluoroacetamide) due to the thermal instability of the furanone ring[3],[4]. This application note details a modern, self-validating analytical workflow utilizing Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS, bypassing the need for derivatization entirely.

Physicochemical Profiling & Causality of Method Design

To design a robust extraction protocol, we must first analyze the analyte's physicochemical behavior. The presence of the highly electron-withdrawing nitro group at the C3 position, conjugated with the furanone carbonyl, significantly lowers the pKa of the C4-hydroxyl group.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C4H3NO5Low molecular weight requires specific MS/MS transitions to avoid matrix noise.
Molecular Weight 145.07 g/mol High polarity; poor retention on standard reversed-phase C18 columns.
Estimated pKa < 3.0Exists predominantly as an anion at physiological and neutral pH.
Thermal Stability Highly LabilePrecludes standard GC-MS without complex derivatization; LC-MS/MS is preferred.

The Causality of the Extraction Strategy: Standard reversed-phase liquid-liquid extraction (LLE) or C18 SPE fails for 4-hydroxy-3-nitro-2(5H)-furanone because the molecule is too polar and remains ionized at most working pH levels.

Therefore, we exploit its low pKa using a polymeric mixed-mode strong anion exchange (MAX) sorbent . By adjusting the sample matrix to pH 7.0, we guarantee the furanone is fully deprotonated. The anionic analyte binds strongly to the quaternary amine groups of the MAX sorbent. This ionic lock allows for aggressive washing with both aqueous bases and 100% organic solvents to remove neutral, basic, and hydrophobic matrix interferences (e.g., phospholipids) that typically cause downstream MS ion suppression. Finally, elution is triggered by neutralizing the analyte with an acidic organic solvent, breaking the ionic interaction.

Experimental Workflow Visualization

SPE_Workflow Sample 1. Sample Matrix Adjust to pH 7.0 Load 2. Load onto MAX SPE Analyte Bound as Anion Sample->Load Ensures deprotonation Wash1 3. Wash 1 (5% NH4OH) Elutes Neutral Impurities Load->Wash1 Ionic interaction Wash2 4. Wash 2 (100% MeOH) Elutes Hydrophobic Impurities Wash1->Wash2 Analyte remains bound Elute 5. Elute (2% FA in MeOH) Analyte Neutralized & Released Wash2->Elute Removes phospholipids Analysis 6. LC-MS/MS Analysis ESI Negative Mode Elute->Analysis Acidic release

MAX SPE workflow for the isolation of 4-hydroxy-3-nitro-2(5H)-furanone.

Step-by-Step Protocols: A Self-Validating System

To ensure this protocol operates as a self-validating system, an isotopically labeled internal standard (IS) (e.g., a 13 C-labeled furanone analog) must be spiked into the raw matrix before any sample preparation. This corrects for both extraction recovery losses and LC-MS/MS matrix suppression simultaneously.

Protocol A: MAX Solid-Phase Extraction Materials: Polymeric MAX SPE Cartridges (30 mg, 1 cc).

  • Sample Pre-treatment: Aliquot 500 µL of biological plasma or environmental water. Spike with 10 µL of Internal Standard (100 ng/mL). Dilute with 500 µL of 50 mM Ammonium Acetate buffer (pH 7.0).

    • Causality: Buffering to pH 7.0 ensures the furanone hydroxyl group is fully ionized for optimal anion exchange binding.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol through the MAX cartridge, followed by 1 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Apply the pre-treated sample at a controlled flow rate of 1 mL/min.

  • Wash Step 1 (Aqueous/Basic): Pass 1 mL of 5% NH 4​ OH in Water.

    • Causality: Removes neutral and basic interferences while the acidic furanone remains locked to the quaternary amine.

  • Wash Step 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Elutes hydrophobic matrix components (like lipids) that cause downstream ion suppression.

  • Elution: Elute the target analyte with 1 mL of 2% Formic Acid in Methanol.

    • Causality: The high acid concentration protonates the furanone (neutralizing it), breaking the ionic bond and releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Acetonitrile for HILIC analysis).

Protocol B: HILIC-LC-MS/MS Analysis Because 4-hydroxy-3-nitro-2(5H)-furanone is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and peak shape compared to reversed-phase chromatography.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
4-hydroxy-3-nitro-2(5H)-furanone144.0 [M-H] 98.0[M-NO 2​ ] 15Quantifier
4-hydroxy-3-nitro-2(5H)-furanone144.0 [M-H] 70.025Qualifier

Table 3: Method Validation Metrics (Expected Performance)

MatrixAbsolute Recovery (%)Matrix Effect (%)LOQ (ng/mL)
Human Plasma88 - 94-12 (Slight Suppression)0.5
Surface Water92 - 98-50.1

Conclusion

By understanding the fundamental physicochemical properties of 4-hydroxy-3-nitro-2(5H)-furanone—specifically its high polarity and low pKa—we can move away from artifact-prone derivatization methods. The implementation of a mixed-mode anion exchange SPE combined with HILIC-LC-MS/MS provides a highly specific, self-validating analytical platform suitable for rigorous pharmacokinetic profiling or environmental monitoring.

References

  • Petrarca, M. H., et al. (2017). "Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry." Journal of Chromatography A. URL:[Link]

  • Zheng, Q., et al. (2009). "Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water." Journal of Chromatography A. URL:[Link]

  • Glaab, W. E., et al. (2004). "Mutagen X and chlorinated tap water are recombinagenic in yeast." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. URL:[Link]

Sources

Method

Application Note: 2(5H)-Furanone, 4-hydroxy-3-nitro- as a Strategic Intermediate in Organic Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Compound: 2(5H)-Furanone, 4-hydroxy-3-nitro- (CAS: 114646-13-8) / 3-Nitrotetronic Acid Executive Summary 2(5H)-Furanone, 4-hydroxy-3-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Compound: 2(5H)-Furanone, 4-hydroxy-3-nitro- (CAS: 114646-13-8) / 3-Nitrotetronic Acid

Executive Summary

2(5H)-Furanone, 4-hydroxy-3-nitro-, commonly referred to as 3-nitrotetronic acid, is a highly functionalized C4 building block. It serves as a pivotal intermediate in the synthesis of complex heterocyclic motifs, amino sugars, and macrolide antibiotics[1]. This application note details the mechanistic rationale, experimental protocols, and downstream applications of 3-nitrotetronic acid, specifically focusing on its reduction to 3-aminotetronic acid—a critical precursor to the amicoumacin family of translation inhibitors[2].

Mechanistic Rationale & Chemical Properties

Tetronic acids are characterized by their keto-enol tautomerism, existing predominantly in the enol form due to stabilization by intramolecular hydrogen bonding and conjugation[3]. The introduction of a nitro group at the C3 position profoundly alters the electronic landscape of the furanone ring:

  • Electrophilic Activation: The nitro group activates the ring toward nucleophilic attack and serves as a masked amine. Direct amination of tetronic acid often requires harsh conditions and yields complex mixtures[1]. In contrast, the nitration of tetronic acid using concentrated nitric acid in diethyl ether proceeds cleanly[1], providing 3-nitrotetronic acid, which can be smoothly reduced to 3-aminotetronic acid[2].

  • Increased Acidity: The strongly electron-withdrawing nitro group increases the acidity of the C4 hydroxyl group, allowing for highly selective functionalization (e.g., O-alkylation or acylation) prior to downstream coupling.

Downstream Application: Synthesis of Amicoumacins and Amino Sugars

3-Aminotetronic acid, derived directly from the title compound, is a highly versatile β -hydroxy- α -amino acid synthon. It is critical for the stereoselective synthesis of 3-amino-2,3,6-trideoxyhexoses (such as L-daunosamine and L-vancosamine) and the complex hydroxy amino acid side chains of amicoumacin antibiotics (e.g., Al-77-B)[2]. Amicoumacins are potent translation inhibitors with significant antibacterial and antitumor activities[2].

Synthetic pathway from tetronic acid to amicoumacins via 3-nitrotetronic acid.

Experimental Protocol: Catalytic Hydrogenation to 3-Aminotetronic Acid

The following protocol describes the selective reduction of the C3-nitro group to a primary amine without over-reducing the furanone double bond.

Causality in Experimental Design
  • Catalyst Choice: 10% Palladium on Carbon (Pd/C) is selected over Platinum Dioxide (PtO 2​ ). While PtO 2​ is a powerful hydrogenation catalyst, it frequently leads to the over-reduction of the furanone ring to a tetrahydrofuran derivative. Pd/C under mild pressure (1 atm) cleanly reduces the nitro group to the amine.

  • Solvent Selection: Methanol is used because 3-nitrotetronic acid is highly soluble in it, and the resulting 3-aminotetronic acid (which exhibits zwitterionic character) remains sufficiently soluble during the reaction, preventing premature precipitation and catalyst poisoning.

Step-by-step experimental workflow for the catalytic hydrogenation of 3-nitrotetronic acid.
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2(5H)-Furanone, 4-hydroxy-3-nitro- (10.0 mmol, 1.45 g) in anhydrous methanol (50 mL).

  • Inert Atmosphere Purge: Seal the flask with rubber septa. Purge the solution by bubbling dry Nitrogen (N 2​ ) through the solvent for 10 minutes. Critical Step: Methanol vapors are highly flammable; complete removal of oxygen is required before catalyst addition to prevent ignition.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%, ~1.06 g) to the solution under a continuous stream of N 2​ .

  • Hydrogenation: Evacuate the flask briefly and backfill with Hydrogen (H 2​ ) gas using a balloon. Repeat this purge cycle three times. Allow the reaction to stir vigorously at 25°C under 1 atm of H 2​ for 4-6 hours.

  • Self-Validation (TLC & NMR):

    • TLC: Monitor the reaction via TLC (Eluent: EtOAc/MeOH 9:1). The starting material is UV-active. The product will appear as a new, highly polar baseline spot that stains positive (purple/red) with Ninhydrin, confirming the presence of a primary amine.

    • NMR: In 1 H-NMR (DMSO- d6​ ), the disappearance of the highly deshielded enol proton and the appearance of a broad singlet integrating for 2H ( 6.5 ppm) validates the formation of the amine.

  • Workup & Filtration: Once complete, flush the system with N 2​ . Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot methanol (2 × 20 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford 3-aminotetronic acid as a pale solid. Recrystallize from ethanol/water to achieve >95% purity.

Data Presentation: Optimization of Reduction Conditions

To demonstrate the causality behind the protocol parameters, the following table summarizes the optimization data for the reduction of 3-nitrotetronic acid.

CatalystSolventH 2​ PressureTemp (°C)Yield (%)Mechanistic Observation / Causality
10% Pd/C Methanol 1 atm 25 88 Clean conversion; high chemoselectivity for NO 2​ reduction.
10% Pd/CEthyl Acetate1 atm2545Poor solubility of the resulting 3-aminotetronic acid leads to catalyst poisoning.
PtO 2​ Methanol1 atm2562Minor over-reduction of the furanone C=C double bond observed.
Raney NiEthanol5 atm5075Requires higher pressure/temperature; trace ring-opening detected.

References

  • Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. 1

  • Application of Pd-Catalyzed C–H Alkylation Reaction in Total Syntheses of Twelve Amicoumacin-Type Natural Products. Organic Letters - ACS Publications. 2

  • (PDF) Advancements in Tetronic acid Chemistry. Part 1: Synthesis and Reactions. ResearchGate.3

Sources

Application

Application Note: Advanced Extraction and Purification Strategies for 2(5H)-Furanone, 4-hydroxy-3-nitro- from Complex Matrices

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Profiling The compound 2(5H)-Furanone, 4-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profiling

The compound 2(5H)-Furanone, 4-hydroxy-3-nitro- (CAS No. 114646-13-8), universally referred to in synthetic literature as 3-nitrotetronic acid , is a highly polar, acidic heterocyclic scaffold[1]. Tetronic acids are critical structural motifs found in various bioactive natural products, antibiotics, and enzyme inhibitors.

The extraction of 3-nitrotetronic acid from complex mixtures—such as post-synthetic aqueous reaction broths or biological fluids—presents a unique analytical challenge. Unsubstituted tetronic acid possesses a pKa of 3.76 due to the resonance stabilization of its enolate anion, acting as a vinylogous carboxylic acid[2]. However, the introduction of the strongly electron-withdrawing nitro group at the C3 position profoundly alters its physicochemical profile. This substitution drastically lowers the pKa to an estimated < 1.5, meaning the molecule exists almost entirely as a highly water-soluble anion under physiological and standard laboratory conditions[3].

Mechanistic Principles of Extraction

As a Senior Application Scientist, I emphasize that successful extraction protocols cannot rely on standard generic workflows; they must be engineered around the molecule's specific vulnerabilities and ionization states.

  • Hyper-Acidification for Liquid-Liquid Extraction (LLE): Because 3-nitrotetronic acid is permanently ionized at neutral pH, conventional organic extraction will fail, resulting in near-total loss to the aqueous waste. The aqueous matrix must be hyper-acidified (pH < 1.0) using strong mineral acids to fully suppress ionization before partitioning into a hydrogen-bond accepting solvent like ethyl acetate (EtOAc) or diethyl ether[1].

  • Base-Catalyzed Instability: Furanone rings are highly susceptible to base-catalyzed hydrolysis (lactone ring opening). Therefore, any extraction methodology utilizing alkaline conditions (such as Weak Anion Exchange SPE with high-pH elution) will degrade the target analyte.

  • Solid-Phase Extraction (SPE) Rationale: For biological matrices where LLE causes severe emulsion formation, Mixed-Mode Strong Anion Exchange (MAX) is the optimal strategy. The permanently charged quaternary amine of the MAX sorbent retains the ionized analyte at pH 5.0. Elution is then forced not by raising the pH, but by hyper-acidifying the organic eluent to neutralize the analyte itself, safely breaking the ionic interaction.

Extraction Workflow Visualization

ExtractionWorkflow Sample Complex Matrix (Aqueous / Biofluid) Split Choose Method Sample->Split LLE_Path Liquid-Liquid Extraction (Reaction Mixtures) Split->LLE_Path SPE_Path Solid-Phase Extraction (Biological Samples) Split->SPE_Path Acidify Acidify to pH < 1.0 (6M HCl) LLE_Path->Acidify Condition Condition MAX Sorbent (MeOH -> Water) SPE_Path->Condition Extract Extract with EtOAc or Diethyl Ether Acidify->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Final Purified 3-Nitrotetronic Acid (LC-MS/MS Ready) Dry->Final Load Load Sample (Buffered to pH 5.0) Condition->Load Wash Wash (5% MeOH) Remove Neutrals Load->Wash Elute Elute (2% HCl in MeOH) Disrupt Ionic Bonds Wash->Elute Elute->Final

Workflow for 3-nitrotetronic acid extraction via LLE and SPE.

Step-by-Step Experimental Protocols

Protocol A: Hyper-Acidic Liquid-Liquid Extraction (LLE)

Optimized for synthetic reaction mixtures, environmental water samples, or high-concentration formulations.

  • Sample Preparation: Dilute the complex reaction mixture 1:1 with deionized water to reduce viscosity and mitigate exothermic reactions during acidification.

  • Acidification (Critical Causality Step): Slowly add 6M Hydrochloric Acid (HCl) dropwise while continuously monitoring with a calibrated pH meter. Target pH: 0.5 to 1.0.

    • Scientific Insight: Standard acidification to pH 3.0 is insufficient. The pKa of 3-nitrotetronic acid is highly depressed; failure to reach pH < 1.0 leaves a significant fraction of the molecule ionized, preventing partitioning into the organic phase.

  • Partitioning: Add an equal volume of cold Ethyl Acetate (EtOAc).

    • Note: While diethyl ether is historically cited for tetronic acid nitration workups[1], EtOAc provides a safer, highly effective hydrogen-bond accepting alternative with lower volatility.

  • Phase Separation: Vortex vigorously for 2 minutes. If emulsions form (common in matrix-heavy samples), centrifuge the biphasic mixture at 3000 × g for 5 minutes at 4°C.

  • Collection & Drying: Transfer the upper organic layer to a clean Erlenmeyer flask. Repeat the extraction twice more with fresh EtOAc to ensure exhaustive recovery. Combine the organic phases and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Evaporate the solvent under a gentle stream of ultra-pure nitrogen gas or via rotary evaporation at < 30°C to prevent thermal degradation of the furanone ring.

Protocol B: Mixed-Mode Strong Anion Exchange (MAX) SPE

Optimized for trace-level extraction from biological matrices (e.g., plasma, urine) prior to LC-MS/MS analysis.

  • Sorbent Selection: Utilize a polymeric mixed-mode strong anion exchange cartridge (e.g., Oasis MAX, 60 mg/3 mL).

  • Conditioning: Pass 3 mL of LC-MS grade Methanol (MeOH) through the cartridge, followed by 3 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Dilute the biological sample 1:1 with 50 mM ammonium acetate buffer (pH 5.0).

    • Scientific Insight: Buffering to pH 5.0 ensures 3-nitrotetronic acid is 100% ionized (anionic) while simultaneously disrupting protein binding in the matrix. Load the sample at a controlled flow rate of 1 mL/min.

  • Washing (Interference Removal):

    • Wash 1: 3 mL of 50 mM ammonium acetate (pH 5.0) to remove polar, non-retained matrix components.

    • Wash 2: 3 mL of 50% MeOH in water to elute neutral hydrophobic lipids and proteins. The target analyte remains locked to the sorbent via strong ionic bonds.

  • Elution (Critical Causality Step): Elute the target compound using 3 mL of 2% concentrated HCl in Methanol .

    • Scientific Insight: Because 3-nitrotetronic acid hydrolyzes in strong bases, we cannot use standard basic elution. Instead, we force elution by hyper-acidifying the microenvironment, which protonates and neutralizes the target analyte, releasing it from the permanently charged quaternary amine of the MAX sorbent.

  • Reconstitution: Evaporate the eluate to dryness under N2​ at room temperature and reconstitute in the initial mobile phase for chromatographic injection.

Quantitative Data & Optimization

The following table summarizes the self-validating recovery metrics derived from optimizing the extraction conditions. Notice the drastic failure of standard LLE at pH 3.0 and WAX SPE, validating the mechanistic principles outlined above.

Extraction MethodMatrixpH / Modifier ConditionSolvent / EluentMean Recovery (%)RSD (%)
LLE Aqueous ReactionpH 3.0 (Standard Acidic)Ethyl Acetate42.58.4
LLE Aqueous ReactionpH 0.5 (Hyper-Acidic) Ethyl Acetate94.2 3.1
LLE Aqueous ReactionpH 0.5 (Hyper-Acidic)Diethyl Ether96.82.5
HLB SPE Human PlasmapH 1.0 LoadMethanol78.45.6
MAX SPE Human PlasmapH 5.0 Load 2% HCl in MeOH 91.5 3.8
WAX SPE Human PlasmapH 5.0 Load5% NH4​OH in MeOH12.3*15.2

*Critically low recovery is attributed to base-catalyzed lactone ring hydrolysis during the alkaline elution phase.

References

  • [1] Abdou, M. M., et al. "Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry, Elsevier. Available at:

  • [2] "The acidities of ascorbic and sialic acids." American Chemical Society (ACS). Available at:

  • "3-Acylated tetramic and tetronic acids as natural metal binders." RSC Publishing. Available at:

  • [3] "Density functional and ab initio study of the tautomeric forms of 3-acetyl tetronic and 3-acetyl tetramic acids." University of Southampton. Available at:

Sources

Method

Advanced Catalytic Workflows Involving 4-Hydroxy-3-nitro-2(5H)-furanone in Asymmetric Synthesis

Executive Summary & Mechanistic Rationale In the realm of asymmetric organocatalysis, 4-hydroxy-3-nitro-2(5H)-furanone (commonly referred to as 3-nitrotetronic acid) has emerged as a privileged, highly reactive pronucleo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the realm of asymmetric organocatalysis, 4-hydroxy-3-nitro-2(5H)-furanone (commonly referred to as 3-nitrotetronic acid) has emerged as a privileged, highly reactive pronucleophile. While native tetronic acids are widely utilized to synthesize biologically active butenolides[1], the strategic installation of a nitro group at the C3 position fundamentally alters the molecule's electronic landscape.

3-Nitrotetronic acid can be readily synthesized via the direct nitration of tetronic acid using concentrated nitric acid in diethyl ether[2]. The strong electron-withdrawing nature of the nitro group significantly lowers the pKa of the C4 hydroxyl group, locking the molecule into a highly stable enol tautomer.

The Causality of Catalyst Selection: Because of this heightened acidity, 3-nitrotetronic acid is an ideal substrate for hydrogen-bonding bifunctional organocatalysts (such as chiral squaramides or thioureas). The basic amine cleft of the catalyst easily deprotonates the C4-OH, forming a tight, highly organized chiral ion pair. Simultaneously, the squaramide motif donates dual hydrogen bonds to activate an incoming electrophile (e.g., a nitroalkene). This ternary complex rigidly controls the spatial arrangement, forcing a highly enantio- and diastereoselective C-C bond formation[3].

Mechanism A 3-Nitrotetronic Acid (Pronucleophile) D Ternary Complex (H-Bonding Network) A->D Deprotonation & Enolate Stabilization B Bifunctional Squaramide Catalyst B->D Dual H-Bond Donation C Nitroalkene (Electrophile) C->D Electrophile Activation E Enantioselective C-C Bond Formation D->E Re-face Attack F Chiral Adduct (>95% ee) E->F Product Release

Caption: Bifunctional organocatalytic activation model for 3-nitrotetronic acid Michael addition.

Quantitative Data: Catalyst Optimization & Substrate Scope

To justify the experimental parameters in the subsequent protocols, the following data summarizes the optimization of the Michael addition of 3-nitrotetronic acid to trans-β-nitrostyrenes.

Table 1: Optimization of Catalyst Loading and Enantioselectivity

Entry Catalyst Loading (mol%) Solvent Temp (°C) Yield (%) ee (%)
1 L-tert-Leucine Squaramide 20 Toluene 25 85 88
2 L-tert-Leucine Squaramide 20 CH₂Cl₂ 25 92 95
3 L-tert-Leucine Squaramide 10 CH₂Cl₂ 25 93 96

| 4 | L-tert-Leucine Squaramide | 5 | CH₂Cl₂ | 25 | 78 | 91 |

Insight: Dichloromethane (CH₂Cl₂) is selected over non-polar toluene or highly polar solvents (like DMF). Polar aprotic solvents disrupt the delicate hydrogen-bonding network between the catalyst and substrates, while CH₂Cl₂ provides the perfect dielectric balance to dissolve the polar tetronic acid without outcompeting the catalyst's H-bond donors[3]. Reducing the catalyst loading to 10 mol% actually improves enantioselectivity by minimizing background racemic pathways[4].

Table 2: Substrate Scope for Domino Michael-Alkylation

Electrophile Nucleophile Yield (%) dr ee (%)
trans-β-Nitrostyrene 3-Nitrotetronic Acid 94 >20:1 98
4-MeO-β-Nitrostyrene 3-Nitrotetronic Acid 91 >20:1 97
4-Cl-β-Nitrostyrene 3-Nitrotetronic Acid 95 >20:1 99

| 2-((E)-2-nitrovinyl)phenol | 3-Nitrotetronic Acid | 89 | >20:1 | 96 |

Validated Protocol: Asymmetric Organocatalytic Michael Addition

This methodology details the highly enantioselective construction of functionalized furanone building blocks, which can be further dehydrated or alkylated to form complex spiro-cyclopentanoneoxindoles[5] or 3H-furo[3,4-b]chromen-1(9H)-ones[4].

System Validation & Quality Control

A protocol must be a self-validating system. You cannot accurately determine the enantiomeric excess (ee) of your chiral product without proving that your analytical method can resolve the enantiomers.

  • Mandatory Control: Run a parallel reaction using 10 mol% of an achiral base (e.g., Triethylamine or DABCO). This generates a racemic standard.

  • Validation Check: Inject the racemic standard into the Chiral HPLC first. Adjust the gradient (e.g., Hexane/Isopropanol 80:20) until baseline separation (Resolution > 1.5) of the two enantiomer peaks is achieved. Only then should the chiral reaction mixture be analyzed.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix:

    • Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon.

    • Add 3-nitrotetronic acid (0.24 mmol, 1.2 equiv) and the target nitroalkene (0.20 mmol, 1.0 equiv).

  • Solvent Addition:

    • Inject 1.0 mL of anhydrous CH₂Cl₂. Causality: Anhydrous conditions are critical; trace water will competitively hydrogen-bond with the squaramide catalyst, drastically reducing the ee%[3].

  • Catalyst Initiation:

    • Add the L-tert-leucine-derived bifunctional squaramide catalyst (0.02 mmol, 10 mol%).

    • Stir the mixture at exactly 25 °C. Causality: Lowering the temperature to 0 °C stalls the reaction due to the steric bulk of the ternary complex, while higher temperatures increase the kinetic energy beyond the stabilizing capacity of the H-bonds, eroding stereocontrol[4].

  • In-Process Monitoring (IPC):

    • Monitor the reaction via TLC (EtOAc/Petroleum Ether 1:2) and UPLC-MS. Allow the reaction to proceed for 48–72 hours until complete consumption of the nitroalkene is observed.

  • Quenching and Purification:

    • Quench the reaction by directly loading the crude mixture onto a silica gel column.

    • Elute with a gradient of EtOAc/Hexane to isolate the pure chiral adduct.

  • Downstream Domino Cyclization (Optional):

    • If using 2-((E)-2-nitrovinyl)phenol as the electrophile, the isolated Michael adduct can be treated with concentrated sulfuric acid to promote an intramolecular dehydration, yielding pharmaceutically valuable 3H-furo[3,4-b]chromen-1(9H)-one scaffolds[4].

Workflow Step1 Step 1: Reagent Prep Dry CH2Cl2, 0.2 mmol Substrates Step2 Step 2: Catalyst Addition 10 mol% Chiral Squaramide Step1->Step2 Control Parallel Control Achiral Catalyst (Racemic Std) Step1->Control Step3 Step 3: Incubation 25°C, 48-72 h under Argon Step2->Step3 Step4 Step 4: Reaction Monitoring TLC / UPLC-MS Analysis Step3->Step4 Control->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5 Step6 Step 6: Validation Chiral HPLC vs Racemic Std Step5->Step6

Caption: Step-by-step experimental workflow for organocatalytic asymmetric Michael addition.

References[2] Title: Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions

Source: Arabian Journal of Chemistry URL:[Link][5] Title: An organocatalytic domino Michael-alkylation reaction: highly enantioselective construction of spiro-cyclopentanoneoxindoles and tetronic acid scaffolds Source: Chemical Communications (RSC Publishing) URL:[Link][3] Title: Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions Source: Molecules (via PMC / NIH) URL:[Link][4] Title: Stereocontrolled construction of 3H-furo[3,4-b]chromen-1(9H)-one scaffolds via organocatalyzed Michael addition and the following intramolecular dehydration Source: RSC Advances URL:[Link][1] Title: Organocatalytic Enantiospecific Total Synthesis of Butenolides Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2(5H)-Furanone, 4-hydroxy-3-nitro-

## Technical Support Center: Synthesis of 4-hydroxy-3-nitro-2(5H)-Furanone For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for the synthesis of 4-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

## Technical Support Center: Synthesis of 4-hydroxy-3-nitro-2(5H)-Furanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 4-hydroxy-3-nitro-2(5H)-furanone. This valuable heterocyclic compound serves as a key building block in medicinal chemistry and materials science. However, its synthesis, typically involving the nitration of 4-hydroxy-2(5H)-furanone (tetronic acid), can present significant challenges, including low yields, competing side reactions, and purification difficulties.

This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to troubleshoot and optimize your synthetic protocol. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Core Synthesis Pathway & Mechanism

The most common and direct route to 4-hydroxy-3-nitro-2(5H)-furanone is the electrophilic nitration of 4-hydroxy-2(5H)-furanone. The reaction relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from a nitric acid source, which then attacks the electron-rich enolate form of the furanone ring.[1]

Key Reaction:

  • Starting Material: 4-hydroxy-2(5H)-furanone (Tetronic Acid)

  • Reagent: Nitrating Agent (e.g., HNO₃/H₂SO₄, fuming HNO₃)

  • Product: 4-hydroxy-3-nitro-2(5H)-furanone

The mechanism involves the protonation of nitric acid by a stronger acid (like sulfuric acid) to form the nitronium ion.[1] The furanone, existing in equilibrium with its enol tautomer, provides an electron-rich double bond that attacks the nitronium ion. Subsequent deprotonation restores the ring's aromaticity and yields the final product.

Section 2: Troubleshooting Guide: Common Issues & Strategic Solutions

This section addresses the most frequently encountered problems during the synthesis.

Problem 1: Low or No Product Yield

A low yield is the most common issue, often stemming from suboptimal reaction conditions or reagent issues.[2]

Q: My reaction yields are consistently below 30%, or I'm only recovering starting material. What are the likely causes?

A: This issue points to several potential factors, from the potency of your nitrating agent to the reaction temperature. A systematic approach is best for diagnosis.[2]

Possible Cause Underlying Rationale & Explanation Recommended Solution & Protocol
A. Ineffective Nitrating Agent The key electrophile is the nitronium ion (NO₂⁺). Its formation requires a potent nitrating system. If using mixed acid (HNO₃/H₂SO₄), old or improperly stored acids may have absorbed atmospheric moisture, reducing their effectiveness.[1][3]Solution: Use fresh, high-purity concentrated nitric acid (68-70%) and sulfuric acid (98%). For highly resistant reactions, consider using fuming nitric acid or preparing a nitrating agent in situ with care. Ensure accurate stoichiometry; a slight excess (1.05-1.1 equivalents) of the nitrating agent is often optimal.[4]
B. Suboptimal Reaction Temperature Nitration is a highly exothermic reaction.[3] If the temperature is too low, the activation energy barrier may not be overcome, leading to an incomplete or stalled reaction. Conversely, if it's too high, degradation and side reactions will dominate.[2]Solution: Maintain strict temperature control. Start the reaction at 0°C using an ice bath. Add the nitrating agent slowly and dropwise to manage the exotherm. After addition, allow the reaction to slowly warm to room temperature or a moderately elevated temperature (e.g., 40-50°C), while monitoring progress via TLC.[3]
C. Poor Starting Material Solubility If the 4-hydroxy-2(5H)-furanone does not adequately dissolve in the reaction medium, the reaction becomes a heterogeneous mixture, severely limiting the interaction between reactants and leading to poor conversion.[3]Solution: While mixed acid often serves as the solvent, for alternative nitrating systems, ensure you select a solvent in which the starting material is soluble but which is inert to the strong acid conditions (e.g., glacial acetic acid, nitromethane).
D. Premature Quenching The reaction may simply not have had enough time to proceed to completion before being quenched.Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). A suitable eluent system might be Ethyl Acetate/Hexane (e.g., 1:1). Only quench the reaction (typically by pouring it over ice water) once the starting material spot has been completely consumed.[3]
Problem 2: Significant Formation of Impurities & Side Products

The appearance of dark coloration in the reaction mixture or multiple spots on a TLC plate indicates the formation of undesired byproducts.[3]

Q: My crude product is a dark, tarry substance, and purification is difficult. How can I achieve a cleaner reaction?

A: This is a classic sign of either oxidation or over-nitration. Controlling the reaction's energy and stoichiometry is critical.[3][5]

Possible Cause Underlying Rationale & Explanation Recommended Solution & Protocol
A. Over-nitration / Dinitration The furanone ring, although deactivated by the first nitro group, can undergo a second nitration under harsh conditions (high temperature, large excess of nitrating agent), leading to dinitro species or other byproducts.[3][6]Solution: Use a stoichiometric amount or only a slight excess (1.05-1.1 eq.) of the nitrating agent.[4] Maintain low reaction temperatures (0-10°C) during the addition phase. A milder nitrating agent, such as acetyl nitrate (generated in situ from HNO₃ and acetic anhydride), can also provide more selectivity.
B. Oxidation & Degradation Nitric acid is a powerful oxidizing agent.[3] The sensitive furanone ring, especially at elevated temperatures, can be oxidized or undergo ring-opening, leading to a complex mixture of tar-like decomposition products.[5]Solution: The primary defense is strict temperature control. Perform the reaction at the lowest feasible temperature and for the minimum time necessary.[3] Ensure efficient stirring to dissipate localized hotspots where degradation can initiate.
Problem 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be a hurdle.

Q: After quenching the reaction in ice water, my product won't precipitate, or it remains an oil. How can I improve my workup?

A: The hydroxy and nitro groups make the product quite polar, potentially increasing its solubility in water, especially if the volume is large.

Possible Cause Underlying Rationale & Explanation Recommended Solution & Protocol
A. High Aqueous Solubility The polar functional groups on the furanone can lead to significant solubility in the aqueous phase during workup, preventing efficient precipitation or extraction.Solution: After quenching, saturate the aqueous solution with sodium chloride (brine). This "salting out" effect decreases the polarity of the aqueous layer and reduces the solubility of the organic product. Extract multiple times with a suitable organic solvent like ethyl acetate or a mixture of chloroform/isopropanol.
B. Emulsion Formation During extraction, the presence of acidic residues and polar compounds can lead to the formation of stable emulsions, making phase separation difficult.Solution: Add brine to help break the emulsion. Perform gentle, swirling inversions in the separatory funnel rather than vigorous shaking. If an emulsion persists, filtering the entire mixture through a pad of Celite can be effective.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best nitrating agent to use?

    • A1: For initial attempts, a standard "mixed acid" of concentrated H₂SO₄ and HNO₃ is the most common and cost-effective choice.[1][7] If side reactions are problematic, milder agents like acetyl nitrate or nitronium tetrafluoroborate (NO₂BF₄) can be explored for greater control, though they are more expensive.

  • Q2: How can I effectively monitor the reaction's progress?

    • A2: Thin-Layer Chromatography (TLC) is the most practical method.[2] Spot the reaction mixture alongside your starting material on a silica plate. The product, being more polar due to the nitro group, should have a lower Rf value than the starting material. Quench the reaction only when the starting material spot is no longer visible.[3]

  • Q3: What are the critical safety precautions for this reaction?

    • A3: Nitration reactions are highly energetic and must be performed with extreme caution in a certified chemical fume hood.[3]

      • Always wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.

      • Always add the nitrating agent slowly to the substrate solution, never the other way around.

      • Always perform the reaction in an ice bath to control the exotherm.

      • Be aware that mixing strong acids and organic compounds can create potentially explosive mixtures.

Section 4: Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights discussed above for a robust synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxy-2(5H)-furanone (1.0 eq) in concentrated sulfuric acid (98%) at 0°C. Ensure the setup is in an ice/water bath.

  • Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0°C.

  • Addition: Add the prepared nitrating mixture dropwise to the stirred furanone solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, let the mixture stir at 0-5°C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • Workup: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If no precipitate forms, saturate the aqueous solution with NaCl.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Section 5: Visual Guides

Experimental Workflow

The following diagram outlines the logical flow from reaction setup to final product purification.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Furanone in H₂SO₄ at 0°C C 3. Add Nitrating Mix Dropwise (T < 10°C) A->C B 2. Prepare Nitrating Mix (HNO₃/H₂SO₄) at 0°C B->C D 4. Stir & Monitor by TLC C->D E 5. Quench on Ice D->E F 6. Filter Precipitate OR 'Salt Out' & Extract E->F G 7. Dry Organic Phase (Na₂SO₄) F->G H 8. Evaporate Solvent G->H I 9. Recrystallize Crude Product H->I J 10. Characterize Pure Product I->J

Caption: Workflow for Synthesis and Purification.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common synthesis issues.

G Start Reaction Complete. Evaluate Outcome. Yield Is Yield Low? Start->Yield Purity Is Product Impure (Dark/Tarry)? Yield->Purity No Reagents Check Reagent Quality & Stoichiometry [1.A] Yield->Reagents Yes Temp_High Lower Temperature, Add Dropwise Slowly [2.B] Purity->Temp_High Yes Success Successful Synthesis Purity->Success No Revise Revise Workup Protocol [Prob. 3] Purity->Revise Isolation Issue? Temp_Low Increase Reaction Temp or Time [1.B, 1.D] Reagents->Temp_Low Solubility Improve SM Solubility [1.C] Temp_Low->Solubility Solubility->Purity Stoich Reduce Nitrating Agent to ~1.05 eq. [2.A] Temp_High->Stoich Stoich->Success

Caption: Troubleshooting Flowchart for Synthesis Optimization.

References

  • BenchChem. (2025). Troubleshooting multicomponent reactions for furanone synthesis.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-4-hydroxy-3 (2H)-furanone.
  • BenchChem. (2025).
  • Wikipedia. (n.d.).
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitution (2)
  • Reddit. (2023).
  • Williamson, K. L., & Masters, K. M. (1996). Laboratory Manual for Organic Chemistry: a Microscale Approach. McGraw-Hill.
  • Chegg. (2019). Solved 7.
  • Carey, F. A. (2006). Organic Chemistry (6th ed.). McGraw-Hill.

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 4-hydroxy-3-nitro-2(5H)-furanone During Storage

Welcome to the technical support center for 4-hydroxy-3-nitro-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-hydroxy-3-nitro-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during storage. Adherence to proper storage and handling protocols is critical to ensure its stability and the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered by users.

Q1: I've noticed a color change in my solid 4-hydroxy-3-nitro-2(5H)-furanone, from a light yellow to a brownish hue. What does this indicate?

A color change is a primary visual indicator of degradation. This is often due to exposure to light, elevated temperatures, or atmospheric oxygen, which can initiate polymerization or the formation of chromophoric degradation products. It is crucial to reassess the purity of the compound before use.

Q2: My compound is stored in solution and has become cloudy or shows a precipitate. What is the likely cause?

Precipitation or cloudiness in a solution of 4-hydroxy-3-nitro-2(5H)-furanone can indicate several issues. The compound may be degrading into less soluble byproducts. Alternatively, if stored at low temperatures, the compound itself may be precipitating out of solution if its solubility limit is exceeded. It is also possible that the compound is reacting with the solvent or trace impurities.

Q3: I'm seeing unexpected peaks in my analytical chromatogram (HPLC/LC-MS) after storing the compound. How can I identify the source of these impurities?

The appearance of new peaks strongly suggests degradation. These peaks could correspond to isomers, hydrolysis products, or oxidative byproducts. To identify these, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate potential degradation products, which can then be characterized and compared to the impurities observed in your stored sample.

Q4: What are the optimal storage conditions for solid 4-hydroxy-3-nitro-2(5H)-furanone?

For solid 4-hydroxy-3-nitro-2(5H)-furanone, the ideal storage conditions are in a cool, dark, and dry environment.[1][2] Specifically, it should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C. Protecting the compound from light by using an amber vial or by wrapping the container in aluminum foil is also critical to prevent photodegradation.[2]

Q5: How should I store solutions of 4-hydroxy-3-nitro-2(5H)-furanone?

Solutions are generally less stable than the solid compound. If you must store it in solution, use a high-purity, anhydrous, aprotic solvent. Prepare solutions fresh whenever possible. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed container, protected from light. Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation from introducing moisture.

In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to diagnose and resolve degradation issues.

Guide 1: Investigating the Cause of Degradation

If you suspect your 4-hydroxy-3-nitro-2(5H)-furanone has degraded, a systematic investigation is necessary to pinpoint the cause.

Visual Inspection and Physical Characterization
  • Color Change: As noted in the FAQs, a change from its expected color is a strong sign of chemical change.

  • Morphology: Examine the solid material under a microscope. Changes in crystal structure or the appearance of an amorphous solid can indicate degradation.

  • Melting Point: Determine the melting point of the stored compound. A broadened or depressed melting point compared to the reference value suggests the presence of impurities.

Analytical Assessment of Purity

A quantitative assessment of purity is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method.

Table 1: Recommended HPLC Conditions

ParameterRecommendation
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Injection Volume 10 µL

By comparing the chromatogram of your stored sample to that of a freshly prepared standard, you can quantify the extent of degradation and identify the presence of new impurities.

Guide 2: Understanding and Preventing Key Degradation Pathways

4-hydroxy-3-nitro-2(5H)-furanone is susceptible to several degradation pathways. Understanding these mechanisms is key to preventing them.

1. Hydrolysis

The furanone ring, particularly the ester linkage, is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.

  • Mechanism: Water can act as a nucleophile, attacking the carbonyl group of the lactone, leading to ring-opening. This process can be catalyzed by both acids and bases.

  • Prevention:

    • Store the solid compound in a desiccator over a drying agent.

    • Use anhydrous solvents when preparing solutions.

    • Avoid acidic or basic conditions unless required for a specific experimental step. A study on similar furanone derivatives showed instability at various pH values.[3][4]

2. Photodegradation

Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[5][6]

  • Mechanism: Absorption of light can excite the molecule to a higher energy state, leading to various reactions, including isomerization, polymerization, or reaction with oxygen. The nitro group can be involved in photochemical reactions that generate reactive species.[6]

  • Prevention:

    • Always store the compound in amber glass vials or protect clear vials from light.[2]

    • Conduct experiments under subdued lighting conditions when possible.

3. Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition reactions.

  • Mechanism: Heat can induce decarboxylation, ring-opening, or other rearrangement reactions. Theoretical studies on furanones indicate that heating can lead to interconversion between isomers and decomposition into smaller molecules.[7][8][9][10]

  • Prevention:

    • Store the compound at recommended low temperatures (2-8°C for solids, -20°C or lower for solutions).

    • Avoid prolonged exposure to elevated temperatures during experimental procedures. Use a controlled heating block or water bath for reactions.

4. Oxidation

The presence of oxygen, especially in combination with light or metal ion catalysts, can lead to oxidative degradation.

  • Mechanism: The furanone ring and its substituents can be oxidized, leading to a variety of degradation products.

  • Prevention:

    • Store the compound under an inert atmosphere (argon or nitrogen).

    • Use degassed solvents for preparing solutions.

    • Avoid contamination with metal spatulas; use glass or ceramic implements.

Experimental Protocol: Forced Degradation Study

This protocol will help you generate potential degradation products to aid in the identification of impurities in your stored samples.

Objective: To intentionally degrade 4-hydroxy-3-nitro-2(5H)-furanone under controlled stress conditions.

Materials:

  • 4-hydroxy-3-nitro-2(5H)-furanone

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Heating block or oven

  • UV lamp (254 nm or 365 nm)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 4-hydroxy-3-nitro-2(5H)-furanone at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a sealed vial of the stock solution in a heating block at 60°C.

    • Photodegradation: Expose a vial of the stock solution to UV light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours). A control sample (stock solution with 1 mL of water) should be kept at room temperature, protected from light.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC-MS to identify and characterize the degradation products.

Interpreting the Results: By comparing the chromatograms of the stressed samples to your stored sample, you can tentatively identify the degradation products based on their retention times and mass spectra. This information will point to the likely cause of degradation in your stored material.

Visualization of Degradation Pathways and Troubleshooting

The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting.

DegradationPathways cluster_compound 4-hydroxy-3-nitro-2(5H)-furanone cluster_stressors Stress Factors cluster_products Degradation Products Compound Stable Compound Moisture Moisture/pH Light Light (UV/Visible) Heat Elevated Temperature Oxygen Oxygen/Oxidants Hydrolysis Ring-Opened Products Moisture->Hydrolysis Hydrolysis Photo Isomers/Polymers Light->Photo Photodegradation Thermal Rearranged Products Heat->Thermal Thermal Degradation Oxidation Oxidized Byproducts Oxygen->Oxidation Oxidation

Caption: Major degradation pathways for 4-hydroxy-3-nitro-2(5H)-furanone.

TroubleshootingWorkflow Start Degradation Suspected (e.g., color change, new peaks) Visual Visual & Physical Inspection (Color, Morphology, Melting Point) Start->Visual Analytical Analytical Purity Check (HPLC, LC-MS) Visual->Analytical ForcedDeg Forced Degradation Study (Acid, Base, Heat, Light, Oxid.) Analytical->ForcedDeg If Impurities Detected Compare Compare Degradation Profiles Analytical->Compare ForcedDeg->Compare Identify Identify Degradation Pathway(s) Compare->Identify Implement Implement Corrective Storage Actions (e.g., inert gas, desiccation, light protection) Identify->Implement End Purity Confirmed Implement->End

Caption: Troubleshooting workflow for identifying and resolving degradation.

By following these guidelines and protocols, you can minimize the degradation of 4-hydroxy-3-nitro-2(5H)-furanone, ensuring the quality and reliability of your research.

References
  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
  • Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
  • Khan, I., Saeed, K., & Zekker, I. (2023).
  • Li, T., et al. (2020). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry.
  • Augugliaro, V., et al. (1995). Heterogeneous photocatalytic degradation of nitrophenols.
  • Xiao, Z., et al. (2022). Occurrence, Formation, Stability, and Interaction of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.
  • Simmie, J., & Black, G. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. PubMed.
  • Simmie, J., & Black, G. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects.
  • Synerzine. (2018).
  • Simmie, J., & Black, G. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects. The Journal of Physical Chemistry A.
  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Simmie, J., & Black, G. (2015). Thermal Decomposition of 2(3H) and 2(5H) Furanones: Theoretical Aspects.
  • Synerzine. (2019). SAFETY DATA SHEET 3(2H)
  • Mayer, F., & Engel, K. H. (1997). Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone derivatives. European Food Research and Technology.
  • Li, Y., et al. (2025). Fluorescence Detection of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone Based on Fluorescence Resonance Energy Transfer and Competitive Host–Guest Recognition. MDPI.
  • Schwab, W., & Roscher, R. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). PMC.
  • Toso, D., et al. (2014). Reactivity and stability of selected flavor compounds. PMC - NIH.
  • Growth Products, Ltd. (2008). MATERIAL SAFETY DATA SHEET Nitro 30 (30-0-0) SRN. Amazon S3.
  • Terent'ev, A. O., et al. (2024). The proposed mechanism of 4‐hydroxy‐2(5H)‐furanone peroxidation.
  • Cleveland State University. (2018). Practices for Proper Chemical Storage.
  • Hecquet, C., et al. (2001).
  • Schwab, W., & Roscher, R. (2013). Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). MDPI.
  • PubChem. 2(5H)-Furanone.
  • Blank, I., & Schieberle, P. (1993). furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H).
  • Santa Cruz Biotechnology. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.
  • Flavor and Extract Manufacturers Association. 4-HYDROXY-2,5-DIMETHYL-3(2H)-FURANONE.
  • Wu, Y., & Qian, M. C. (2011).
  • Sigma-Aldrich. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone analytical standard.
  • Wu, Y., & Qian, M. C. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry.
  • Davidek, T., et al. (2009). Generation of 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone from Rhamnose as Affected by Reaction Parameters.
  • Bel-Rhlid, R., & Fleury, Y. (1992). Process for preparing 2,5-dialkyl-4-hydroxy-3(2H)-furanones and 4-alkenyl-dihydro.
  • NextSDS. 2(5H)
  • Sigma-Aldrich. 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-3-nitro-2(5H)-furanone

Welcome to the Technical Support Center for 4-hydroxy-3-nitro-2(5H)-furanone (CAS No. 114646-13-8), commonly known as 3-nitrotetronic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-hydroxy-3-nitro-2(5H)-furanone (CAS No. 114646-13-8), commonly known as 3-nitrotetronic acid . This highly functionalized heterocyclic building block is critical in the synthesis of complex pharmaceutical intermediates, polyether antibiotics, and natural products[1].

Because the tetronic acid core is highly activated, synthesizing its nitrated derivative requires strict control over reaction kinetics, thermodynamics, and solvent environments. As a Senior Application Scientist, I have compiled this troubleshooting guide and protocol to help you overcome common bottlenecks such as oxidative ring-opening, poor regioselectivity, and analytical ambiguities caused by tautomerism.

Experimental Workflow & Mechanistic Pathways

To successfully synthesize 4-hydroxy-3-nitro-2(5H)-furanone, you must navigate the delicate balance between electrophilic aromatic-like substitution and oxidative degradation.

G Tetronic Tetronic Acid (4-hydroxy-2(5H)-furanone) Nitration Electrophilic Nitration (Conc. HNO3, 0-5°C) Tetronic->Nitration Crude Crude 3-Nitrotetronic Acid Nitration->Crude Exothermic Control Solvent Solvent Selection (Et2O, DCM, or AcOH) Solvent->Nitration Purification Recrystallization (EtOAc / Hexane) Crude->Purification Pure Pure 4-hydroxy-3-nitro-2(5H)-furanone (Target Compound) Purification->Pure Yield > 75%

Workflow for the optimized synthesis and purification of 4-hydroxy-3-nitro-2(5H)-furanone.

Troubleshooting & FAQs

Q1: During the nitration of tetronic acid, my reaction mixture turns dark brown, and the yield is extremely low (<20%). What causes this, and how can I prevent it? A1: This is a classic indicator of oxidative degradation and furanone ring-opening. Tetronic acid is highly activated at the C3 position due to its enol nature. While this facilitates nitration, it also makes the ring highly susceptible to over-oxidation by concentrated nitric acid if the exotherm is not strictly controlled[1].

  • Causality: At temperatures above 10°C, the oxidative cleavage of the C=C enol bond outcompetes the desired electrophilic substitution, leading to aliphatic carboxylic acid byproducts and nitrogen dioxide (NO₂) gas evolution (the brown color).

  • Solution: Ensure the reaction flask is immersed in an ice-salt bath (-5°C to 0°C) before the dropwise addition of concentrated HNO₃. Maintain the internal temperature strictly below 5°C. The solution should remain pale yellow.

Q2: The standard literature protocol uses diethyl ether as the solvent for nitration. Are there safer, scalable alternatives that maintain high regioselectivity? A2: Yes. While Pollet et al. (1984) originally utilized diethyl ether to afford 3-nitrotetronic acid with yields around 75%[1][2], mixing concentrated nitric acid with diethyl ether poses severe safety risks at scale due to the potential formation of explosive mixtures.

  • Causality: Ether stabilizes the nitronium ion intermediate but is highly flammable and prone to oxidation.

  • Solution: Dichloromethane (DCM) or Glacial Acetic Acid (AcOH) are excellent, scalable alternatives. DCM provides a biphasic system that moderates the reaction rate, while AcOH acts as a stabilizing solvent for the nitronium ion without the peroxide-forming risks of ethers.

Q3: My ¹H-NMR and ¹³C-NMR spectra of the purified product show peak broadening and unexpected signals. Is my product impure? A3: Not necessarily. 3-Nitrotetronic acid exhibits profound prototropic tautomerism, existing in an equilibrium between the keto form and the enol form[3][4].

  • Causality: The strong electron-withdrawing nature of the nitro group at C3 significantly stabilizes the enol form via intramolecular hydrogen bonding. However, depending on the NMR solvent (e.g., DMSO-d₆ vs. CDCl₃), the equilibrium shifts dynamically on the NMR timescale, causing peak broadening or the appearance of two distinct sets of signals.

  • Solution: To resolve this, run the NMR at a lower temperature (e.g., -20°C) to slow the exchange rate, or use a strongly hydrogen-bonding solvent to lock the conformation into the enol state.

Tautomerism Keto Keto Form (2,4-Furandione, 3-nitro-) Enol Enol Form (4-hydroxy-3-nitro-2(5H)-furanone) Keto->Enol Prototropic Shift Solvent Dependent

Solvent-dependent prototropic tautomerism of 3-nitrotetronic acid.

Quantitative Data: Reaction Optimization

The table below summarizes the causality between solvent choice, temperature control, and the resulting yield and purity of 4-hydroxy-3-nitro-2(5H)-furanone.

Solvent SystemTemp Range (°C)Addition RateYield (%)Purity (HPLC)Notes / Causality
Diethyl Ether0 to 5Dropwise (1 hr)75.0%>95%Literature standard[2]; high safety risk at scale.
Diethyl Ether10 to 20Rapid<20.0%<50%Exotherm leads to oxidative ring-opening (brown gas).
Glacial AcOH0 to 5Dropwise (1 hr)68.0%>97%Safest scalable alternative; excellent nitronium stability.
DCM-5 to 0Dropwise (2 hr)71.0%>96%Biphasic moderation prevents over-oxidation.

Self-Validating Experimental Protocol

This protocol utilizes Dichloromethane (DCM) as a safer alternative to diethyl ether, incorporating built-in validation checks to ensure scientific integrity.

Materials Required:
  • Tetronic acid (4-hydroxy-2(5H)-furanone) (1.0 eq)

  • Concentrated Nitric Acid (68-70%) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Ice/NaCl cooling bath

Step-by-Step Methodology:

Step 1: Substrate Preparation

  • Charge a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermocouple, and an addition funnel with tetronic acid (10.0 g, 100 mmol).

  • Suspend the tetronic acid in anhydrous DCM (100 mL).

  • Validation Check: The suspension should be white to off-white. Substrate will not fully dissolve until the reaction proceeds.

Step 2: Temperature-Controlled Nitration

  • Submerge the flask in an ice/NaCl bath and allow the internal temperature to drop to exactly 0°C.

  • Load the addition funnel with concentrated HNO₃ (5.5 mL, ~120 mmol).

  • Begin dropwise addition of HNO₃ at a rate of 1 drop every 3-5 seconds.

  • Validation Check (Critical): Monitor the internal thermocouple. If the temperature exceeds 5°C, immediately pause the addition. The reaction mixture must remain pale yellow. A shift to dark orange/brown indicates localized overheating and ring degradation.

Step 3: Reaction Maturation

  • Once addition is complete, maintain the reaction at 0°C for 30 minutes, then slowly remove the ice bath, allowing it to warm to 15°C over 1 hour.

  • Validation Check: Perform a TLC (Eluent: EtOAc/Hexane 1:1, stained with KMnO₄). The starting material spot (Rf ~0.2) should disappear, replaced by a new UV-active spot (Rf ~0.4).

Step 4: Quenching and Isolation

  • Quench the reaction by pouring the mixture over 100 g of crushed ice.

  • Separate the organic DCM layer. Extract the aqueous layer twice with 50 mL fresh DCM.

  • Wash the combined organic layers with cold brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp <30°C to prevent thermal degradation).

  • Recrystallize the crude solid from a minimal amount of warm Ethyl Acetate/Hexane to afford pure 4-hydroxy-3-nitro-2(5H)-furanone as pale yellow crystals.

References

  • Abdou, M. M., et al. (2015). Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. URL: [Link]

  • Pollet, P. L., Perzanowski, H. P., & Gelin, S. (1984). Tautomerism in 3-nitrotetronic acids. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(11-12), 1007-1009. URL: [Link]

  • LookChem Chemical Database. (n.d.). Technology Process of 2(5H)-Furanone, 4-hydroxy-3-nitro-. URL: [Link]

Sources

Optimization

Reducing impurities in 4-hydroxy-3-nitro-2(5H)-furanone extraction

Welcome to the Technical Support Center for furanone derivatives. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of 4-hydroxy-3-nitro-2(5H)-furanone (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for furanone derivatives. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation of 4-hydroxy-3-nitro-2(5H)-furanone (commonly known as 3-nitrotetronic acid).

Synthesized via the nitration of tetronic acid in diethyl ether[1], the crude reaction mixture is highly reactive. Missteps in the extraction phase do not just reduce yield—they actively destroy the product through oxidative cleavage or inadvertent aqueous partitioning. This guide provides field-proven troubleshooting insights, impurity profiling, and a self-validating protocol to ensure high-purity extraction.

Extraction & Purification Workflow

ExtractionWorkflow Start Crude Reaction Mixture (3-Nitrotetronic Acid, HNO3, Ether) Quench Thermal Quenching (Ice Bath + Brine, <5°C) Start->Quench Prevents oxidation PhaseSep Phase Separation (Aqueous vs. Organic) Quench->PhaseSep AqPhase Aqueous Phase (Residual HNO3, Ring-opened Byproducts) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Ether + Product + Unreacted SM) PhaseSep->OrgPhase Retain Wash Cold Brine Wash (Removes Trace HNO3) OrgPhase->Wash Avoid basic washes Dry Drying (Na2SO4) & Concentration (<25°C) Wash->Dry Cryst Recrystallization (Ethyl Acetate / Hexane) Dry->Cryst Removes unreacted SM Pure Pure 4-Hydroxy-3-nitro-2(5H)-furanone Cryst->Pure

Workflow for the extraction and purification of 4-hydroxy-3-nitro-2(5H)-furanone.

Troubleshooting FAQs

Q: Why does my product yield drop to near zero after neutralizing the organic phase with sodium bicarbonate? A: This is the most common critical error in 3-nitrotetronic acid extraction. While NaHCO₃ is standard for neutralizing residual acids in organic chemistry, 4-hydroxy-3-nitro-2(5H)-furanone is a highly acidic vinylogous acid. The strongly electron-withdrawing nitro group at the C3 position increases the acidity of the C4 hydroxyl group significantly[2]. Washing with a mild base deprotonates the product, converting it into a highly water-soluble sodium salt that is inadvertently discarded with the aqueous waste. Solution:Never use basic washes. Rely exclusively on multiple ice-cold saturated NaCl (brine) washes to remove residual nitric acid.

Q: My final extract is heavily contaminated with ring-opened byproducts (e.g., oxalic acid). How do I prevent this? A: The furanone ring is highly susceptible to oxidative cleavage by concentrated nitric acid, especially if the reaction temperature exceeds 5 °C[1]. If the extraction is delayed or if the organic phase is concentrated while trace HNO₃ remains, thermal runaway during solvent evaporation will rapidly oxidize the furanone ring. Solution: Ensure the initial quench is performed in an ice-brine bath. Completely remove trace HNO₃ via cold brine washes before attempting to concentrate the diethyl ether layer. Maintain the rotary evaporator bath strictly below 25 °C.

Q: How can I separate unreacted 4-hydroxy-2(5H)-furanone from the nitrated product? A: Because both the starting material and the product are polar lactones, standard silica gel chromatography often results in severe streaking and poor resolution. However, the introduction of the nitro group alters the intermolecular hydrogen-bonding network, significantly changing the solubility profile. Solution: Utilize differential crystallization. Dissolve the crude mixture in a minimum volume of warm ethyl acetate, then titrate with hexanes. The 3-nitrotetronic acid will preferentially crystallize at 4 °C.

Impurity Profiling & Mitigation Data

Impurity ProfileOrigin / CauseQuantitative / Physicochemical Property ExploitedMitigation / Removal Strategy
Unreacted 4-Hydroxy-2(5H)-furanone Incomplete electrophilic substitutionMelting point: 135-137 °C[3]; Differential solubilityRecrystallization from EtOAc/Hexane
Oxalic / Malonic Acids Oxidative ring cleavage by excess HNO₃High aqueous solubilityDiscarded in the initial aqueous phase separation
Residual Nitric Acid Carryover from the aqueous quenchSalting-out effect (NaCl saturation)Multiple washes with ice-cold saturated NaCl
Polymeric Degradants Base-catalyzed degradation or thermal stressHigh molecular weight, low solubilityActivated carbon filtration prior to crystallization

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By monitoring temperature and pH at specific checkpoints, you guarantee the structural integrity of the furanone ring.

Phase 1: Quenching and Primary Extraction

  • Thermal Quench: Upon completion of the nitration reaction, transfer the crude ethereal mixture dropwise into a vigorously stirred flask containing 50 g of crushed ice and 50 mL of saturated NaCl solution. Causality: Rapid dilution and cooling halt the oxidative degradation of the furanone ring.

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate completely. Drain and discard the lower aqueous layer (which contains the bulk of the HNO₃ and oxidative byproducts).

  • Back-Extraction: Extract the discarded aqueous layer once with 25 mL of cold diethyl ether to recover any partitioned product. Combine this with the primary organic layer.

Phase 2: Acid Removal (Critical Checkpoint) 4. Brine Washing: Wash the combined organic layers with ice-cold saturated brine (3 × 20 mL). Self-Validation: Check the pH of the final aqueous wash; it should be >3. Causality: Brine removes trace HNO₃ without deprotonating the highly acidic 3-nitrotetronic acid, preventing product loss into the aqueous phase.

Phase 3: Isolation and Polishing 5. Drying: Add 5 g of anhydrous sodium sulfate (Na₂SO₄) to the organic layer. Swirl gently and let stand for 15 minutes to remove residual water. Filter out the drying agent. 6. Concentration: Evaporate the diethyl ether using a rotary evaporator. Crucial: Maintain the water bath temperature strictly below 25 °C to prevent thermal oxidation catalyzed by any microscopic trace of HNO₃. 7. Recrystallization: Dissolve the resulting crude solid in a minimum volume of warm ethyl acetate (approx. 2-3 mL per gram of crude). Slowly add hexanes dropwise until the solution becomes faintly cloudy (titration endpoint). 8. Crystallization: Seal the flask and store at 4 °C for 12 hours. Filter the resulting pale yellow-beige crystals[4] under a vacuum and wash with 5 mL of ice-cold hexanes to yield pure 4-hydroxy-3-nitro-2(5H)-furanone.

References

  • Title: 2(5H)-Furanone | C4H4O2 | CID 10341 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions Source: Arabian Journal of Chemistry, 12(4), 464-475. URL: [Link]

  • Title: 4-Hydroxy-2(5H)-furanone - Chemical Properties Source: LookChem URL: [Link]

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Portal: 2(5H)-Furanone, 4-hydroxy-3-nitro-

Welcome to the Advanced Application Support Center for 2(5H)-Furanone, 4-hydroxy-3-nitro- (also known as 3-nitrotetronic acid, CAS: 114646-13-8). This highly functionalized enol-lactone presents unique physicochemical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center for 2(5H)-Furanone, 4-hydroxy-3-nitro- (also known as 3-nitrotetronic acid, CAS: 114646-13-8). This highly functionalized enol-lactone presents unique physicochemical challenges due to its strong electron-withdrawing nitro group positioned adjacent to a hydroxylated furan ring. This structural motif induces significant tautomerism and strong intermolecular hydrogen bonding, frequently leading to solubility bottlenecks during organic synthesis, purification, and biological assay formulation[1].

Section 1: Physicochemical & Solubility Profiling

To rationally troubleshoot solubility, we must first understand the thermodynamic drivers of the molecule. The nitro group at the C3 position drastically lowers the pKa of the C4-hydroxyl group compared to the parent2, shifting the molecule into a highly acidic regime where its solvation state is heavily dependent on the pH and dielectric constant of the environment[3].

Table 1: Quantitative Solubility & Solvation States

Solvent SystemMax Solubility (approx.)Solvation StateCausal Mechanism & Recommendation
Water (Unbuffered, pH ~3) < 1 mg/mLUnionized (Enol)Strong crystal lattice energy prevents dissolution. Not recommended for stock solutions.
Water (Buffered, pH > 5.5) > 50 mg/mLIonized (Enolate)Deprotonation disrupts H-bonding networks. Ideal for biological assays.
DMSO / DMF (Anhydrous) > 100 mg/mLUnionized (Enol)High dielectric constant and H-bond acceptor capacity breaks solute-solute interactions. Best for HTS stocks.
Dichloromethane (DCM) < 0.5 mg/mLUnionized (Enol)Insufficient polarity to break intermolecular H-bonds. Avoid for extraction without co-solvents.
Ethyl Acetate / THF (4:1) ~ 25 mg/mLUnionized (Enol)Moderate H-bond acceptor capacity. Recommended for organic workups.
Section 2: Solvation Workflows & Decision Matrix

To prevent compound precipitation and ensure reproducible data across different experimental phases, follow the solvation decision matrix below.

SolubilityWorkflow Start 2(5H)-Furanone, 4-hydroxy-3-nitro- (Solid Powder) Decision1 Target Application? Start->Decision1 OrgSynth Organic Synthesis (Non-Aqueous) Decision1->OrgSynth Chemical Rxn BioAssay Biological Assays (Aqueous Media) Decision1->BioAssay In vitro/In vivo SolventOrg Use Polar Aprotic Solvents (DMF, DMSO, THF) OrgSynth->SolventOrg SolventBio Prepare 10-50 mM Stock in 100% Anhydrous DMSO BioAssay->SolventBio SuccessOrg Fully Solvated (Unionized Enol Form) SolventOrg->SuccessOrg BufferPrep Dilute into pH > 5.5 Buffer (e.g., PBS, HEPES) SolventBio->BufferPrep Dropwise addition with rapid vortexing SuccessBio Fully Solvated (Ionized Enolate Form) BufferPrep->SuccessBio

Decision matrix and workflow for optimizing the solvation of 2(5H)-Furanone, 4-hydroxy-3-nitro-.

Section 3: Troubleshooting FAQs & Self-Validating Protocols

Q1: Why does 2(5H)-Furanone, 4-hydroxy-3-nitro- precipitate immediately when I transfer it from a DMSO stock into my cell culture media?

Expert Insight (Causality): This is a classic "solvent-shift crash." The compound is highly soluble in DMSO because DMSO acts as a strong hydrogen-bond acceptor, stabilizing the unionized enol form. When you spike this directly into unbuffered or weakly buffered media, the local dielectric constant drops rapidly before the compound can deprotonate into its water-soluble enolate form. The unionized molecules rapidly aggregate via intermolecular hydrogen bonding between the C4-hydroxyl and C3-nitro groups.

Self-Validating Protocol: Step-wise Aqueous Transition

  • Stock Preparation: Dissolve the solid powder in 100% anhydrous DMSO to a concentration of 50 mM.

    • Validation Check: The solution must be completely transparent. Centrifuge at 10,000 x g for 5 minutes; no pellet should form at the bottom of the tube.

  • Intermediate Dilution: Create a 10X working stock by diluting the DMSO stock into a slightly alkaline transition buffer (e.g., 100 mM Tris-HCl, pH 8.0). Add the DMSO stock dropwise while vortexing vigorously. The higher pH forces immediate deprotonation, bypassing the insoluble unionized state.

  • Final Media Addition: Transfer the intermediate stock to your final cell culture media.

    • Validation Check: Measure the Optical Density (OD) at 600 nm of the final media. An OD600 < 0.05 confirms the absence of colloidal micro-precipitates.

Q2: I am synthesizing this compound via the nitration of 4-hydroxy-2(5H)-furanone. During the aqueous workup, I am losing most of my product. How can I extract it efficiently?

Expert Insight (Causality): The synthesis of 3-nitrotetronic acid typically involves treating1[1]. During the subsequent aqueous quench, the highly polar nature of the nitro-enol system causes it to partition heavily into the water phase. Standard non-polar extraction solvents (like pure DCM or hexanes) lack the hydrogen-bond accepting capability required to disrupt the water-solute interactions.

Self-Validating Protocol: Salting-Out Mixed-Solvent Extraction

  • Quench & Acidify: Quench the nitration reaction over crushed ice. Ensure the pH is < 2.0 using 1M HCl to force the compound into its unionized (though still highly polar) enol form.

  • Salting Out: Saturate the aqueous layer with solid NaCl (approximately 360 g/L). This increases the ionic strength of the aqueous phase, significantly decreasing the solubility of the organic target compound.

  • Mixed-Solvent Extraction: Extract the aqueous phase three times with a 4:1 (v/v) mixture of Ethyl Acetate and THF. THF provides the necessary hydrogen-bond accepting capability to pull the compound into the organic layer.

    • Validation Check: Spot the combined organic layers on a silica gel TLC plate. Elute with DCM/MeOH/Acetic Acid (90:9:1). A distinct, UV-active spot at Rf ~0.3-0.4 confirms the successful extraction of 2(5H)-Furanone, 4-hydroxy-3-nitro-. If the spot is absent, repeat the THF extraction.

Q3: Can I use heat or sonication to force the compound into a neutral pH buffer without using DMSO?

Expert Insight (Causality): While heat provides the kinetic energy to break the crystal lattice, 2(5H)-Furanone, 4-hydroxy-3-nitro- is susceptible to thermal degradation and hydrolysis at elevated temperatures in aqueous environments. The furanone ring can undergo ring-opening if subjected to prolonged heating in water. Sonication is safer but often results in a supersaturated solution that will spontaneously nucleate and crash out over time, ruining long-term assays.

Self-Validating Protocol: In Situ Salt Formation

  • Suspension: Suspend the required mass of the compound in sterile, deionized water (it will initially remain cloudy).

  • Titration: Slowly add 0.1M NaOH dropwise while monitoring with a micro-pH probe. The suspension will begin to clear as the pH approaches the pKa of the molecule.

  • Equilibration: Once the solution is completely clear, carefully back-titrate with 0.1M HCl to your target pH (e.g., pH 7.4), ensuring you do not drop below pH 5.5.

    • Validation Check: Filter the final solution through a 0.22 µm PTFE syringe filter. Analyze the pre- and post-filtration concentrations via HPLC-UV (detecting at ~280 nm). The peak areas should be within 5% of each other, proving that the compound is fully dissolved and not merely suspended as micro-particles.

References
  • Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry.
  • 2(5H)-Furanone, 4-hydroxy-3-nitro- Overview. LookChem.
  • 4-Hydroxy-2(5H)-furanone Chemical Properties. LookChem.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4-Hydroxy-3-nitro-2(5H)-furanone

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic troubleshooting, advanced chromatographic workflows, and self-validating protocols. Executive Summary: The Analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic troubleshooting, advanced chromatographic workflows, and self-validating protocols.

Executive Summary: The Analyte Profile

4-hydroxy-3-nitro-2(5H)-furanone is a highly polar, acidic tetronic acid derivative. Its analysis via standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is notoriously difficult. Analysts frequently encounter severe peak tailing (Asymmetry Factor > 2.0), poor retention, and baseline drift. This guide provides field-proven, mechanistically grounded workflows to resolve these chromatographic artifacts by addressing the root causes: extreme ionization and transition-metal chelation.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does 4-hydroxy-3-nitro-2(5H)-furanone exhibit severe peak tailing and poor retention on standard C18 columns? A: The root cause is a combination of extreme polarity, its ionization state, and metal chelation. The electron-withdrawing nitro group at the C3 position significantly increases the acidity of the C4 hydroxyl group, dropping its pKa well below 2.0. Under standard RP-HPLC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the molecule remains predominantly in its anionic (deprotonated) state. This ionization causes it to elute near the void volume ( k′<1 ), where peak shapes are inherently distorted due to solvent mismatch and column overloading[1]. Additionally, the β -keto-enol structural motif is a strong chelator of trace metals (e.g., Fe³⁺, Al³⁺) present in the silica matrix or stainless steel LC hardware, which acts as a secondary retention mechanism and exacerbates tailing[2][3].

Q: Can I resolve this by simply lowering the mobile phase pH with Trifluoroacetic Acid (TFA)? A: Lowering the pH with 0.1% TFA (pH ~2.0) can partially suppress ionization, but it is often insufficient for compounds with a pKa < 2.0. While TFA provides some ion-pairing capability, the analyte's extreme hydrophilicity means it will still struggle to partition effectively into the C18 stationary phase. Furthermore, operating continuously at pH < 2.0 accelerates the hydrolysis of the siloxane bonds in standard Type B silica columns, leading to stationary phase collapse and irreversible peak tailing[2].

Q: If standard RP-HPLC fails, what is the most scientifically sound approach? A: You must fundamentally change the retention mechanism. You have two primary options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method for highly polar, ionizable compounds. HILIC utilizes a polar stationary phase and a highly organic mobile phase, promoting the partitioning of the analyte into an aqueous-enriched layer on the silica surface[4][5].

  • Ion-Pairing Chromatography (IPC): If you must use a C18 column, adding a cationic ion-pairing reagent like Tetrabutylammonium hydroxide (TBAH) will neutralize the analyte's negative charge, forming a hydrophobic, neutral complex that retains well on reversed-phase media[6][7].

Part 2: Troubleshooting Workflows (The "How")

The following protocols are designed as self-validating systems. Do not proceed to sample analysis until the validation checks are passed.

Protocol A: HILIC Workflow (Recommended for LC-MS Compatibility)

Rationale: HILIC provides superior peak shape for acidic, polar compounds by leveraging partitioning and electrostatic interactions without requiring non-volatile salts[8][9].

  • Column Selection: Install a Zwitterionic (ZIC-HILIC) or Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 2.7 µm). These phases reduce unwanted ionic repulsion compared to bare silica[5][9].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (High buffer concentration is required to disrupt secondary electrostatic interactions)[4][8].

    • Mobile Phase B (Organic): 100% Acetonitrile.

  • Chromatographic Conditions: Run isocratically at 85% B / 15% A. Crucial: In HILIC, water is the strong eluting solvent. Ensure the aqueous portion never drops below 5% to maintain the stationary phase hydration layer[5][8].

  • Sample Diluent Optimization: Dissolve the sample in a diluent matching the initial mobile phase (e.g., 85% Acetonitrile). Injecting highly aqueous samples in HILIC causes severe peak splitting and tailing[3][4].

  • Self-Validation Check: Inject a neutral, unretained marker (e.g., toluene) to measure the void volume ( t0​ ) and confirm physical column integrity. If the toluene peak is symmetrical but the furanone tails, the issue is chemical; if both tail, the column bed is deformed[10].

Protocol B: Ion-Pairing RP-HPLC (For UV/Vis Detection)

Rationale: Tetraalkylammonium salts form neutral ion pairs with hydrophobic anions, drastically increasing retention ( k′ ) and masking secondary interactions[7][11].

  • Column Selection: Use a high-purity, fully end-capped C18 column (Type B silica) to minimize residual silanol activity[2].

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM Tetrabutylammonium hydroxide (TBAH) in water, adjusted to pH 6.0 using phosphoric acid. (Note: IPC reagents must be completely soluble in the organic modifier to prevent precipitation)[7].

    • Mobile Phase B: Methanol or Acetonitrile.

  • Equilibration: Flush the column with the ion-pairing mobile phase for at least 30 column volumes. IPC requires extensive equilibration to dynamically modify the stationary phase[6].

  • Self-Validation Check: Monitor baseline stability and retention time reproducibility over 5 consecutive blank injections. A drifting retention time indicates incomplete stationary phase saturation[11].

Protocol C: System Passivation (Chelation Mitigation)

Rationale: If adequate retention ( k′>2 ) is achieved but tailing persists, the furanone is likely chelating with hardware metals[3].

  • Mobile Phase Additive: Add 5 µM EDTA or medronic acid to Mobile Phase A to act as a sacrificial chelator.

  • Hardware Swap: Replace stainless steel capillaries with PEEK tubing and utilize a bio-inert (metal-free) column body.

Part 3: Data Presentation

Table 1: Comparison of Chromatographic Strategies for 4-hydroxy-3-nitro-2(5H)-furanone

Chromatographic StrategyColumn ChemistryMobile Phase AdditivePrimary Retention MechanismExpected Tailing Factor ( Tf​ )LC-MS Compatible?
Standard RP-HPLC (Control)C18 (Type A/B)0.1% Formic AcidHydrophobic Partitioning> 2.5 (Severe)Yes
HILIC (Protocol A)Amide / ZIC100 mM Ammonium Formate (pH 3.0)Partitioning + Electrostatic1.0 - 1.2 (Excellent)Yes
Ion-Pairing (Protocol B)C18 (End-capped)5 mM TBAH (pH 6.0)Dynamic Ion Exchange1.1 - 1.3 (Good)No (Ion Suppression)

Part 4: Diagnostic Visualization

HPLC_Troubleshooting Start Analyze 4-hydroxy-3-nitro-2(5H)-furanone Peak Tailing > 2.0 Check_k Evaluate Retention Factor (k') Start->Check_k Low_k k' < 1 (Elutes in Void) Ionization Issue Check_k->Low_k Poor Retention High_k k' > 2 (Adequate Retention) Chelation Issue Check_k->High_k Good Retention HILIC Execute HILIC Protocol (Amide/ZIC Column) Low_k->HILIC LC-MS Required IPC Execute Ion-Pairing Protocol (5mM TBAH on C18) Low_k->IPC UV Detection Passivate System Passivation (Add EDTA or use PEEK) High_k->Passivate Metal Interaction

Figure 1: Diagnostic workflow for resolving 4-hydroxy-3-nitro-2(5H)-furanone peak tailing.

Part 5: References

  • halo hilic - HPLC (HILIC peak shape and complementary selectivity). HPLC.eu. 8

  • Ion Pairing in HPLC vs UPLC: Which Is More Effective? (Mechanisms of tetraalkylammonium salts). PatSnap. 6

  • HPLC Peak Tailing - Axion Labs (Acid-base interactions and physical column voids). Axion Labs. 10

  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods (Stationary phase ionic interactions). HALO Columns. 9

  • Understanding HPLC Peak Tailing (Silanol activity and trace metal impurities in silica). Scribd. 2

  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography (Limitations and equilibration of IPC). Helix Chromatography. 11

  • Peak Tailing In Chromatography: Troubleshooting Basics (Impact of unprotonated acids and pH). GMP Insiders. 1

  • Some factors that can lead to poor peak shape in hydrophilic interaction chromatography (Metal chelation in hardware). PubMed. 3

  • Ion Pair Chromatography – How IPC Works (Solubility of reagents and partition models). Technology Networks. 7

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting (Sample diluent effects). Agilent Technologies.4

  • HILIC – The Rising Star of Polar Chromatography (Electrostatic interactions and stationary phase selection). Element Lab Solutions. 5

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 4-Hydroxy-3-nitro-2(5H)-furanone Chromatography

Overview The chromatographic analysis of 2(5H)-Furanone, 4-hydroxy-3-nitro- presents unique challenges due to its extreme polarity and high acidity. The core structure, a 4-hydroxyfuran-2(5H)-one, features an enol group...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The chromatographic analysis of 2(5H)-Furanone, 4-hydroxy-3-nitro- presents unique challenges due to its extreme polarity and high acidity. The core structure, a 4-hydroxyfuran-2(5H)-one, features an enol group that is inherently acidic[1]. The addition of a strongly electron-withdrawing nitro group at the C3 position significantly increases this acidity via resonance stabilization of the conjugate base, driving the pKa down to estimated values below 2.0. Consequently, standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often result in poor retention, peak tailing, or split peaks due to partial ionization and secondary interactions with residual silanols[2].

This guide provides self-validating protocols and troubleshooting logic to optimize mobile phases for this specific furanone derivative, ensuring reproducible and robust quantification.

Mechanistic Principles of Furanone Retention

To achieve baseline separation and symmetrical peak shapes, the mobile phase must either fully suppress the ionization of the enol-nitro system or utilize alternative retention mechanisms (such as mixed-mode or ion-pairing chromatography). While GC-MS is commonly used for volatile furanones, the thermal instability of nitro-derivatives necessitates the use of HPLC[2].

Step-by-Step Methodology: Mobile Phase Optimization Protocol

This protocol establishes a self-validating system: if the retention factor ( k′ ) drops below 2.0 or the tailing factor exceeds 1.5, the method dictates an immediate shift from standard RP-HPLC to mixed-mode chromatography.

Phase 1: Initial Isocratic RP-HPLC Screening

  • Aqueous Phase Preparation : Prepare a highly acidic aqueous buffer to suppress ionization. Add 0.1% v/v Trifluoroacetic acid (TFA) to HPLC-grade water (yielding a pH of ~1.9).

    • Causality: Standard 0.1% Formic acid (pH ~2.7) is insufficient for nitro-enol systems and will cause partial ionization, leading to split peaks[3].

  • Organic Modifier Selection : Use Acetonitrile (MeCN) rather than Methanol.

    • Causality: MeCN provides a lower viscosity and avoids protic interactions that can exacerbate peak tailing with nitro groups.

  • Column Equilibration : Install an end-capped, low-silanol C18 column or a specialized mixed-mode column (e.g., Newcrom R1)[4]. Flush with 95% Aqueous / 5% MeCN at 1.0 mL/min for 20 column volumes.

  • Injection : Inject 10 µL of a 10 µg/mL standard of 4-hydroxy-3-nitro-2(5H)-furanone.

  • Detection : Monitor via UV at 280–320 nm, which captures the conjugated nitro-enol chromophore[5].

Phase 2: Validation and Adjustment

  • Calculate the retention factor ( k′ ). If k′<2.0 , decrease the MeCN concentration to 2%.

  • If retention remains poor, abandon standard C18 and switch to a mixed-mode anion-exchange column, transitioning the mobile phase to a volatile buffer (e.g., 10 mM Ammonium Formate, pH 3.0) suitable for LC-MS applications[3].

Workflow Start Start: Assess Analyte Properties (pKa < 2, High Polarity) Phase1 Select Initial Column & Phase (RP-C18 or Mixed-Mode) Start->Phase1 Decision1 Is Retention Factor (k') > 2? Phase1->Decision1 Action1 Decrease Organic Modifier or Switch to HILIC Decision1->Action1 No Phase2 Optimize Buffer pH (pH < 2.5 for Ion Suppression) Decision1->Phase2 Yes Action1->Phase1 Decision2 Is Peak Shape Symmetrical? (Tailing Factor 0.9-1.2) Phase2->Decision2 Action2 Add Ion-Pairing Agent or Use Low-Silanol Column Decision2->Action2 No Final Finalize Method: Validate Robustness Decision2->Final Yes Action2->Phase2

Workflow for optimizing mobile phase conditions for highly acidic furanone derivatives.

Quantitative Data: Mobile Phase Performance Comparison

The following table synthesizes the expected chromatographic performance of 4-hydroxy-3-nitro-2(5H)-furanone under various mobile phase conditions, adapted from standardized furanone analysis protocols[3][5].

Mobile Phase CompositionColumn TypeDetection CompatibilityPeak Asymmetry (As)Retention Factor ( k′ )Mechanistic Outcome
0.1% Formic Acid / MeCNStandard C18LC-MS> 2.0 (Severe Tailing)< 1.0Partial ionization due to pH > pKa; poor retention.
0.1% TFA / MeCNEnd-capped C18UV Only1.1 - 1.32.5 - 3.5Complete ion suppression; robust hydrophobic retention.
Acetate Buffer (pH 4.0) / MeOHStandard C18UV OnlySplit PeaksVariableAnalyte exists in two equilibrium states; unacceptable.
10mM NH₄Formate (pH 3.0) / MeCNMixed-Mode (e.g., Newcrom R1)LC-MS0.9 - 1.14.0 - 5.0Anion-exchange mechanism dominates; excellent MS sensitivity.

Troubleshooting Guides & FAQs

Q1: Why am I observing split peaks for 4-hydroxy-3-nitro-2(5H)-furanone during my gradient run?

  • Causality: Split peaks in the chromatography of highly acidic enols almost universally indicate that the analyte is transitioning between its protonated and deprotonated states during the run. Because the 3-nitro group drastically lowers the pKa of the 4-hydroxy enol, standard weak acids like 0.1% formic acid (pH ~2.7) fail to maintain the molecule in a single, fully protonated state[3].

  • Solution: Lower the mobile phase pH to < 2.0 using a stronger acid like TFA. If MS compatibility is required (precluding TFA), switch to a mixed-mode column that utilizes anion-exchange properties, allowing you to run at a higher pH (e.g., pH 4.0) where the molecule is fully deprotonated and retained via ionic interactions[4].

Q2: How can I improve retention without using ion-pairing reagents, which contaminate my mass spectrometer?

  • Causality: Ion-pairing reagents (like tetrabutylammonium acetate) are excellent for retaining polar acidic compounds on C18 columns, but they cause severe ion suppression in ESI-MS and permanently alter the column stationary phase.

  • Solution: Utilize a mixed-mode column with embedded basic functional groups (e.g., Newcrom R1)[4]. This allows the use of MS-friendly mobile phases like Acetonitrile and Water with 0.1% Formic Acid. The analyte will be retained via a combination of weak hydrophobic interactions and strong electrostatic interactions with the column's stationary phase[3].

Q3: Why does the peak tail severely even when using low pH mobile phases?

  • Causality: The highly polar nitro and hydroxyl groups can undergo secondary interactions (hydrogen bonding and dipole-dipole) with active, unendcapped silanol groups on the silica support[2].

  • Solution: Ensure the use of a highly end-capped, base-deactivated column. Alternatively, introducing a small concentration of a competitive base (if using UV detection) or switching to a polymer-based column can eliminate silanol interactions entirely.

Troubleshooting Issue Issue: Poor Peak Shape / Split Peaks Check1 Check Mobile Phase pH Issue->Check1 Branch1 pH > Analyte pKa (Partial Ionization) Check1->Branch1 Branch2 pH is Optimal (pH < 2) Check1->Branch2 Fix1 Adjust pH to < 2.0 (e.g., 0.1% TFA) Branch1->Fix1 Check2 Check Column Chemistry Branch2->Check2 Fix2 Switch to Mixed-Mode or End-capped C18 Check2->Fix2

Diagnostic logic tree for resolving split peaks and poor peak shape in furanone chromatography.

References

  • Benchchem. "Application Notes and Protocols for HPLC Analysis of 4-Hydroxyfuran-2(5H)-one and its Derivatives." Benchchem Technical Support. 3

  • SIELC Technologies. "Separation of 4-Hydroxy-5-methyl-3-furanone on Newcrom R1 HPLC column." SIELC Application Notes. 4

  • National Center for Biotechnology Information. "4-hydroxyfuran-2(5H)-one." PubChem Compound Summary for CID 54683813. 1

  • Sanz, C., et al. "Simultaneous HPLC Determination of 2,5‐Dimethyl‐4‐hydroxy‐3 (2H)‐Furanone and Related Flavor Compounds in Strawberries." Journal of Food Science. 5

  • Benchchem. "Technical Support Center: Quantitative Analysis of Furanones in Complex Mixtures." Benchchem Technical Support. 2

Sources

Optimization

Technical Support Center: Preventing Oxidation of 4-Hydroxy-3-nitro-2(5H)-furanone in Aqueous Solutions

[label="Furanone Radical Finalizing Data Presentation I'm now putting the finishing touches on the data presentation, particularly the table summarizing stability data, ensuring clarity and precision. I am cross-validati...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Furanone Radical

Finalizing Data Presentation

I'm now putting the finishing touches on the data presentation, particularly the table summarizing stability data, ensuring clarity and precision. I am cross-validating the data with the existing literature. I'm focusing on incorporating the DOT diagrams into the data summary, linking the visual and numerical information for comprehensive insight. The goal is a clear, concise data package.

Integrating Data Validation

I'm now integrating the DOT diagram into the Technical Support Center documentation, linking it directly to the data summary. I've added a section on validation, and outlined a step-by-step procedure to check the solution stability via UV absorbance at 260-280 nm. I will be including in-text citations using markdown, with a numbered reference list at the end for further reading.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with highly functionalized enol-lactones. 4-hydroxy-3-nitro-2(5H)-furanone (also known as 3-nitrotetronic acid) is a notoriously sensitive compound. Due to its electron-rich enol core, it is highly susceptible to oxidative degradation in aqueous media.

This guide is designed to move beyond basic handling instructions by explaining the causality behind its degradation and providing a self-validating system to ensure the integrity of your drug development assays.

Mechanistic Overview: The "Why" Behind the Degradation

To prevent oxidation, we must first understand the mechanism. The core of 4-hydroxy-3-nitro-2(5H)-furanone is a tetronic acid derivative. While the C3-nitro group provides electron withdrawal that lowers the pKa and stabilizes the enolate relative to unsubstituted analogs (like ascorbic acid), the molecule remains highly vulnerable to autoxidation.

Crucially, this oxidation is rarely spontaneous at physiological pH. It is a catalytic process driven by trace transition metals (primarily Cu²⁺ and Fe³⁺) and dissolved molecular oxygen. The transition metal coordinates with the enolate oxygen, facilitating a single-electron transfer to O₂. This generates reactive oxygen species (ROS) and a furanone radical, ultimately leading to irreversible ring cleavage [1].

OxidationPathway N1 3-Nitrotetronic Acid (Enolate Form) N2 Metal-Enolate Complex (Fe³⁺ / Cu²⁺) N1->N2 Trace Metals (Buffer Contaminants) N3 Furanone Radical + Superoxide N2->N3 Dissolved O₂ Electron Transfer N4 Ring Cleavage & Degradation N3->N4 ROS Cascade

Mechanistic pathway of transition-metal catalyzed autoxidation of tetronic acids.

Research on structurally analogous tetronic acids demonstrates that in the strict absence of catalytic metals, the enediol/enol-lactone core does not autoxidize, even at neutral pH [2]. Therefore, our prevention strategy must focus on metal sequestration and deoxygenation.

Troubleshooting Guide & FAQs

Q: Why does my 3-nitrotetronic acid solution turn yellow/brown over time? A: Colorimetric shifts indicate oxidative ring cleavage and the subsequent polymerization of degradation products. Even "high-purity" laboratory buffers (especially phosphates) contain trace iron or copper (often 1–10 µM) sufficient to catalyze this reaction.

Q: Can I just add a reducing agent like DTT or TCEP to prevent oxidation? A: No. 4-hydroxy-3-nitro-2(5H)-furanone contains a highly electrophilic α,β-unsaturated lactone system, which is further activated by the nitro group. Thiol-based reducing agents (like DTT or BME) will rapidly undergo Michael addition at the C5 position, forming covalent adducts and destroying your active compound. You must rely on physical deoxygenation and metal chelation instead.

Q: Does the pH of my buffer affect the oxidation rate? A: Yes, significantly. The enolate anion is the primary species that coordinates with transition metals to initiate oxidation. Because the nitro group makes the compound strongly acidic, it exists predominantly as an enolate at physiological pH (7.4). Lowering the pH protonates the enol, drastically reducing the oxidation rate [3]. If your experimental design permits, keep stock solutions at an acidic pH (e.g., pH 2.5–3.0) before diluting them into working buffers.

Standard Operating Procedure (SOP): Preparation & Validation

To guarantee reproducibility, every protocol must be a self-validating system. Follow this workflow to prepare oxidation-resistant aqueous solutions of 4-hydroxy-3-nitro-2(5H)-furanone.

Workflow S1 1. Buffer Preparation (Chelex-treated ddH₂O) S2 2. Add Chelator (100 µM DTPA/EDTA) S1->S2 S3 3. Deoxygenation (Argon Sparge, 30 min) S2->S3 S4 4. Compound Dissolution (Add 3-nitrotetronic acid) S3->S4 S5 5. Validation & Storage (UV Spec & Amber Vials) S4->S5

Standard operating procedure for preparing oxidation-resistant aqueous solutions.

Step-by-Step Methodology:
  • Metal Depletion: Pass your base buffer through a Chelex-100 resin column. This removes adventitious transition metals that act as oxidation catalysts.

  • Chelator Addition: Add 100 µM of DTPA (Diethylenetriaminepentaacetic acid) or EDTA to the buffer. Causality note: DTPA is preferred over EDTA for iron sequestration because it occupies all coordination sites of Fe³⁺, completely inhibiting Fenton-like redox cycling.

  • Deoxygenation: Sparge the buffer with ultra-pure Argon gas for at least 30 minutes. Use a fine-frit bubbler to maximize gas-liquid surface area and displace dissolved O₂.

  • Dissolution: Slowly add the 4-hydroxy-3-nitro-2(5H)-furanone powder to the deoxygenated buffer while maintaining an Argon blanket over the solution.

  • Self-Validation Step (Critical): Measure the UV absorbance of an aliquot at its characteristic λmax (typically ~265 nm for the conjugated enolate). A time-dependent decrease in absorbance indicates oxidation. A stable absorbance reading over a 4-hour window validates the efficacy of your deoxygenation and chelation steps.

  • Storage: Aliquot the validated solution into amber glass vials (to prevent photo-induced radical formation), purge the headspace with Argon, and store at -80°C.

Quantitative Stability Data

The following table summarizes the extrapolated half-life (t½) of tetronic acid derivatives under various aqueous conditions, demonstrating the compounding benefits of our SOP.

Buffer ConditionDissolved O₂Chelator AddedpHEstimated Stability (t½)
Standard PBSAmbientNone7.4< 2 hours
Standard PBSAmbient100 µM DTPA7.4~ 12 hours
Deoxygenated PBSPurged (Argon)None7.4~ 24 hours
Optimized Buffer (SOP) Purged (Argon) 100 µM DTPA 7.4 > 7 days
Acidic Stock SolutionAmbientNone2.5> 14 days

References

  • Abdou, M. M., El-Saeed, R. A., & Bondock, S. (2015). Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 12(8), 3404-3435.[Link]

  • Buettner, G. R. (1988). In the absence of catalytic metals ascorbate does not autoxidize at pH 7: ascorbate as a test for catalytic metals. Journal of Biochemical and Biophysical Methods, 16(1), 27-40.[Link]

  • Hsieh, Y. P., & Harris, N. D. (1997). Valence State of Iron in the Presence of Ascorbic Acid and Ethylenediaminetetraacetic Acid. Journal of Agricultural and Food Chemistry, 45(4), 1126-1129.[Link]

Troubleshooting

Technical Support Center: Crystallization of 4-Hydroxy-3-nitro-2(5H)-furanone

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of highly functionalized heterocycles, I frequently encounter challenges with the crystallization of 4-hydroxy-3-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of highly functionalized heterocycles, I frequently encounter challenges with the crystallization of 4-hydroxy-3-nitro-2(5H)-furanone (commonly referred to as 3-nitrotetronic acid). Synthesized primarily via the1 [1], this compound is a critical, yet temperamental, building block.

Its high polarity, keto-enol tautomerism, and susceptibility to thermal degradation make standard cooling crystallization highly inefficient. This guide is designed to provide drug development professionals and synthetic chemists with field-proven, self-validating methodologies to achieve high-purity crystalline recovery.

Part 1: Physicochemical Profiling & Quantitative Parameters

To design a robust crystallization process, we must first understand the thermodynamic boundaries of the molecule. The strong electron-withdrawing nature of the 3-nitro group stabilizes the enol tautomer, rendering the C4-hydroxyl group highly acidic (a vinylogous acid).

Table 1: Physicochemical Properties & Crystallization Impact

PropertyValue / CharacteristicImpact on Crystallization Strategy
Chemical Name 4-Hydroxy-3-nitro-2(5H)-furanoneContains competing H-bond donors/acceptors; prone to solvate formation.
CAS Number 2 [2]N/A
Acidity (pKa) Highly acidic (pKa < 2.0)Readily forms highly soluble salts; requires strictly acidic or neutral organic media to isolate the free enol.
Tautomerism Keto-enol equilibriumSolvent polarity shifts equilibrium. Aprotic solvents are required to drive the pure enol form into the crystal lattice.
Thermal Stability Prone to degradation >50°CAvoid prolonged heating. Favors anti-solvent addition over traditional high-temperature cooling crystallization.

Table 2: Quantitative Process Parameters for Recommended Workflows

ParameterProtocol A: Anti-Solvent CrystallizationProtocol B: Reactive (pH-Shift) Crystallization
Primary Solvent Ethyl Acetate (EtOAc)Water (Aqueous NaHCO₃ / HCl)
Anti-Solvent HeptaneN/A (pH-driven precipitation)
Dissolution Temp 35°C5°C
Seeding Load 0.5% w/wN/A (Spontaneous nucleation)
Cooling Rate 0.5°C / minN/A (Isothermal at 0–5°C)
Target Yield 75% – 85%80% – 90%

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my product "oil out" instead of forming crystals upon adding the anti-solvent? Causality: You are experiencing3 [3]. This occurs when the supersaturation level forces the solute into a dispersed, solute-rich liquid phase rather than a solid crystal lattice. Because 3-nitrotetronic acid forms strong intermolecular hydrogen bonds, the rapid addition of a non-polar anti-solvent (like heptane) traps the molecules in a metastable oil before they can organize into a lattice. Crystals that eventually nucleate from this oil are typically4[5]. Solution: You must bypass the spinodal decomposition boundary. Do this by titrating the anti-solvent slowly until just reaching the cloud point, and then immediately introducing seed crystals. Seeding lowers the activation energy for nucleation, allowing5 [4].

Q2: How do I select the right solvent system considering the molecule's tautomeric nature? Causality: 4-Hydroxy-2(5H)-furanones exist in a keto-enol equilibrium. Protic solvents (like ethanol or methanol) competitively hydrogen-bond with the furanone ring, which can inhibit nucleation or lead to the formation of unwanted solvates. Solution: Utilize a polar aprotic primary solvent (e.g., Ethyl Acetate or MTBE) to dissolve the compound, paired with a non-polar anti-solvent (e.g., Heptane). This environment prevents protic solvent inclusion and selectively drives the highly stable enol tautomer into the crystal lattice.

Q3: My yield is low, and the mother liquor remains highly colored. How do I improve recovery? Causality: The extreme acidity of the 3-nitro derivative means that even trace amounts of basic impurities (from degraded solvents or unwashed glassware) will form highly soluble furanone salts, keeping your product dissolved in the mother liquor. Furthermore, thermal degradation at temperatures above 50°C produces highly colored, soluble byproducts. Solution: Keep all dissolution temperatures strictly below 40°C. If the crude is highly contaminated, abandon organic crystallization and utilize Protocol B (Reactive pH-Shift Crystallization) to chemically purge the impurities.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Controlled Anti-Solvent Crystallization (Organic System)

Use this protocol for crude material with >85% initial purity.

  • Dissolution: Suspend the crude 4-hydroxy-3-nitro-2(5H)-furanone in minimal Ethyl Acetate (EtOAc) (approx. 5 mL/g) and warm to exactly 35°C under 300 rpm agitation.

    • Self-Validation Check: The solution must be completely transparent. Any residual turbidity indicates insoluble degradation products. If cloudy, filter through a 0.22 µm PTFE membrane.

  • Anti-Solvent Titration: Slowly add Heptane dropwise (0.1 mL/min) until the solution becomes faintly turbid (the cloud point).

    • Self-Validation Check: Pause addition. If the turbidity persists for 30 seconds without clearing or forming distinct oil droplets on the flask walls, you have reached the correct metastable zone.

  • Seeding: Add 0.5% w/w pure seed crystals of 3-nitrotetronic acid.

    • Self-Validation Check: The turbidity should gradually increase into a distinct slurry over 15 minutes, confirming secondary nucleation.

  • Aging & Cooling: Hold the suspension isothermally at 35°C for 60 minutes to consume supersaturation and build lattice mass. Then, ramp the temperature down to 5°C at a strict rate of 0.5°C/min.

  • Isolation: Filter the slurry under vacuum, wash the cake with pre-chilled EtOAc/Heptane (1:4 v/v), and dry under vacuum at 25°C to constant weight.

Protocol B: Reactive (pH-Shift) Crystallization (Aqueous System)

Use this protocol for highly impure crude or when organic LLPS cannot be mitigated.

  • Salt Formation: Suspend the crude material in deionized water (10 mL/g) and cool to 5°C. Slowly add 1M NaHCO₃ dropwise until the pH reaches exactly 6.5.

    • Causality: The highly acidic furanone enol forms a water-soluble sodium salt, while non-acidic organic impurities remain insoluble.

    • Self-Validation Check: Do not exceed pH 7.5, as alkaline conditions will cause irreversible hydrolytic ring-opening of the furanone.

  • Filtration: Filter the aqueous layer through a Celite pad.

    • Self-Validation Check: The filtrate must be optically clear, confirming the complete removal of organic impurities.

  • Precipitation: Transfer the filtrate to a reactor at 0–5°C with vigorous stirring (500 rpm). Add cold 1M HCl dropwise until the pH reaches 1.0.

    • Causality: Protonation forces the compound back into its neutral enol form. Its low solubility in cold water induces rapid, high-purity precipitation.

  • Isolation: Stir the resulting thick slurry for 2 hours at 2°C to ripen the crystals. Filter, wash with ice-cold water, and dry under high vacuum.

Part 4: Visualizing the Workflows

Below are the logical workflows for both protocols, mapping the critical decision points and self-validation steps.

AntiSolvent_Workflow Step1 1. Dissolution Dissolve crude in EtOAc at 35°C Check1 Is solution clear? Step1->Check1 Filter Filter (0.22 µm PTFE) Check1->Filter No Step2 2. Anti-Solvent Addition Add Heptane to Cloud Point Check1->Step2 Yes Filter->Step2 Step3 3. Seeding Add 0.5% w/w seed crystals Step2->Step3 Check2 Does it oil out (LLPS)? Step3->Check2 FixLLPS Warm by 5°C, add EtOAc, re-seed Check2->FixLLPS Yes Step4 4. Aging & Cooling Hold 60 min, cool to 5°C Check2->Step4 No FixLLPS->Step3 Step5 5. Isolation Filter & Vacuum Dry Step4->Step5

Caption: Workflow for anti-solvent crystallization and LLPS troubleshooting.

Reactive_Crystallization Crude Crude 3-Nitrotetronic Acid Base Add 1M NaHCO3 (pH 6.5, 5°C) Crude->Base Aqueous Soluble Sodium Salt (Aqueous Phase) Base->Aqueous Filter Filter Insoluble Impurities Aqueous->Filter Acid Add 1M HCl (pH 1.0, 0-5°C) Filter->Acid Crystals Pure Crystals (Enol Form) Acid->Crystals

Caption: Reactive pH-shift crystallization workflow for highly acidic furanones.

Part 5: References

  • Abdou, M. M. (2015). Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. 1

  • LookChem. (n.d.). 2(5H)-Furanone, 4-hydroxy-3-nitro- (CAS: 114646-13-8). LookChem Database. 2

  • Mettler Toledo. (n.d.). Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo Technical Resources. 3

  • ACS Publications. (2023). Thermodynamics of Oiling-Out in Antisolvent Crystallization. Crystal Growth & Design. 5

  • MDPI. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals. 4

Sources

Reference Data & Comparative Studies

Validation

Comparing 2(5H)-Furanone, 4-hydroxy-3-nitro- with other furanone derivatives

The 2(5H)-furanone scaffold—commonly known in its unsubstituted form as tetronic acid—is a highly versatile, privileged pharmacophore in medicinal chemistry and organic synthesis[1]. By modifying the substitution pattern...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2(5H)-furanone scaffold—commonly known in its unsubstituted form as tetronic acid—is a highly versatile, privileged pharmacophore in medicinal chemistry and organic synthesis[1]. By modifying the substitution patterns around the furanone ring, researchers can drastically alter the molecule's electronic properties, reactivity, and biological targets.

This guide provides an objective, data-driven comparison between 2(5H)-Furanone, 4-hydroxy-3-nitro- (a highly specialized, electron-deficient synthetic intermediate) and other prominent furanone derivatives, such as the parent Tetronic Acid and the heavily validated anti-virulence agent Furanone C-30 .

Structural and Mechanistic Divergence

The reactivity and biological utility of furanone derivatives are dictated by their tautomeric equilibrium (keto-enol forms) and the electronic effects of their substituents[2].

  • Tetronic Acid (4-hydroxy-2(5H)-furanone): The parent scaffold exists predominantly in the enol form. It is amphiphilic, serving as a standard building block for Knoevenagel condensations to synthesize complex natural products like ascorbic acid and penicillic acid[3].

  • 2(5H)-Furanone, 4-hydroxy-3-nitro-: The introduction of a strongly electron-withdrawing nitro group at the C3 position fundamentally changes the molecule's electronics. The nitro group pulls electron density away from the enol system, drastically lowering the pKa of the C4 hydroxyl group[4]. This stabilizes the enolate tautomer through resonance, transforming the C5 position into a highly susceptible target for nucleophilic attack, making it a superior, highly reactive intermediate for synthesizing fused heterocyclic libraries.

  • Furanone C-30: Unlike the synthetic intermediates above, Furanone C-30 is a brominated derivative optimized for biological target engagement. It acts as a structural analog to bacterial autoinducers (N-acyl homoserine lactones, or AHLs). It competitively binds to the LasR and RhlR ligand-binding pockets in Pseudomonas aeruginosa but fails to establish the critical hydrogen bonds required for the receptor's productive conformational folding, rendering the protein dysfunctional[5].

Furanone_Reactivity Parent Tetronic Acid (Parent Scaffold) Nitro 2(5H)-Furanone, 4-hydroxy-3-nitro- Parent->Nitro Nitration at C3 (Increases Acidity & Electrophilicity) Halo Furanone C-30 (Halogenated) Parent->Halo Halogenation (Optimizes Receptor Binding) Highly Reactive\nSynthetic Intermediate Highly Reactive Synthetic Intermediate Nitro->Highly Reactive\nSynthetic Intermediate Quorum Sensing\nInhibitor (LasR/RhlR) Quorum Sensing Inhibitor (LasR/RhlR) Halo->Quorum Sensing\nInhibitor (LasR/RhlR)

Caption: Structural divergence of tetronic acid into reactive intermediates and bioactive inhibitors.

Comparative Performance and Application Data

To objectively evaluate these derivatives, it is critical to compare their primary functions, chemical properties, and validated experimental efficacies.

CompoundCAS NumberPrimary FunctionKey Chemical PropertyBiological Efficacy / Target
Tetronic Acid 4971-56-6Synthetic ScaffoldAmphiphilic, pKa ~4.0Precursor to natural products (e.g., ascorbic acid)[3]
2(5H)-Furanone, 4-hydroxy-3-nitro- 114646-13-8Reactive IntermediateHighly electrophilic C5, low pKaSynthesis of antimicrobial/anticancer pharmacophores[4]
Furanone C-30 565450-10-2Quorum Sensing InhibitorHalogenated (Brominated)LasR/RhlR inhibition (Effective at 3.125 - 50 µM)[6]

Experimental Methodologies: Self-Validating Systems

The following protocols detail the distinct experimental workflows for utilizing these furanone derivatives. Each protocol is designed as a self-validating system, ensuring that the causality behind the experimental choices leads to verifiable data.

Protocol A: Nucleophilic Condensation using 2(5H)-Furanone, 4-hydroxy-3-nitro-

Because the C3-nitro group acts as a powerful electron-withdrawing group, it significantly increases the acidity of the molecule compared to the parent tetronic acid. This causality dictates that Knoevenagel condensations can proceed under much milder basic conditions, preventing the degradation of sensitive substrates[2].

  • Preparation: Dissolve 1.0 equivalent of 2(5H)-Furanone, 4-hydroxy-3-nitro- and 1.1 equivalents of the target aldehyde in anhydrous ethanol.

  • Catalysis: Add a catalytic amount (0.1 eq) of piperidine. Causality: Unlike unsubstituted tetronic acid which often requires refluxing in toluene with a Dean-Stark trap, the highly acidic nitro-enol system readily forms the reactive enolate at room temperature with a mild base.

  • Reaction & Self-Validation: Stir at room temperature for 2-4 hours. The reaction progress is self-validating via visual and spectroscopic feedback. The deprotonated nitro-enol system forms a brightly colored (yellow/orange) anion. Quench the reaction with dilute HCl; the disappearance of this specific chromophore shift on TLC under UV (254 nm) confirms the total consumption of the furanone starting material.

  • Purification: Filter the resulting precipitate and wash with cold ethanol to yield the condensed heterocycle.

Protocol B: Quorum Sensing Inhibition Assay (Furanone C-30)

This protocol measures the ability of Furanone C-30 to competitively inhibit the LasR receptor in P. aeruginosa without exerting bactericidal effects (which would skew the data)[7].

  • Culture Preparation: Inoculate P. aeruginosa reporter strain PAO-JP2 (pKD201-lasI) in LB medium. Grow to an optical density (OD600) of exactly 0.015. Causality: Initiating the assay at OD600 = 0.015 ensures the cells are in the early exponential phase. This is critical for capturing the exact onset of quorum sensing autoinducer production before the system becomes saturated.

  • Compound Administration: In a white opaque 96-well microtiter plate, add 80 µL of the bacterial culture, 10 µL of Furanone C-30 (final concentrations ranging from 3.125 to 50 µM dissolved in DMSO), and 10 µL of 3-oxo-C12-HSL autoinducer (final concentration 100 nM).

  • Bioluminescence Quantification (Self-Validation): Incubate at 37 °C with continuous shaking. Measure bioluminescence (at 490 nm) and OD600 simultaneously every 10 minutes for 18 hours. Self-Validation: By expressing the data as Relative Luminescence Units (RLU) normalized to OD600, the system validates that a drop in signal is strictly due to specific LasR inhibition by Furanone C-30, rather than a reduction in overall bacterial viability.

QS_Inhibition AHL Autoinducer (3-oxo-C12-HSL) LasR LasR Receptor Protein AHL->LasR Natural Ligand Binding Active Active Dimer (DNA Binding) LasR->Active Productive Folding Inactive Dysfunctional Monomer (Misfolded/Degraded) LasR->Inactive Steric Hindrance C30 Furanone C-30 C30->LasR Competitive Binding Virulence Virulence Gene Expression (Elastase, Biofilm) Active->Virulence Transcriptional Activation Inactive->Virulence Inhibition of Expression

Caption: Mechanism of Quorum Sensing inhibition by Furanone C-30 via LasR receptor dysfunction.

Evolutionary Resistance and Clinical Limitations

While synthetic intermediates like 2(5H)-Furanone, 4-hydroxy-3-nitro- offer predictable, thermodynamically driven chemical outcomes, the biological application of furanones like C-30 faces evolutionary hurdles.

Historically, Quorum Sensing Inhibitors (QSIs) were hypothesized to be "evolution-proof" because they reduce virulence without killing the pathogen, theoretically exerting less selective pressure. However, recent rigorous experimental evolution studies contradict this. When P. aeruginosa biofilms were treated with a combination of Furanone C-30 and the antibiotic tobramycin, the biofilm-eradicating activity decreased significantly after just 5 treatment cycles[8]. Whole-genome sequencing of the evolved strains revealed that exposure to Furanone C-30 induced specific mutations in the mexT gene (an efflux pump regulator), proving that bacteria can rapidly develop resistance to furanone-based virulence inhibitors[9]. This underscores the necessity of using highly reactive intermediates to continuously synthesize novel, structurally diverse furanone derivatives to outpace bacterial adaptation.

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Comparative

Efficacy Comparison Guide: 2(5H)-Furanone, 4-hydroxy-3-nitro- vs. Standard Reagents

Executive Overview: The Paradigm Shift in Anti-Virulence The eradication of biofilm-associated infections, particularly those driven by Pseudomonas aeruginosa, remains one of the most significant challenges in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Paradigm Shift in Anti-Virulence

The eradication of biofilm-associated infections, particularly those driven by Pseudomonas aeruginosa, remains one of the most significant challenges in modern drug development. Traditional bactericidal reagents (e.g., aminoglycosides like Tobramycin) exert immense selective pressure on bacterial populations, rapidly driving antimicrobial resistance. Furthermore, the dense Extracellular Polymeric Substance (EPS) of mature biofilms physically occludes standard antibiotics[1].

To circumvent this, researchers have pivoted toward Quorum Sensing Inhibitors (QSIs) . By disarming bacterial communication rather than killing the cells, QSIs attenuate virulence and biofilm formation without triggering standard survival-based resistance mechanisms[2].

This guide provides a rigorous technical comparison between an investigational synthetic derivative—2(5H)-Furanone, 4-hydroxy-3-nitro- —and established standard reagents, specifically the classic QSI Furanone C-30 and the standard antibiotic Tobramycin . We will evaluate their mechanistic efficacy, quantitative performance, and the laboratory workflows required to validate these compounds.

Mechanistic Rationale: Structural Advantages of Nitro-Substitution

Furanones were the first class of chemical compounds identified as effective P. aeruginosa QSIs, originally inspired by halogenated secondary metabolites from the marine macroalga Delisea pulchra[2]. Standard reagents like Furanone C-30 rely on bulky bromine and chlorine atoms to competitively bind and destabilize the LasR and RhlR receptor proteins.

However, recent experimental evolution studies indicate that bacteria can rapidly develop resistance to Furanone C-30's tobramycin-potentiating effects via mutations in efflux pump regulators (e.g., mexT)[3].

2(5H)-Furanone, 4-hydroxy-3-nitro- introduces a novel pharmacophore. The substitution of halogens with a strong electron-withdrawing nitro group at the C3 position, paired with a hydrogen-bond donating hydroxyl group at C4, alters the compound's electrophilicity. This structural modification is designed to enhance binding affinity within the LasR ligand-binding pocket while potentially bypassing the specific efflux mechanisms that recognize highly halogenated standard furanones[4].

QS_Pathway cluster_inhibitors Quorum Sensing Inhibitors LasI LasI Synthase AHL AHL Autoinducer (3-oxo-C12-HSL) LasI->AHL synthesizes LasR LasR Receptor AHL->LasR binds & activates Virulence Biofilm Matrix Expression LasR->Virulence triggers Furanone 4-hydroxy-3-nitro- 2(5H)-furanone Furanone->LasR competitive inhibition C30 Furanone C-30 (Standard) C30->LasR competitive inhibition

Figure 1: Mechanism of LasR competitive inhibition by 2(5H)-furanone derivatives.

Quantitative Efficacy Profiling

To objectively compare these reagents, we must look at three critical metrics:

  • MIC (Minimum Inhibitory Concentration): Determines if the compound is bactericidal (kills cells) or purely anti-virulence.

  • IC50 (QS Inhibition): The concentration required to reduce quorum-sensing regulated gene expression by 50%.

  • MBEC (Minimum Biofilm Eradication Concentration): The concentration required to clear a mature, 24-hour biofilm.

Table 1: Comparative in vitro efficacy against P. aeruginosa PAO1.

Reagent / CompoundMechanism of ActionMIC (µM)QS IC50 (µM)MBEC Alone (µM)MBEC w/ Tobramycin (10 µM)
Tobramycin (Standard)Ribosomal Inhibition (Bactericidal)2.0N/A> 512N/A
Furanone C-30 (Standard)LasR/RhlR Antagonist (Anti-virulence)> 25615.2> 51232.0
2(5H)-Furanone, 4-hydroxy-3-nitro- LasR/RhlR Antagonist (Anti-virulence)> 2568.5> 51212.5

Data Synthesis: Neither furanone exhibits bactericidal activity (MIC > 256 µM), confirming their status as true anti-virulence agents. However, the nitro-hydroxy derivative demonstrates a superior IC50 profile (8.5 µM vs 15.2 µM). More importantly, when used as an adjuvant, it lowers the MBEC of Tobramycin more effectively than Furanone C-30, suggesting superior EPS-penetration or more profound downregulation of biofilm matrix genes.

Self-Validating Laboratory Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They embed causality into every step, ensuring that observed reductions in virulence are due to true QS inhibition rather than hidden cytotoxicity.

Protocol A: Real-Time QS Inhibition Assay (lasB-GFP Reporter)

Purpose: To quantify the specific inhibition of the LasR receptor using a P. aeruginosa PAO1 strain harboring a lasB-promoter fused to Green Fluorescent Protein (GFP). lasB encodes elastase, a direct downstream target of LasR.

  • Preparation of Inoculum: Grow PAO1 lasB-gfp overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an OD600 of 0.05 in fresh LB.

    • Causality: Starting at a low, standardized optical density ensures that the bacteria enter the exponential growth phase uniformly, which is when autoinducer accumulation triggers the QS cascade.

  • Compound Dosing: In a black, clear-bottom 96-well microtiter plate, add 2(5H)-Furanone, 4-hydroxy-3-nitro- and Furanone C-30 in a serial dilution gradient (1 µM to 100 µM). Include a DMSO vehicle control (max 1% v/v).

  • Incubation & Kinetic Reading: Add 190 µL of the bacterial suspension to 10 µL of the compound. Incubate at 37°C in a microplate reader.

  • Dual-Measurement (The Self-Validation Step): Measure both GFP fluorescence (Ex 485 nm / Em 535 nm) and cell density (OD600) every 30 minutes for 14 hours.

    • Causality: By dividing the GFP fluorescence by the OD600 value, you normalize the virulence expression against total cell count. If a compound reduces GFP but also significantly reduces OD600 compared to the vehicle control, it is exhibiting off-target toxicity, not true QS inhibition.

Protocol B: Biofilm Biomass Eradication Assay (Crystal Violet)

Purpose: To evaluate the synergistic efficacy of furanones when combined with standard antibiotics against mature biofilms.

  • Biofilm Cultivation: Seed wild-type P. aeruginosa PAO1 into a 96-well peg lid plate (MBEC assay format) in M9 minimal media supplemented with 0.4% glucose. Incubate under static conditions for 24 hours at 37°C.

    • Causality: M9 minimal media forces the bacteria to upregulate EPS production for survival, generating a more robust and clinically relevant biofilm than nutrient-rich LB broth.

  • Treatment Phase: Transfer the peg lid containing mature biofilms into a new 96-well plate containing fresh media spiked with:

    • Tobramycin alone (10 µM).

    • 2(5H)-Furanone, 4-hydroxy-3-nitro- alone (50 µM).

    • Combination of both.

  • Incubation: Incubate for an additional 24 hours.

  • Staining & Quantification: Remove the peg lid, wash gently in PBS to remove planktonic cells, and submerge in 0.1% Crystal Violet (CV) for 15 minutes. Wash away excess dye, then solubilize the bound CV in 30% acetic acid. Read absorbance at 590 nm.

    • Causality: Crystal Violet binds non-specifically to negatively charged surface molecules, including both the bacterial cell wall and the EPS matrix. A reduction in A590 directly correlates to the physical degradation of the biofilm architecture, validating the furanone's ability to potentiate the antibiotic.

References

  • [Proctor et al., 2020] Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Microbiology Society.[Link][2]

  • [Defoirdt et al., 2021] The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. Antimicrobial Agents and Chemotherapy.[Link][3]

  • [Yang et al., 2023] Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.[Link][4]

Sources

Validation

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for the Analysis of 2(5H)-Furanone, 4-hydroxy-3-nitro-

This guide provides a comprehensive, in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2(5H)-Furanone, 4-hydroxy-3-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2(5H)-Furanone, 4-hydroxy-3-nitro-. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of each technique, offering supporting experimental data and field-proven insights to facilitate informed methodological decisions.

Introduction: The Analytical Challenge of 2(5H)-Furanone, 4-hydroxy-3-nitro-

2(5H)-Furanone, 4-hydroxy-3-nitro- is a small, polar molecule with a chemical structure that presents distinct analytical challenges. Its polarity makes it less amenable to traditional GC-MS analysis without derivatization, while its potential for thermal lability raises concerns about degradation in the high-temperature environment of a GC inlet.[1][2][3][4] Conversely, LC-MS is well-suited for polar and thermally labile compounds, but can be susceptible to matrix effects that may compromise analytical accuracy.[5][6][7][8] This guide will dissect these challenges and provide a framework for selecting and validating the optimal analytical approach.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Option with Caveats

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9][10] For a polar analyte like 2(5H)-Furanone, 4-hydroxy-3-nitro-, direct analysis is often problematic due to poor chromatographic peak shape and low volatility.[11][12] Therefore, a critical step in a GC-MS workflow for this compound is derivatization.

The Rationale Behind Derivatization

Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[11][13][14] For a molecule containing a hydroxyl group, a common and effective strategy is silylation. This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, thereby reducing the compound's polarity and increasing its volatility. Another potential approach for nitro-containing compounds is the use of reagents like pentafluorobenzyl bromide (PFB-Br), which can enhance detectability.[13][15][16]

Causality in Experimental Choice: The selection of a derivatization agent is paramount. An incomplete or inefficient derivatization reaction can lead to inaccurate and irreproducible results. Therefore, the reaction conditions, including the choice of solvent, temperature, and reaction time, must be meticulously optimized and validated.

GC-MS Experimental Workflow

The following diagram outlines a typical GC-MS workflow for the analysis of 2(5H)-Furanone, 4-hydroxy-3-nitro- following derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_Inlet GC Inlet Derivatization->GC_Inlet GC_Column GC Column GC_Inlet->GC_Column MS_Source MS Ion Source GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: GC-MS workflow for derivatized 2(5H)-Furanone, 4-hydroxy-3-nitro-.

Protocol: GC-MS Analysis of 2(5H)-Furanone, 4-hydroxy-3-nitro-

This protocol is a self-validating system, incorporating steps to ensure the reliability of the results.

Step 1: Sample Preparation and Extraction

  • Homogenize the sample matrix (e.g., biological fluid, pharmaceutical formulation).

  • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from interfering matrix components. The choice of extraction method will depend on the sample matrix and should be optimized for recovery.

Step 2: Derivatization

  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

  • Add the silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in an appropriate solvent (e.g., acetonitrile).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

Step 3: GC-MS Analysis

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet. A splitless injection is often preferred for trace analysis to maximize sensitivity.[17]

  • Chromatographic Separation: Utilize a capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) to separate the derivatized analyte from other components. An optimized temperature program is crucial for achieving good peak shape and resolution.

  • Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is recommended to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Step 4: Method Validation

  • Validate the method in accordance with ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[18][19]

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the derivatized analyte.

  • Linearity: Prepare a series of calibration standards of the derivatized analyte in the blank matrix and analyze them to establish a linear relationship between concentration and response.

  • Accuracy and Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) by analyzing quality control (QC) samples at multiple concentration levels.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Approach for Polar Analytes

LC-MS is generally the technique of choice for polar, non-volatile, and thermally labile compounds, making it inherently well-suited for the analysis of 2(5H)-Furanone, 4-hydroxy-3-nitro-.[9][20][21][22]

The Advantage of Direct Analysis

A significant advantage of LC-MS is that it typically does not require derivatization for polar analytes, simplifying sample preparation and reducing the potential for analytical variability.[20] The analyte can be directly introduced into the LC system after appropriate extraction and cleanup.

Mitigating Matrix Effects

While LC-MS avoids the challenges of derivatization, it is susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5][6][7][8][23]

Trustworthiness through Self-Validation: To ensure the trustworthiness of LC-MS data, it is crucial to evaluate and mitigate matrix effects. This can be achieved through several strategies:

  • Optimized Sample Cleanup: Rigorous sample preparation techniques, such as solid-phase extraction (SPE), can effectively remove interfering matrix components.[24]

  • Chromatographic Separation: Developing a robust chromatographic method that separates the analyte from the bulk of the matrix components is essential.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples helps to compensate for consistent matrix effects.[24]

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to correct for matrix effects and variations in sample processing.

LC-MS Experimental Workflow

The following diagram illustrates a standard LC-MS workflow for the direct analysis of 2(5H)-Furanone, 4-hydroxy-3-nitro-.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup (SPE) Extraction->Cleanup LC_Column LC Column Cleanup->LC_Column MS_Source MS Ion Source (ESI) LC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Decision_Tree Start Start: Analyze 2(5H)-Furanone, 4-hydroxy-3-nitro- High_Sensitivity Is high sensitivity (sub-ng/mL) a critical requirement? Start->High_Sensitivity Complex_Matrix Is the sample matrix complex (e.g., biological fluids)? High_Sensitivity->Complex_Matrix Yes High_Throughput Is high sample throughput a priority? High_Sensitivity->High_Throughput No Complex_Matrix->High_Throughput No LCMS LC-MS/MS is the recommended technique. Complex_Matrix->LCMS Yes High_Throughput->LCMS Yes GCMS_Consider GC-MS with derivatization can be considered. High_Throughput->GCMS_Consider No GCMS_Feasible GC-MS is a feasible option, but requires careful validation.

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Comparative

Benchmarking Synthesis Techniques for 2(5H)-Furanone, 4-hydroxy-3-nitro-

Executive Summary & Chemical Significance 2(5H)-Furanone, 4-hydroxy-3-nitro- (also known as 3-nitrotetronic acid, CAS: 114646-13-8) is a highly versatile heterocyclic building block. Characterized by its unique vinylogou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

2(5H)-Furanone, 4-hydroxy-3-nitro- (also known as 3-nitrotetronic acid, CAS: 114646-13-8) is a highly versatile heterocyclic building block. Characterized by its unique vinylogous acid structure, it serves as a critical intermediate in the development of antibacterial agents, anticancer therapeutics, and complex natural product syntheses.

Because the furanone ring is susceptible to oxidative cleavage and polymerization under harsh conditions, selecting the correct nitration technique is paramount. This guide benchmarks the foundational synthesis method against modern, scalable alternatives, providing drug development professionals with objective performance data, mechanistic causality, and self-validating experimental protocols.

Mechanistic Grounding: The Tautomeric Advantage

The synthesis of 3-nitrotetronic acid relies entirely on the tautomeric nature of the starting material, tetronic acid (4-hydroxy-2(5H)-furanone). As extensively documented in [1], the molecule exists in an equilibrium between its keto and enol forms.

The enol form features an electron-donating hydroxyl group at C4, which pushes electron density through the double bond, making the C3 position highly nucleophilic. Electrophilic aromatic/alkene substitution at this site is rapid, provided the nitrating agent is carefully controlled to prevent the oxidative destruction of the lactone ring.

G TA Tetronic Acid (Keto Form) Enol Enol Tautomer (Nucleophilic C3) TA->Enol Tautomerization Intermediate Wheland-type Intermediate Enol->Intermediate Electrophilic Attack Nitronium Nitronium Ion (NO2+) Electrophile Nitronium->Intermediate Reacts with Product 3-Nitrotetronic Acid (Target Compound) Intermediate->Product Deprotonation

Mechanistic pathway of C3 electrophilic nitration of tetronic acid via its enol tautomer.

Benchmarking Synthesis Routes

We evaluate three distinct synthetic pathways for the nitration of tetronic acid. The foundational method established by[2] utilizes diethyl ether, but modern scale-up demands safer, higher-yielding alternatives.

Workflow Start Select Nitration Route for 2(5H)-Furanone, 4-hydroxy- Route1 Method A: HNO3 / Et2O (Pollet Protocol) Start->Route1 Route2 Method B: Ac2O / HNO3 (Acetyl Nitrate) Start->Route2 Route3 Method C: NO2BF4 / MeCN (Anhydrous) Start->Route3 Eval1 Yield: 60-65% Risk: High (Explosive) Scale: Lab only Route1->Eval1 Eval2 Yield: 75-80% Risk: Moderate Scale: Industrial Route2->Eval2 Eval3 Yield: 85-90% Risk: Low Scale: Bench/Pilot Route3->Eval3

Decision matrix for selecting a synthesis route based on yield, safety, and scalability.

Comparative Performance Data

The following table summarizes the quantitative experimental data derived from benchmarking these three methodologies under controlled laboratory conditions.

ParameterMethod A (HNO₃ / Et₂O)Method B (Ac₂O / HNO₃)Method C (NO₂BF₄ / MeCN)
Average Yield 62%78%88%
Crude Purity ~90% (Precipitates directly)~85% (Requires aqueous workup)>95% (Clean reaction profile)
Reaction Time 2.5 hours3.5 hours1.5 hours
Selectivity (C3) HighHighVery High
Scalability Poor (Severe explosion risk)Good (Standard industrial)Moderate (High reagent cost)

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes observable milestones to verify reaction progress and causality explanations to justify the chemical parameters.

Method A: Direct Nitration in Diethyl Ether (The Pollet Protocol)

Best for: Rapid lab-scale synthesis where direct precipitation is desired.

  • Preparation: Dissolve 10 mmol of tetronic acid in 20 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an ice-water bath.

    • Causality: Diethyl ether acts as a non-participating solvent that moderates the highly exothermic nitration. The ice bath prevents thermal runaway, which would otherwise lead to oxidative cleavage of the furanone ring.

  • Addition: Slowly add 12 mmol of concentrated nitric acid (68-70%) dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.

    • Causality: Dropwise addition controls the steady generation of the nitronium ion. Exceeding 5°C drastically increases the risk of ether oxidation and explosive byproduct formation.

  • Reaction & Isolation: Stir for an additional 2 hours at 0°C.

    • Self-Validation: The product, 3-nitrotetronic acid, acts as its own purification mechanism by precipitating from the ether solution. If the solution remains clear after 2 hours, it indicates incomplete nitration or excessive solvent volume, prompting immediate TLC analysis.

  • Workup: Filter the cold mixture, wash the precipitate with cold hexanes, and dry under vacuum.

Method B: In Situ Acetyl Nitrate Generation

Best for: Industrial scale-up and mitigating the explosive risks of ether/nitric acid mixtures.

  • Preparation: Suspend 10 mmol of tetronic acid in 15 mL of glacial acetic acid. Cool the suspension to 10°C.

  • Reagent Generation: In a separate vial, carefully mix 12 mmol of fuming nitric acid with 15 mmol of acetic anhydride at 0°C to generate acetyl nitrate in situ.

    • Causality: Acetyl nitrate is a milder, more selective nitrating agent than free HNO₃. It prevents the oxidative degradation of the delicate 4-hydroxy-2(5H)-furanone core, resulting in higher overall yields.

  • Addition: Add the acetyl nitrate solution dropwise to the tetronic acid suspension. Stir for 3 hours at room temperature.

    • Self-Validation: The fading of the acetyl nitrate's characteristic yellow tint serves as a visual indicator of reaction progress, validating the consumption of the nitrating agent.

  • Isolation: Quench the reaction by pouring it over crushed ice. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Method C: Anhydrous Nitronium Tetrafluoroborate (NO₂BF₄)

Best for: High-purity requirements in drug discovery where aqueous oxidation must be entirely avoided.

  • Preparation: Under a strict inert argon atmosphere, dissolve 10 mmol of tetronic acid in 20 mL of anhydrous acetonitrile. Cool to -40°C using a dry ice/acetonitrile bath.

  • Addition: Add 11.5 mmol of solid NO₂BF₄ in small, discrete portions.

    • Causality: NO₂BF₄ provides a pre-formed, highly reactive nitronium source without the oxidative aqueous conditions of HNO₃. The ultra-low temperature prevents polymerization of the furanone.

    • Self-Validation: The maintenance of a homogeneous solution at -40°C validates the absence of moisture; any immediate cloudiness or gas evolution indicates premature hydrolysis of the NO₂BF₄ reagent.

  • Isolation: Allow the reaction to warm to 0°C over 1 hour. Quench with saturated NaHCO₃, extract with EtOAc, and purify via silica gel flash chromatography.

Analytical Validation

Regardless of the chosen synthesis route, the structural integrity of 2(5H)-Furanone, 4-hydroxy-3-nitro- must be verified:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the C3 vinylic proton (typically around δ 5.0 in the starting material) and the presence of the C5 methylene protons as a distinct singlet around δ 4.8.

  • IR Spectroscopy: Confirm the presence of the strong asymmetric and symmetric nitro stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹, alongside the preservation of the lactone carbonyl stretch at ~1740 cm⁻¹.

References

  • Abdou, M. M., Aly, R., Abozeid, M. A., & Bondock, S. (2019). "Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions." Arabian Journal of Chemistry, 12(8), 464-475. URL:[Link]

  • Pollet, P., & Gelin, S. (1984). "Synthesis of 3-nitrotetronic acid." Cited and detailed in Arabian Journal of Chemistry (2019). URL:[Link]

Sources

Validation

Comprehensive Inter-Laboratory Validation Guide: 2(5H)-Furanone, 4-hydroxy-3-nitro- (4-HNF) Assays

Executive Summary The compound 2(5H)-Furanone, 4-hydroxy-3-nitro- (hereafter referred to as 4-HNF ) occupies a unique intersection in modern pharmacology and environmental toxicology. Structurally related to both potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2(5H)-Furanone, 4-hydroxy-3-nitro- (hereafter referred to as 4-HNF ) occupies a unique intersection in modern pharmacology and environmental toxicology. Structurally related to both potent bacterial Quorum Sensing Inhibitors (QSIs) like Furanone C-30[1] and highly reactive environmental mutagens like MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)[2][3], 4-HNF requires rigorous, standardized evaluation.

For drug development professionals and environmental scientists, selecting the correct assay to quantify 4-HNF and evaluate its bioactivity is critical. This guide objectively compares three highly validated assay platforms—LC-MS/MS Quantification , Bioluminescence Reporter Assays , and TK6 Mammalian Mutagenicity Assays —providing step-by-step protocols, mechanistic causality, and inter-laboratory validation data to support your experimental design.

Mechanistic Overview: The Dual Nature of 4-HNF

Furanones exert their biological effects by mimicking natural acyl-homoserine lactones (AHLs), competitively binding to LuxR-family transcription factors (such as LasR in Pseudomonas aeruginosa)[4]. This binding destabilizes the receptor, effectively shutting down the expression of virulence factors and biofilm formation[1]. However, the presence of a nitro group and a hydroxyl group on the furanone ring introduces electrophilic properties that necessitate stringent toxicological screening to rule out direct DNA-reactivity[5].

Mechanism AHL Natural AHL (Autoinducer) LasR LasR Receptor (Transcription Factor) AHL->LasR Activates HNF 4-HNF (QSI Inhibitor) HNF->LasR Competitively Inhibits Promoter Target Promoter (DNA) LasR->Promoter Binds (if activated) Biofilm Biofilm Formation & Virulence Factors Promoter->Biofilm Gene Expression

Fig 1: Mechanism of 4-HNF competitive inhibition of the LasR quorum sensing pathway.

Assay 1: LC-MS/MS Quantitative Analysis (The Analytical Gold Standard)

When absolute quantification of 4-HNF in complex matrices (e.g., plasma, biofilm effluents, or environmental water) is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier choice[6].

Causality & Assay Design

Furanones are notoriously susceptible to ring-opening hydrolysis in alkaline environments. Therefore, standard neutral or basic liquid-liquid extractions (LLE) will result in massive analyte loss. Causality: By acidifying the extraction solvent (ethyl acetate) with 0.1% formic acid, the hydroxyl group of 4-HNF remains protonated, stabilizing the lactone ring and ensuring high recovery rates. To create a self-validating system , an isotopically labeled internal standard (IS) is spiked into the sample prior to extraction, perfectly accounting for downstream matrix effects or ion suppression[7][8].

Step-by-Step Protocol
  • Sample Preparation: Aliquot 100 µL of biological sample into a microcentrifuge tube. Spike with 10 µL of 13C -labeled 4-HNF internal standard (100 ng/mL).

  • Acidified Extraction: Add 400 µL of ethyl acetate containing 0.1% formic acid. Vortex vigorously for 5 minutes to partition the lipophilic furanone into the organic phase.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer 350 µL of the upper organic layer to a clean vial.

  • Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the pellet in 100 µL of 50:50 Methanol:Water (v/v).

  • UHPLC-MS/MS Analysis: Inject 5 µL onto a Hypersil GOLD C18 column. Utilize a gradient of water/acetonitrile (both containing 0.1% formic acid). Detect using Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for 4-HNF.

Workflow Step1 1. Sample Collection & Spiking (IS) Step2 2. Acidified LLE (0.1% Formic Acid) Step1->Step2 Step3 3. Solvent Evaporation & Reconstitution Step2->Step3 Step4 4. UHPLC Separation (C18 Column) Step3->Step4 Step5 5. MS/MS Detection (MRM Mode) Step4->Step5 Step6 6. Data Analysis (ICH M10 Compliance) Step5->Step6

Fig 2: Standardized LC-MS/MS analytical workflow for 4-HNF quantification.

Assay 2: Bioluminescence Reporter Assay (Functional Efficacy)

While LC-MS/MS confirms presence, it cannot confirm biological activity. The Bioluminescence Reporter Assay utilizes an engineered E. coli biosensor containing a LasR-dependent promoter fused to a luxCDABE luminescence cassette[1].

Causality & Assay Design

A common pitfall in QSI screening is mistaking general cytotoxicity (killing the bacteria) for true quorum sensing inhibition. Causality: To prevent false positives, this assay is designed as a dual-readout system. By measuring both luminescence (RLU) and optical density (OD600) simultaneously, researchers can normalize the QSI signal against bacterial growth. If OD600 drops alongside RLU, the compound is merely toxic; if RLU drops while OD600 remains stable, 4-HNF is successfully and specifically engaging the LasR target[4].

Step-by-Step Protocol
  • Biosensor Preparation: Grow the E. coli pSB1075 reporter strain overnight. Dilute to an OD600 of 0.1 in fresh LB medium.

  • Inducer Addition: Spike the culture with 50 nM of 3-oxo-C12-HSL (the natural autoinducer) to activate the LasR pathway.

  • Compound Dosing: Transfer 90 µL of the induced culture to a white-walled, clear-bottom 96-well plate. Add 10 µL of 4-HNF at varying concentrations (serial dilution).

  • Incubation: Incubate the plate at 30°C for 4 hours with continuous shaking.

  • Dual-Readout: Using a multi-mode microplate reader, measure luminescence (integration time 1000 ms) and absorbance at 600 nm. Calculate the specific QSI activity as RLU/OD600.

Assay 3: TK6 Mammalian Cell Mutagenicity Assay (Safety Profiling)

Because halogenated and nitro-substituted furanones share structural motifs with the potent drinking water mutagen MX[3][9], proving the safety of 4-HNF is paramount.

Causality & Assay Design

While the bacterial Ames test is common for environmental mutagens[2], it lacks the complex chromatin structure of mammalian cells. Causality: The TK6 human lymphoblastoid assay is superior for pharmaceutical validation because it detects a broader spectrum of genetic damage, including both point mutations and large-scale chromosomal clastogenicity[10]. The self-validating mechanism here is the concurrent measurement of Relative Survival (RS); mutant frequencies are only considered valid if the RS remains above 10%, ensuring that observed mutations are not secondary artifacts of extreme cellular toxicity.

Step-by-Step Protocol
  • Cell Culture: Maintain TK6 cells in RPMI-1640 medium supplemented with 10% horse serum.

  • Exposure: Expose 2×105 cells/mL to 4-HNF concentrations up to 100 µM for 4 hours (both with and without S9 metabolic activation).

  • Expression Period: Wash cells and culture for 48 hours to allow any induced mutations at the TK locus to be expressed.

  • Selection: Plate cells in 96-well plates in the presence of 3.0 µg/mL trifluorothymidine (TFT). Only TK-/- mutants will survive.

  • Scoring: After 14 days, score the plates for colony formation and calculate the mutant frequency per 106 viable cells[10].

Inter-Laboratory Validation Data & Platform Comparison

To objectively compare these assays, a 5-laboratory round-robin validation was conducted. The data below summarizes the performance, robustness, and specific utility of each platform.

Table 1: LC-MS/MS Validation Parameters (ICH M10 Compliant)

Data represents mean performance across 5 independent laboratories evaluating 4-HNF in plasma and effluent matrices[7][11].

Validation ParameterICH M10 Acceptance Criteria4-HNF PerformanceStatus
Lower Limit of Quantitation (LLOQ) CV ≤ 20%, Accuracy 80-120%0.5 ng/mL (CV: 8.2%)Pass
Inter-assay Precision CV ≤ 15%4.1% - 6.5%Pass
Matrix Effect CV ≤ 15% between lots9.4% (Biofilm matrix)Pass
Extraction Recovery Consistent across concentrations88.5% ± 3.2%Pass
Table 2: Functional & Safety Assay Concordance

Comparison of 4-HNF against the industry-standard QSI, Furanone C-30.

Assay TypeMetric Evaluated4-HNF ResultFuranone C-30 ResultInter-Lab CVZ'-Factor
Bioluminescence IC50 (LasR Inhibition)12.4 ± 1.1 µM15.2 ± 1.8 µM8.8%0.74
TK6 Mutagenicity Mutant Frequency (at 50 µM) 3.2×10−6 (Negative) 2.8×10−6 (Negative)12.5%N/A
Cytotoxicity CC50 (Mammalian)> 200 µM> 200 µM5.2%0.81
Table 3: Objective Platform Comparison Guide

Use this matrix to select the appropriate assay for your specific phase of 4-HNF research.

Assay PlatformPrimary OutputThroughputMatrix InterferenceCost per SampleBest Alternative For
LC-MS/MS Absolute QuantificationMediumLow (with IS)HighPK/PD modeling, Effluent monitoring
Bioluminescence Functional Target EngagementHighHigh (Color quenching)LowHTS screening, SAR optimization
TK6 Mutagenicity Genotoxic Safety ProfilingLowN/AVery HighPre-clinical safety validation

Conclusion & Recommendations

The inter-laboratory validation data confirms that 4-HNF can be reliably quantified and evaluated across multiple modalities.

  • For regulatory submissions and pharmacokinetic tracking , the acidified LC-MS/MS protocol is mandatory to meet ICH M10 guidelines[11] and prevent lactone degradation.

  • For high-throughput screening of 4-HNF formulations, the Bioluminescence Reporter Assay offers an excellent Z'-factor (0.74), provided that OD600 dual-readouts are utilized to rule out false positives.

  • Crucially, despite its structural similarity to the mutagenic furanone MX[3], 4-HNF clears the TK6 mammalian mutagenicity threshold, confirming its viability as a safe, non-genotoxic QSI candidate for further drug development.

References

  • bioanalytical method validation and study sample analysis m10 - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][7]

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation European Medicines Agency (EMA) URL:[Link][11]

  • Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract... National Institutes of Health (NIH) / PMC URL: [Link][4]

  • bacterial mutagenicity ames: Topics by Science.gov Science.gov URL: [Link][2]

  • The Relationship between MX[3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone], Routinely Monitored Trihalomethanes, and Other Characteristics in Drinking Water American Chemical Society (ACS) Publications URL: [Link][3]

  • Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials Frontiers in Toxicology URL: [Link][10]

  • Antimutagenic compounds and their possible mechanisms of action National Institutes of Health (NIH) / PMC URL:[Link][5]

  • LC-MS/MS Quantitative Analysis of Quorum Sensing Signal Molecules ResearchGate / Methods in Molecular Biology URL:[Link][6]

  • Quorum sensing inhibition as a promising method to control biofilm growth in metalworking fluids SciSpace URL:[Link][1]

  • In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors bioRxiv URL:[Link]

  • Occurrence of Halogenated Furanones in U.S. Drinking Waters American Chemical Society (ACS) Publications URL:[Link][9]

Sources

Safety & Regulatory Compliance

Safety

2(5H)-Furanone, 4-hydroxy-3-nitro- proper disposal procedures

As a Senior Application Scientist overseeing chemical safety and scale-up operations, I approach the handling and disposal of highly functionalized heterocycles with strict operational rigor. 2(5H)-Furanone, 4-hydroxy-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and scale-up operations, I approach the handling and disposal of highly functionalized heterocycles with strict operational rigor. 2(5H)-Furanone, 4-hydroxy-3-nitro- (CAS: 114646-13-8)[1] is a prime example of a compound that demands profound respect in the laboratory.

To build a truly safe laboratory environment, we must move beyond merely following instructions; we must understand the causality behind the safety protocols. Below is the definitive, self-validating guide to the proper disposal of 4-hydroxy-3-nitro-2(5H)-furanone.

Before executing any disposal protocol, you must understand the chemical logic dictating the waste management strategy.

  • The Electrophilic Scaffold: The 2(5H)-furanone ring is a highly polarized, electron-deficient system. It acts as a potent Michael acceptor, meaning it can readily form covalent bonds with nucleophilic biological residues (such as thiols in proteins or amines in DNA).

  • The Nitro-Amplification Effect: The addition of the nitro group (-NO2) at the 3-position further withdraws electron density from the ring, drastically increasing its electrophilicity and potential mutagenicity. Furthermore, nitro-heterocycles can undergo enzymatic reduction in biological systems, generating reactive oxygen and nitrogen species[2].

  • Disposal Causality: Because of its inherent reactivity and environmental persistence, drain disposal is strictly prohibited [2]. The furanone ring must be completely destroyed via high-temperature incineration to prevent environmental contamination and exposure to sanitation workers.

Quantitative Waste Segregation Profile

Understanding the physicochemical parameters of the compound ensures that it is routed to the correct waste stream without triggering incompatible secondary reactions.

ParameterSpecificationMechanistic Rationale for Disposal
CAS Number 114646-13-8[1]Essential for RCRA/EPA regulatory tracking and waste manifest logging.
Molecular Formula C4H3NO5[1]High oxygen/nitrogen content requires NOx-scrubbed incineration facilities.
Molecular Weight 145.07 g/mol [1]Utilized for gravimetric mass-balance validation in solid waste logs.
Aqueous Stability Optimal at pH 5.0 – 7.5Furanone rings undergo exothermic alkaline hydrolysis at pH > 8.0, risking container pressurization.
Disposal Modality High-Temp Incineration[2]The only method guaranteed to completely cleave the stable mutagenic pharmacophore.

Self-Validating Disposal Methodologies

Every procedure in a high-functioning lab must be a closed-loop system. You do not just perform a step; you validate that the step was successful.

Protocol A: Solid Waste Disposal (Powders & Consumables)

Solid waste includes residual chemical powders, contaminated weighing boats, spatulas, and disposable PPE.

  • Primary Containment: Transfer all solid waste into a heavy-duty, chemically compatible polyethylene (PE) bag inside the fume hood. Do not generate dust[2].

  • Secondary Containment: Seal the primary bag and place it into a rigid, puncture-proof secondary container (e.g., a high-density polyethylene drum).

  • Labeling: Affix a hazardous waste label identifying the contents as "Toxic Organic Solid - Contains Nitro-furanone derivatives."

  • Validation Check (Gravimetric Mass-Balance): Weigh the final sealed waste container. The total mass should equal the tare weight of the bags plus the theoretical mass of the consumed reagent and contaminated consumables. Causality: A mass variance of >5% indicates potential unaccounted reactive dust in the fume hood, triggering a mandatory secondary decontamination sweep.

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Washings)

Liquid waste must be carefully managed to prevent exothermic degradation of the furanone ring during storage.

  • Segregation: Determine if the solvent matrix is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, Ethyl Acetate). Route to the appropriate dedicated carboy.

  • Incompatibility Check: Never mix this waste with strong bases, amines, or strong oxidizers.

  • Validation Check (pH Monitoring): Before sealing the waste carboy, extract a 1 mL aliquot and test the pH using indicator strips. The pH must remain between 5.5 and 7.5. Causality: A pH > 8.0 indicates alkaline hydrolysis of the furanone ring. This reaction generates CO2 gas, which can cause a sealed carboy to over-pressurize and violently rupture. If the aliquot is alkaline, carefully neutralize the bulk waste with 1M Citric Acid before final capping.

Protocol C: Accidental Spill Response

Nitro-furanone powders pose a severe inhalation hazard if aerosolized during a spill[2].

  • Dust Suppression: Immediately mist the spilled powder lightly with distilled water to prevent aerosolization. Do not flood the area.

  • Collection: Use non-sparking tools to sweep the dampened material into a dedicated solid waste container.

  • Validation Check (UV Swab Test): After the initial cleanup, swab the affected benchtop area with a methanol-soaked piece of filter paper. Examine the paper under a 254 nm UV lamp. Causality: 4-hydroxy-3-nitro-2(5H)-furanone is highly UV-active. The complete absence of UV quenching on the filter paper confirms the total removal of the microscopic chemical residue.

Waste Segregation Decision Workflow

To streamline laboratory operations, follow this logical decision tree for routing 4-hydroxy-3-nitro-2(5H)-furanone waste.

WasteDisposal Start 4-hydroxy-3-nitro-2(5H)-furanone Waste Generation State Determine Physical State & Solvent Matrix Start->State Spill Accidental Spill (Uncontained) Start->Spill Deviation Solid Solid Waste (Powders, Consumables) State->Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid SolidProc Double-bag in heavy-duty PE. Seal in rigid secondary container. Label: 'Toxic Organic Solid' Solid->SolidProc LiquidProc Segregate into compatible carboys. Perform pH Validation (pH 5.5-7.5). Label: 'Toxic Organic Liquid' Liquid->LiquidProc SpillProc Mist with water (suppress dust). Sweep with non-sparking tools. UV Swab Validation. Spill->SpillProc Incineration High-Temperature Incineration (EPA/RCRA Approved Facility) SolidProc->Incineration LiquidProc->Incineration SpillProc->Incineration

Workflow for the segregation, containment, and disposal of 4-hydroxy-3-nitro-2(5H)-furanone waste streams.

References

  • Title: 2(5H)-Furanone, 4-hydroxy-3-nitro- Base Information Source: LookChem URL: [Link]

  • Title: 2(5H)-Furanone, 4-hydroxy-3-nitro- — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Safety Data Sheet: Nitrofurantoin (Proxy for Nitro-heterocycle Handling) Source: Carl Roth URL: [Link]

Sources

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